ML218
Description
Properties
IUPAC Name |
3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJIGYLGKSBYBC-ALOPSCKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346233-68-8 | |
| Record name | 1346233-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML218
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML218 is a potent and selective small-molecule inhibitor of T-type calcium channels.[1][2][3][4] Contrary to any initial hypotheses suggesting activity at Kv7.2 potassium channels, extensive research has characterized this compound as a specific blocker of the Ca(v)3 family of voltage-gated calcium channels, including Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo activity. Quantitative data are summarized, key experimental methodologies are described, and its mechanism and discovery workflow are visually represented.
Core Mechanism of Action: Inhibition of T-Type Calcium Channels
The primary mechanism of action of this compound is the direct inhibition of low-voltage-activated T-type calcium channels.[2][3][4] These channels play a crucial role in regulating neuronal excitability, particularly in generating rhythmic firing patterns such as burst firing in thalamic and subthalamic nucleus (STN) neurons.[2]
Electrophysiological studies have demonstrated that this compound effectively reduces T-type calcium currents.[2][5] This inhibition of inward calcium flow at negative membrane potentials leads to a reduction in the amplitude of low-threshold spikes (LTS) and a suppression of rebound burst activity in STN neurons.[2][4] By modulating this burst firing, this compound can influence the pathophysiology of neurological disorders where such activity is aberrant, such as Parkinson's disease.[2][4]
Quantitative Data: Potency and Selectivity
This compound exhibits nanomolar potency against T-type calcium channel subtypes. Its inhibitory activity has been quantified using both automated patch-clamp electrophysiology and cell-based calcium flux assays. The compound shows good selectivity, with no significant inhibition of L- or N-type calcium channels, or KATP and hERG potassium channels noted in characterization studies.[1]
| Target | Assay Type | IC50 (nM) |
| Ca(v)3.2 | Calcium Flux | 150 |
| Ca(v)3.2 | Patch-Clamp Electrophysiology | 310 |
| Ca(v)3.3 | Patch-Clamp Electrophysiology | 270 |
Data compiled from multiple sources.[2][3][4]
Signaling Pathway and Cellular Effects
The following diagram illustrates the mechanism by which this compound modulates neuronal activity through the inhibition of T-type calcium channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 2, this compound selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML218: A Selective T-Type Calcium Channel Inhibitor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML218, a potent and selective inhibitor of T-type (CaV3) calcium channels. T-type calcium channels are low-voltage-activated channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and cell proliferation.[1][2] Their involvement in pathological conditions such as epilepsy, neuropathic pain, and Parkinson's disease has made them an attractive target for therapeutic intervention.[1][3] this compound has emerged as a valuable molecular probe for studying the function of these channels and as a lead compound for the development of novel therapeutics.[3][4]
Quantitative Data: Potency and Selectivity of this compound
This compound exhibits potent inhibitory activity against all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[4] Its selectivity for T-type channels over other voltage-gated calcium channels and other ion channels is a key feature that makes it a valuable research tool.[3][5]
| Target | Assay Type | IC50 | Reference |
| CaV3.2 | Patch-clamp Electrophysiology | 310 nM | [4][5] |
| CaV3.3 | Patch-clamp Electrophysiology | 270 nM | [4][5] |
| CaV3.2 | Calcium Flux | 150 nM | [4][6] |
| CaV1.4 | Patch-clamp Electrophysiology | ~2 µM | [7][8] |
| CaV1.2 (L-type) | Patch-clamp Electrophysiology | ~37 µM | [7][8] |
| N-type Calcium Channels | Not specified | No significant inhibition at 10 µM | [3][5] |
| KATP Potassium Channels | Not specified | No significant inhibition at 10 µM | [3][5] |
| hERG Potassium Channels | Not specified | No significant inhibition at 10 µM | [3][5] |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound is studied, it is important to visualize the signaling pathways of T-type calcium channels and the typical workflow for identifying and characterizing inhibitors like this compound.
Figure 1: Simplified signaling pathway of T-type calcium channels and the inhibitory action of this compound.
The discovery and validation of a selective inhibitor like this compound follows a rigorous experimental workflow.
Figure 2: Experimental workflow for the discovery and characterization of this compound.
Experimental Protocols
The characterization of this compound has relied on a variety of key experimental techniques. Below are detailed methodologies for some of the most critical assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel function.
-
Cell Preparation: Human embryonic kidney (HEK-293) cells stably expressing the T-type calcium channel subtype of interest (e.g., CaV3.2) are cultured under standard conditions.
-
Recording Solutions:
-
External Solution (in mM): 110 BaCl2, 10 HEPES, 1 MgCl2, adjusted to pH 7.4 with CsOH. Barium is often used in place of calcium to increase current amplitude and reduce calcium-dependent inactivation.[9]
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.3 with CsOH. Cesium is used to block potassium channels.
-
-
Voltage Protocol:
-
Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the T-type channels are in a resting, available state.[10][11]
-
A depolarizing voltage step (e.g., to -30 mV) is applied to elicit a T-type current.[10][11]
-
The effect of this compound is determined by comparing the current amplitude before and after application of the compound.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percent inhibition of the T-type current against the concentration of this compound. The IC50 value is calculated by fitting the data to a Hill equation.
Fluorescence-Based Calcium Flux Assays
These assays are suitable for high-throughput screening to identify initial hit compounds.[12]
-
Cell Preparation: HEK-293 cells expressing the target T-type calcium channel are plated in 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Assay Buffer: A buffer containing a low concentration of potassium (e.g., 5 mM) is used to maintain a resting membrane potential.
-
Compound Addition: this compound or other test compounds are added to the wells.
-
Depolarization: A solution with a high concentration of potassium (e.g., 90 mM) is added to depolarize the cell membrane and activate the T-type calcium channels.
-
Signal Detection: The change in fluorescence, indicating an influx of calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibition of the calcium influx by this compound is calculated and used to determine its potency.
In Vivo Models: Haloperidol-Induced Catalepsy
This rodent model is used to assess the potential of compounds to treat motor symptoms associated with Parkinson's disease.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Procedure:
-
Animals are pre-treated with this compound or a vehicle control, typically via oral gavage or intraperitoneal injection.[3]
-
After a set period, catalepsy is induced by the administration of haloperidol, a dopamine D2 receptor antagonist.
-
Catalepsy is assessed at various time points by measuring the time it takes for the animal to remove its paws from an elevated bar (bar test).
-
-
Data Analysis: The duration of catalepsy in the this compound-treated group is compared to the vehicle-treated group to determine the efficacy of the compound.[3]
Conclusion
This compound is a well-characterized, potent, and selective T-type calcium channel inhibitor. Its favorable pharmacological profile, including brain penetrance, makes it an invaluable tool for investigating the physiological and pathophysiological roles of T-type calcium channels.[5] The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to advance the development of novel therapies targeting T-type calcium channels.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Figure 2, this compound selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
ML218: A Technical Guide to a Novel T-Type Calcium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML218 is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), identified through a high-throughput screening campaign followed by a scaffold-hopping approach. This molecule has demonstrated significant activity in preclinical models of neurological disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and an examination of its mechanism of action within relevant signaling pathways.
Discovery and Chemical Properties
This compound was discovered as part of the National Institutes of Health (NIH) Molecular Libraries Program to identify novel, potent, and selective inhibitors of T-type calcium channels.[1] The initial high-throughput screen yielded several hit compounds, which, however, could not be optimized to the desired potency.[1] Consequently, a "scaffold hopping" strategy, guided by SurflexSim, was employed, leading to the identification of this compound.[1]
Chemical Structure and Properties
The chemical structure of this compound is presented below. Its key chemical and physical properties are summarized in the subsequent table.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈N₂O₂ | PubChem |
| Molecular Weight | 352.47 g/mol | PubChem |
| IUPAC Name | N-(1-(4-methoxyphenyl)cyclohexyl)-1-methyl-1H-imidazole-4-carboxamide | PubChem |
| CAS Number | 1354631-92-7 | PubChem |
| Topological Polar Surface Area | 54.9 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
In Vitro Potency and Selectivity
This compound exhibits potent inhibitory activity against T-type calcium channels with selectivity over other calcium channel subtypes. The inhibitory concentrations (IC50) were determined using both calcium flux assays and patch-clamp electrophysiology.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Calcium (Ca²⁺) Flux | Cav3.2 | 150 | [1] |
| Patch-Clamp Electrophysiology | Cav3.2 | 310 | [1] |
| Patch-Clamp Electrophysiology | Cav3.3 | 270 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the inhibition of T-type calcium channels, which are low-voltage activated channels playing a crucial role in neuronal excitability. In the context of Parkinson's disease, the subthalamic nucleus (STN) of the basal ganglia exhibits abnormal burst firing, a key contributor to motor symptoms. T-type calcium channels are highly expressed in STN neurons and are implicated in the generation of these pathological firing patterns.[2] By inhibiting these channels, this compound can modulate the firing rate of STN neurons, thereby restoring more normal activity within the basal ganglia motor circuit.
Experimental Protocols
Discovery Workflow: High-Throughput Screen and Scaffold Hopping
The discovery of this compound involved a multi-step process beginning with a high-throughput screen (HTS) to identify initial hits, followed by a scaffold hopping approach to optimize potency and drug-like properties.
Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Currents
Objective: To measure the inhibitory effect of this compound on T-type calcium channel currents in isolated neurons or cells expressing recombinant channels.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Micromanipulator
-
Perfusion system
-
External solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH)
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
This compound stock solution in DMSO
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on the target cell.
-
Hold the cell at a membrane potential of -100 mV to ensure availability of T-type calcium channels.
-
Elicit T-type calcium currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms) every 10 seconds.
-
After obtaining a stable baseline current, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the current amplitude in the presence of this compound until a steady-state inhibition is achieved.
-
Wash out the compound to observe the reversibility of the inhibition.
-
Construct a concentration-response curve by applying multiple concentrations of this compound and calculate the IC50 value.
Fluo-4 Calcium Flux Assay
Objective: To determine the potency of this compound in inhibiting T-type calcium channel-mediated calcium influx in a cell-based assay.
Materials:
-
Cells expressing the T-type calcium channel of interest (e.g., HEK293 cells)
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Depolarizing solution (e.g., HBSS with elevated KCl concentration)
-
This compound stock solution in DMSO
-
Fluorescence plate reader
Procedure:
-
Seed cells into 96-well plates and grow to 80-90% confluency.
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the growth medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound to the wells and incubate at room temperature for 15-30 minutes.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Add the depolarizing solution to all wells to activate the T-type calcium channels and initiate calcium influx.
-
Immediately begin recording the fluorescence intensity over time.
-
Calculate the change in fluorescence in response to depolarization for each this compound concentration and determine the IC50 value.
Haloperidol-Induced Catalepsy in Rodents
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
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Haloperidol solution
-
This compound formulation for oral administration
-
Vehicle control
-
Catalepsy scoring bar (a horizontal bar raised 9 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimatize the rats to the testing environment.
-
Administer this compound or vehicle orally to the rats.
-
After a predetermined time (e.g., 60 minutes) to allow for drug absorption, administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally) to induce catalepsy.
-
At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
To measure catalepsy, gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used.
-
Compare the descent latencies between the this compound-treated and vehicle-treated groups to determine the effect of this compound on reversing haloperidol-induced catalepsy.
Pharmacokinetic Properties
This compound has been shown to possess favorable pharmacokinetic properties, including good metabolic stability and the ability to cross the blood-brain barrier, which is crucial for a centrally acting therapeutic agent.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Cmax | PO | 10 | 0.28 | µM | [3] |
| Tmax | PO | 10 | 4 | h | [3] |
| AUC0-last | PO | 10 | 2.1 | µM*h | [3] |
| Brain/Plasma Ratio | PO | 10 | >1 | - | [3] |
Conclusion
This compound is a valuable research tool and a promising therapeutic lead for neurological disorders characterized by aberrant T-type calcium channel activity. Its well-defined chemical properties, potent and selective inhibitory profile, and demonstrated in vivo efficacy in a model of Parkinson's disease make it a subject of continued interest for drug development. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers working with this novel compound.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T‐type calcium channels as therapeutic targets in essential tremor and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
ML218's Role in Modulating Neuronal Excitability: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of ML218, a novel and selective T-type calcium channel inhibitor. It details the compound's mechanism of action in modulating neuronal excitability, presents key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This compound serves as a potent chemical probe for investigating the physiological and pathophysiological roles of T-type calcium channels, with potential therapeutic implications for neurological disorders such as Parkinson's disease.[1][2]
Introduction to this compound
This compound is a potent, selective, and centrally active small-molecule inhibitor of T-type calcium channels (Ca_v_3.1, Ca_v_3.2, and Ca_v_3.3).[1][2][3] Developed through the Molecular Libraries Probe Production Centers Network (MLPCN), this compound provides a valuable tool for the biomedical community to study the function of T-type calcium channels without the intellectual property constraints of many pharmaceutical compounds.[1][2] These channels are key regulators of neuronal excitability, particularly in controlling rhythmic burst firing in various brain regions.[1][4] The unique properties of this compound, including its high brain penetrance, make it an exceptional probe for both in vitro and in vivo investigations into the roles of T-type calcium channels in neurological health and disease.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency, selectivity, and effects of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC_50_ (nM) | Source |
| Ca_v_3.2 | Ca²⁺ Flux | 150 | [1][2] |
| Ca_v_3.2 | Patch Clamp Electrophysiology | 310 | [1][2][3] |
| Ca_v_3.3 | Patch Clamp Electrophysiology | 270 | [1][2][3] |
Table 2: Electrophysiological Effects of this compound
| Preparation | Parameter | Concentration | Effect | Source |
| Subthalamic Nucleus (STN) Neurons | T-type Ca²⁺ Current | 3 µM | ~45% reduction | [1] |
| Dorsal Root Ganglion (DRG) Neurons | T-type Ca²⁺ Currents | 1 µM | Reversible block | [5] |
| Dorsal Root Ganglion (DRG) Neurons | TTX-sensitive Na⁺ Currents | 1 µM | No effect | [5] |
| Dorsal Root Ganglion (DRG) Neurons | Outward K⁺ Currents | 1 µM | No effect | [5] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Dosing | Source |
| Plasma Concentration | [3] | ||
| 98 nM | 3 mg/kg, p.o. | [3] | |
| 282 nM | 10 mg/kg, p.o. | [3] | |
| 1.2 µM | 30 mg/kg, p.o. | [3] | |
| Brain Concentration | [3] | ||
| 1.66 µM | 3 mg/kg, p.o. | [3] | |
| 5.03 µM | 10 mg/kg, p.o. | [3] | |
| 17.7 µM | 30 mg/kg, p.o. | [3] | |
| Brain/Plasma Ratio (AUC) | 7.4 | Not Specified | [1] |
| Terminal Half-life (t_1/2_) | ~7 hours | 1 mg/kg, IV | [3] |
Mechanism of Action: Modulation of Neuronal Excitability
This compound exerts its effects by directly blocking T-type calcium channels. These channels are low-voltage activated, meaning they open in response to small depolarizations from a hyperpolarized resting membrane potential. Their activation leads to a transient influx of Ca²⁺ ions, which contributes to the generation of low-threshold spikes (LTS). These LTS can, in turn, trigger a burst of high-frequency action potentials. This firing pattern, known as rebound burst activity, is critical in various neuronal circuits, including those in the thalamus and basal ganglia.[1]
By inhibiting T-type calcium channels, this compound reduces the Ca²⁺ influx that underlies the LTS. This action effectively dampens the ability of neurons to fire in burst mode, shifting their output towards a more regular, tonic firing pattern. This modulation of firing patterns is the core mechanism by which this compound influences neuronal excitability.[1][4] Electrophysiology studies in subthalamic nucleus (STN) neurons have demonstrated that this compound robustly inhibits T-type calcium currents, low-threshold spikes, and rebound burst activity.[1][2]
Experimental Protocols
This section details the methodologies used in the key experiments to characterize this compound.
Patch-Clamp Electrophysiology in STN Neurons
This protocol was used to measure the direct effects of this compound on T-type calcium currents and firing patterns in subthalamic nucleus (STN) neurons.[1]
Methodology:
-
Slice Preparation: Coronal brain slices containing the STN are prepared from rats.
-
Recording: Whole-cell patch-clamp recordings are performed on visually identified STN neurons.
-
Voltage-Clamp Protocol (T-type Current):
-
Neurons are held at a hyperpolarized potential to ensure T-type channels are available for opening.
-
A depolarizing voltage step is applied to elicit the T-type calcium current.
-
Currents are recorded in a control (baseline) condition.
-
This compound (e.g., 3 µM) is applied to the bath, and the T-type current is recorded again.
-
A final "washout" phase is attempted to determine the reversibility of the effect.
-
-
Current-Clamp Protocol (Rebound Burst Activity):
-
The neuron's membrane potential is recorded without clamping voltage.
-
A hyperpolarizing current pulse is injected to deinactivate T-type channels, followed by a depolarizing current pulse.
-
This protocol elicits a low-threshold spike and a burst of action potentials in the control condition.
-
The protocol is repeated after the application of this compound (e.g., 3 µM) to observe the reduction in rebound burst firing.
-
In Vivo Haloperidol-Induced Catalepsy Model
This preclinical model for Parkinson's disease assesses the ability of a test compound to reverse a cataleptic state induced by a dopamine antagonist.[1]
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Catalepsy Induction: A cataleptic state is induced by the administration of the dopamine D2 receptor antagonist haloperidol (e.g., 0.75 mg/kg).
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 1, 3, 10, and 30 mg/kg) at a set time after haloperidol administration.
-
Behavioral Assessment: Catalepsy is measured at multiple time points. A common method involves placing the rat's forepaws on a raised bar and measuring the time until it removes them (descent latency). A failure to correct its posture within a specific time is scored as catalepsy.
-
Data Analysis: The reversal of the cataleptic state by this compound is compared to a vehicle control and often a positive control, such as an A₂A adenosine receptor antagonist.
Signaling Pathways and Therapeutic Rationale
In Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra leads to significant changes in the activity of the basal ganglia, a group of subcortical nuclei critical for motor control. One key alteration is the hyperactivity and abnormal burst firing of neurons in the subthalamic nucleus (STN).[1] This aberrant STN activity is driven, in part, by T-type calcium channels.
The overactive STN provides excessive excitatory input to the output nuclei of the basal ganglia, which in turn leads to increased inhibition of the thalamus and cortex, contributing to the motor deficits seen in Parkinson's disease. By inhibiting T-type calcium channels in STN neurons, this compound reduces their pathological burst firing. This normalization of STN activity is hypothesized to rebalance the basal ganglia circuitry and alleviate motor symptoms.[1][2]
Conclusion
This compound is a highly selective and potent T-type calcium channel inhibitor that effectively modulates neuronal excitability by suppressing rebound burst firing. Its favorable pharmacokinetic profile, including excellent brain penetration, makes it a valuable research tool for dissecting the roles of T-type channels in vivo. The efficacy of this compound in preclinical models of Parkinson's disease highlights the therapeutic potential of targeting T-type calcium channels for neurological disorders characterized by aberrant neuronal firing patterns.[1][2][3] This guide provides the core technical information required for researchers and drug development professionals to understand and utilize this compound in their studies.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Figure 2, this compound selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Therapeutic Potential of ML218 in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) that has demonstrated significant therapeutic potential in a range of preclinical models of neurological disorders. As a centrally active compound capable of crossing the blood-brain barrier, this compound has shown efficacy in models of Parkinson's disease, neuropathic pain, and cerebral ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the core preclinical findings for this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic application of T-type calcium channel modulators in neurology.
Introduction
T-type calcium channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are low-voltage activated channels that play a crucial role in regulating neuronal excitability and signaling pathways.[1][2] Dysregulation of these channels has been implicated in the pathophysiology of various neurological disorders, including Parkinson's disease, epilepsy, neuropathic pain, and sleep disturbances.[1][2] This has made them an attractive target for therapeutic intervention.
This compound has emerged as a promising small molecule inhibitor of T-type calcium channels.[1][2] It exhibits high potency and selectivity for all three CaV3 isoforms and possesses favorable pharmacokinetic properties, including oral bioavailability and brain penetration.[1] Preclinical research has highlighted the potential of this compound in mitigating the symptoms and underlying pathology in several neurological disease models.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the activity of T-type calcium channels.[1] This inhibition reduces the influx of calcium into neurons, thereby modulating neuronal excitability and downstream signaling cascades. In the context of neurological disorders, this mechanism is thought to counteract the aberrant neuronal firing patterns and calcium dyshomeostasis that contribute to disease progression.
Signaling Pathway
The inhibition of T-type calcium channels by this compound in dorsal root ganglion (DRG) neurons, which are critically involved in pain perception, leads to a reduction in neuronal excitability. This is achieved by blocking the influx of calcium that would otherwise contribute to the generation and propagation of action potentials. The downstream consequences of this inhibition include a decrease in the release of neurotransmitters involved in pain signaling. The CaV3.2 and CaV3.3 isoforms are particularly implicated in this process.[3]
Preclinical Efficacy
This compound has been evaluated in several preclinical models of neurological disorders, demonstrating its potential as a versatile therapeutic agent.
Parkinson's Disease
In a rodent model of Parkinson's disease, this compound was shown to be orally efficacious in reversing haloperidol-induced catalepsy.[1] This model is used to assess motor deficits analogous to those seen in Parkinson's disease.
Neuropathic Pain
A significant body of evidence supports the potential of this compound in the treatment of neuropathic pain. A grant proposal abstract indicates that this compound has been tested and found to mitigate chronic pain in three distinct rat models: spared nerve injury, streptozotocin-induced diabetic neuropathy, and reserpine-induced chronic pain.[4]
Cerebral Ischemia-Reperfusion Injury
A recent study investigated the neuroprotective effects of this compound in a mouse model of cerebral ischemia-reperfusion (CI/R) injury. The study found that this compound administration recuperated CI/R-induced impairments in behavior, and reduced cerebral infarction and edema.[5] The protective effects were associated with a decrease in brain and serum markers of inflammation, oxidative stress, and calcium-binding proteins.[5]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| CaV3.2 | Ca²⁺ Flux | 150 | [1] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route | Reference |
| Brain Concentration (10 mg/kg) | 5.03 µM | Oral | [1] |
| Plasma Concentration (10 mg/kg) | 282 nM | Oral | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Haloperidol-Induced Catalepsy in Rats
This protocol is a standard method for inducing a cataleptic state in rodents to model the motor deficits of Parkinson's disease.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used surgical procedure to induce persistent neuropathic pain in rodents.
-
Anesthesia: The animal is anesthetized.
-
Incision: A small incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.[6][7]
-
Wound Closure: The muscle and skin are closed in layers.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments applied to the lateral plantar surface of the hind paw (the sural nerve territory).[6]
Streptozotocin-Induced Diabetic Neuropathy Model
This model mimics the painful neuropathy that can develop as a complication of diabetes.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.
-
Confirmation of Diabetes: Blood glucose levels are monitored to confirm the development of hyperglycemia.
-
Behavioral Testing: Nociceptive thresholds are assessed using tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.[8]
Reserpine-Induced Chronic Pain Model
This model is used to induce a state of widespread pain and is considered a model for conditions like fibromyalgia.
-
Reserpine Administration: Animals are treated with reserpine, which depletes monoamines, leading to a pain-like state.[9]
-
Behavioral Assessment: Mechanical sensitivity is measured using the von Frey test.[10]
Cerebral Ischemia-Reperfusion (CI/R) Injury Model
This model simulates the effects of a stroke followed by the restoration of blood flow.
-
Induction of Ischemia: The common carotid arteries are occluded to induce cerebral ischemia.[5]
-
Reperfusion: After a defined period of occlusion, the clamps are removed to allow for reperfusion.[5]
-
Drug Administration: this compound (5 and 10 mg/kg) or vehicle is administered intraperitoneally.[5]
-
Assessments: Behavioral tests (e.g., Morris water maze for learning and memory, rota-rod for motor coordination), neurological deficit scoring, and measurement of cerebral infarct volume and edema are performed. Biochemical analyses of brain and serum are also conducted.[5]
Patch-Clamp Electrophysiology
Whole-cell patch-clamp recordings are used to measure the effect of this compound on T-type calcium currents in neurons.
Potential in Other Neurological Disorders
The known mechanism of action of T-type calcium channel inhibitors suggests that this compound may have therapeutic potential in other neurological disorders.
Epilepsy
Given that T-type calcium channels are implicated in the generation of seizures, particularly absence seizures, this compound represents a candidate for investigation in preclinical epilepsy models. Standard models for such investigations include the pentylenetetrazol (PTZ)-induced seizure model and the maximal electroshock seizure (MES) model.[1][11] To date, no specific studies on this compound in these models have been identified.
Sleep Disorders
While there is no direct evidence for the use of this compound in sleep disorders, the role of T-type calcium channels in regulating sleep-wake cycles suggests this as a potential area for future research.
Conclusion and Future Directions
This compound is a potent and selective T-type calcium channel inhibitor with a promising preclinical profile for the treatment of several neurological disorders. Its efficacy in models of Parkinson's disease, neuropathic pain, and cerebral ischemia-reperfusion injury highlights its potential as a broad-spectrum neurotherapeutic agent.
Further preclinical research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Epilepsy: Evaluation of this compound in established preclinical models of seizures and epilepsy.
-
Chronic Dosing Studies: Assessment of the long-term efficacy and safety of this compound in chronic models of neurological disease.
-
Biomarker Development: Identification of biomarkers to track the target engagement and therapeutic response to this compound.
-
Clinical Translation: As of the latest searches, there is no evidence of this compound having entered clinical trials. The robust preclinical data package suggests that this would be the next logical step in its development.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type Ca2+ channels play a dual role in modulating the excitability of dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral characterization of pentylenetetrazol-induced seizures in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulates calcium binding protein, oxidative stress, and inflammation during ischemia-reperfusion brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidences for amelioration of reserpine-induced fibromyalgia in rat by low dose of gamma irradiation and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneous pain-associated facial expression and efficacy of clinically used drugs in the reserpine-induced rat model of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
ML218: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML218 is a potent and selective T-type calcium channel inhibitor that has demonstrated potential as a therapeutic agent for Parkinson's disease (PD). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation in preclinical models of PD. The information presented is intended to guide researchers and drug development professionals in the investigation and application of this compound for Parkinson's disease research.
Mechanism of Action
In the pathophysiology of Parkinson's disease, the basal ganglia circuitry is significantly altered, leading to the characteristic motor symptoms. A key feature of this altered circuitry is the hyperactivity of the subthalamic nucleus (STN). This hyperactivity is driven, in part, by the abnormal burst firing of STN neurons, which is dependent on T-type calcium channels.
This compound exerts its therapeutic effect by selectively inhibiting these T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) in STN neurons.[1][2][3] By blocking the influx of calcium through these channels, this compound effectively reduces the low-threshold spike and rebound burst activity that characterizes the pathological firing pattern of STN neurons in the parkinsonian state.[1][2][3] This normalization of STN neuronal activity helps to rebalance the basal ganglia circuitry, thereby alleviating motor deficits.
Quantitative Data
The inhibitory activity of this compound on T-type calcium channels has been quantified through various in vitro assays. The following table summarizes the key potency data for this compound.
| Assay Type | Target | IC₅₀ Value | Reference |
| Calcium (Ca²⁺) Flux Assay | Caᵥ3.2 | 150 nM | [1][3] |
| Patch Clamp Electrophysiology | Caᵥ3.2 | 310 nM | [1][3] |
| Patch Clamp Electrophysiology | Caᵥ3.3 | 270 nM | [1][3] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of this compound in the Subthalamic Nucleus
Caption: Mechanism of this compound action on T-type calcium channels in STN neurons.
Experimental Workflow for Haloperidol-Induced Catalepsy in Rats
Caption: Workflow for assessing this compound efficacy in the haloperidol-induced catalepsy model.
Experimental Workflow for Behavioral Assessment in MPTP-Treated Monkeys
Caption: Workflow for evaluating this compound in the MPTP-induced primate model of Parkinson's disease.
Experimental Protocols
Patch Clamp Electrophysiology for T-type Calcium Channel Inhibition
This protocol provides a general framework for assessing the inhibitory effect of this compound on T-type calcium channels in isolated neurons. Specific parameters may require optimization based on the cell type and recording equipment.
Objective: To measure the effect of this compound on T-type calcium currents in STN neurons.
Materials:
-
Acutely dissociated or cultured STN neurons
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): e.g., 120 tetraethylammonium chloride (TEA-Cl), 10 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH.
-
Internal solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, pH adjusted to 7.2 with CsOH.
-
This compound stock solution (in DMSO) and final dilutions in external solution.
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Obtain a gigaseal on an isolated STN neuron and establish a whole-cell recording configuration.
-
Voltage-clamp the neuron at a holding potential of -100 mV to ensure the availability of T-type calcium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.
-
Perfuse the neuron with the external solution containing a known concentration of this compound (e.g., 1 µM).
-
Repeat the voltage-step protocol to record T-type calcium currents in the presence of this compound.
-
Wash out the this compound with the control external solution and record the recovery of the current.
-
Analyze the peak current amplitude at each voltage step before, during, and after this compound application to determine the percentage of inhibition.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the anti-parkinsonian-like effects of compounds.
Objective: To evaluate the ability of this compound to reverse haloperidol-induced catalepsy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Haloperidol solution (1 mg/mL in saline with 2% Tween 80)
-
This compound suspension (in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Catalepsy bar (a horizontal wooden or glass rod, 1 cm in diameter, elevated 9 cm from the base).
-
Stopwatch
Procedure:
-
Acclimatize rats to the testing environment for at least 3 days prior to the experiment.
-
On the day of the experiment, administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.).
-
After 30-60 minutes, administer haloperidol (1 mg/kg) intraperitoneally (i.p.) to all animals.
-
At predetermined time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess catalepsy.
-
To assess catalepsy, gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.
-
Compare the descent latencies between the this compound-treated and vehicle-treated groups. A significant reduction in descent latency in the this compound group indicates an anti-cataleptic effect.[4][5]
Behavioral Assessment in MPTP-Treated Monkeys
The MPTP-treated non-human primate model is a gold standard for preclinical evaluation of anti-parkinsonian therapies.
Objective: To assess the effect of this compound on motor symptoms in a primate model of Parkinson's disease.
Materials:
-
Rhesus or Cynomolgus monkeys
-
MPTP hydrochloride
-
This compound solution for subcutaneous (s.c.) injection
-
A standardized parkinsonian rating scale for monkeys
-
Video recording equipment for behavioral analysis
Procedure:
-
Conduct baseline behavioral assessments and motor scoring using a standardized scale.
-
Induce a stable parkinsonian state by repeated systemic injections of MPTP. The dosing regimen should be carefully titrated for each animal to achieve a moderate and stable level of parkinsonism.
-
Once a stable parkinsonian phenotype is established, begin the treatment phase.
-
Administer this compound (e.g., 1, 10, or 30 mg/kg, s.c.) or vehicle in a crossover or parallel-group design.
-
Conduct detailed behavioral observations and motor scoring at regular intervals after drug administration. Scoring should be performed by trained observers who are blinded to the treatment conditions.
-
Key parameters to assess include: tremor, posture, gait, bradykinesia, balance, and gross motor skills.
-
Analyze the change in parkinsonian scores from baseline and compare the effects of this compound to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of T-type calcium channels in the pathophysiology of Parkinson's disease. Its demonstrated efficacy in preclinical models warrants further investigation into its therapeutic potential. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the promise of this compound as a novel treatment for Parkinson's disease.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Investigating ML218 in Models of Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a complex neurological disorder characterized by recurrent seizures, affecting millions worldwide. The underlying pathophysiology often involves aberrant neuronal excitability, making ion channels prime therapeutic targets. Among these, T-type calcium channels (Cav3) have emerged as a significant player in the generation of abnormal rhythmic brain activity associated with certain seizure types, particularly absence seizures. ML218 is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which has demonstrated central nervous system activity and a favorable pharmacokinetic profile.[1][2] While this compound has been primarily characterized in models of Parkinson's disease, its mechanism of action strongly suggests therapeutic potential for epilepsy.[1][2] However, a notable gap exists in the literature regarding its direct evaluation in established preclinical models of epilepsy.
This technical guide provides a comprehensive overview of the available data on this compound, its putative target in the context of epilepsy, and a summary of findings for other potent and selective T-type calcium channel inhibitors in relevant epilepsy models. This information is intended to serve as a valuable resource for researchers designing preclinical studies to investigate the anti-seizure and disease-modifying potential of this compound.
This compound: Profile of a Selective T-Type Calcium Channel Inhibitor
This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization. It exhibits high affinity for T-type calcium channels with good selectivity over other ion channels.
Quantitative Data: Pharmacology and Pharmacokinetics of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Pharmacology | ||||
| Cav3.2 IC50 | 310 nM | Human | Patch-clamp electrophysiology | [2] |
| Cav3.3 IC50 | 270 nM | Human | Patch-clamp electrophysiology | [2] |
| Pharmacokinetics | ||||
| Brain Penetration (Brain/Plasma Ratio) | >1 | Rat | In vivo | [1] |
| Oral Bioavailability | Good | Rat | In vivo | [1] |
| Half-life (t1/2) | ~7 hours | Rat | Intravenous | [1] |
The Role of T-Type Calcium Channels in Epilepsy
T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and rhythmic firing patterns, particularly in thalamocortical circuits.[3][4] Dysregulation of these channels has been strongly implicated in the pathophysiology of generalized epilepsies, especially absence seizures, which are characterized by spike-wave discharges on EEG.[3][5] Furthermore, evidence suggests the involvement of T-type calcium channels in temporal lobe epilepsy (TLE), with increased expression of Cav3.2 channels observed in animal models.[3][6] Therefore, pharmacological inhibition of T-type calcium channels presents a rational therapeutic strategy for seizure control and potentially for modifying the progression of epilepsy.[3][6]
Efficacy of Analogous T-Type Calcium Channel Inhibitors in Epilepsy Models
In the absence of direct data for this compound, the efficacy of other potent and selective T-type calcium channel inhibitors, such as Z944 and ACT-709478, in preclinical epilepsy models provides valuable insights into the potential anti-epileptic profile of this class of compounds.
Quantitative Data: Efficacy of Z944 and ACT-709478
| Compound | Epilepsy Model | Species | Efficacy Measure | Result | Reference |
| Z944 | Amygdala Kindling (TLE model) | Rat | Seizure Progression | Significantly delayed the development of generalized seizures. | [6] |
| Kainic Acid-induced Status Epilepticus (TLE model) | Rat | Spontaneous Recurrent Seizures | Reduced seizure frequency by ~98% post-treatment. | [7] | |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Spike-Wave Discharges | Potently suppressed the number and duration of absence seizures. | [5] | |
| ACT-709478 | Wistar Albino Glaxo from Rijswijk (WAG/Rij) Rats (Absence epilepsy) | Rat | Seizure Number and Duration | Reduced the number and cumulative duration of seizures. | [8] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Seizure Number and Duration | Reduced the number and cumulative duration of seizures. | [8] | |
| Audiogenic Seizure-Sensitive Mice | Mouse | Seizure Severity | Reduced the severity of induced audiogenic seizures. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to evaluate T-type calcium channel inhibitors in epilepsy models.
Amygdala Kindling Model in Rats
This model is widely used to study temporal lobe epilepsy and the process of epileptogenesis.
-
Animal Subjects: Adult male Wistar or Sprague-Dawley rats.
-
Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted in the basolateral amygdala.
-
Kindling Stimulation: After a recovery period, a daily electrical stimulation (e.g., 1-second train of 60 Hz biphasic square wave pulses) is delivered. The initial current is sub-threshold for inducing an afterdischarge.
-
Seizure Scoring: Seizure severity is scored behaviorally using a standardized scale (e.g., Racine scale).
-
Kindling Progression: Stimulations are repeated daily until a stable, fully kindled state (e.g., five consecutive Class V seizures) is reached.
-
Drug Testing: The test compound (e.g., Z944) or vehicle is administered prior to the kindling stimulation, and its effect on seizure class and duration is recorded.[6] To assess effects on epileptogenesis, the drug is administered before each stimulation during the kindling acquisition phase.[6]
Genetic Absence Epilepsy Rat Models (GAERS and WAG/Rij)
These are genetic models that spontaneously exhibit absence-like seizures with characteristic spike-wave discharges (SWDs).
-
Animal Subjects: Male rats from the GAERS or WAG/Rij strains.
-
EEG Electrode Implantation: Under anesthesia, screw electrodes are implanted over the cortex for electroencephalogram (EEG) recording.
-
Baseline EEG Recording: After recovery, baseline EEG is recorded for a defined period to determine the spontaneous frequency and duration of SWDs.
-
Drug Administration: The test compound (e.g., ACT-709478) or vehicle is administered (e.g., intraperitoneally or orally).
-
Post-treatment EEG Recording: EEG is continuously recorded for several hours post-administration to assess the effect on the number and cumulative duration of SWDs.[8]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of T-Type Calcium Channel Blockade in Neurons
Caption: this compound inhibits T-type calcium channels, reducing calcium influx and subsequent rhythmic burst firing that can lead to seizure activity.
Experimental Workflow for Evaluating Anti-Seizure Efficacy
Caption: A generalized workflow for assessing the anti-seizure efficacy of a test compound like this compound in a preclinical epilepsy model.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective T-type calcium channel inhibitor with drug-like properties that make it a compelling candidate for investigation in epilepsy. While direct preclinical data in established seizure models are currently lacking, the strong mechanistic rationale and the promising results from analogous compounds like Z944 and ACT-709478 provide a solid foundation for its evaluation. Future studies should focus on assessing the efficacy of this compound in both acute seizure models (e.g., MES, PTZ) and chronic epilepsy models (e.g., kindling, genetic models) to fully delineate its anti-seizure and potential disease-modifying profile. Such investigations will be crucial in determining the therapeutic utility of this compound for patients with epilepsy.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]
- 6. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 7. Disease-modifying effects of a novel T-type calcium channel antagonist, Z944, in a model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ML218: A T-Type Calcium Channel Inhibitor with Therapeutic Potential for Essential Tremor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Essential tremor (ET) is a prevalent movement disorder characterized by involuntary rhythmic shaking. The underlying pathophysiology is linked to aberrant neuronal oscillations within the cerebello-thalamo-cortical circuit, where T-type calcium channels play a crucial role. ML218 has emerged as a potent and selective inhibitor of T-type calcium channels, presenting a promising therapeutic avenue for ET. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its evaluation as a treatment for essential tremor.
Introduction
Essential tremor (ET) is one of the most common neurological movement disorders, significantly impacting the quality of life of affected individuals.[1] The precise etiology of ET remains under investigation, but there is a strong consensus that pathological oscillatory activity within the cortico-ponto-cerebello-thalamo-cortical network is a key contributor. T-type calcium channels, particularly the Ca(v)3 subtype, are highly expressed in the neurons of this circuit and are instrumental in generating the rhythmic burst firing that underlies tremor.[2][3][4] Consequently, the inhibition of these channels presents a targeted therapeutic strategy for mitigating tremor.
This compound is a novel small molecule identified through a high-throughput screening campaign that acts as a potent and selective inhibitor of T-type calcium channels.[2][5] Its ability to cross the blood-brain barrier and modulate neuronal excitability makes it a compelling candidate for the treatment of neurological disorders such as essential tremor.[2][5] This guide synthesizes the current knowledge on this compound, with a focus on its potential application in ET.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the activity of T-type calcium channels. These low-voltage activated channels are critical in regulating neuronal firing patterns.[2][5] In the context of essential tremor, the rhythmic and synchronous firing of neurons in the inferior olive of the olivocerebellar system is thought to be a key driver of the tremor.[6] By blocking T-type calcium channels, this compound is hypothesized to dampen these pathological oscillations and thereby reduce tremor.
The proposed signaling pathway for this compound's action in mitigating essential tremor is depicted below.
Caption: Proposed mechanism of action of this compound in essential tremor.
Quantitative Data
While direct efficacy studies of this compound in animal models of essential tremor have not been identified in the reviewed literature, its in vitro potency and selectivity have been characterized. The following table summarizes the inhibitory activity of this compound against T-type calcium channel subtypes.
| Target | Assay Type | IC₅₀ (nM) | Reference |
| Ca(v)3.2 | Calcium Flux | 150 | [5] |
| Ca(v)3.2 | Patch Clamp Electrophysiology | 310 | [5] |
| Ca(v)3.3 | Patch Clamp Electrophysiology | 270 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that are crucial for evaluating the therapeutic potential of this compound for essential tremor.
In Vitro Electrophysiology: Patch-Clamp Analysis of T-Type Calcium Channels
This protocol is for determining the inhibitory effect of this compound on T-type calcium currents in isolated neurons.
Objective: To quantify the IC₅₀ of this compound for Ca(v)3.2 and Ca(v)3.3 channels.
Cell Preparation:
-
Culture HEK293 cells stably expressing human Ca(v)3.2 or Ca(v)3.3 channels.
-
Dissociate cells using a standard trypsinization procedure and plate them onto glass coverslips.
-
Allow cells to adhere for at least 2 hours before recording.
Electrophysiological Recording:
-
Use whole-cell patch-clamp configuration.
-
The external solution should contain (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, adjusted to pH 7.4 with TEA-OH.
-
The internal pipette solution should contain (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.25 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Obtain GΩ seals and establish whole-cell configuration.
-
Hold the membrane potential at -100 mV.
-
Elicit T-type calcium currents by applying a depolarizing step to -30 mV for 200 ms.
-
Apply this compound at various concentrations to the external solution and record the resulting inhibition of the T-type current.
Data Analysis:
-
Measure the peak inward current at each concentration of this compound.
-
Normalize the current to the control (pre-drug) current.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀.
Caption: Workflow for in vitro patch-clamp analysis of this compound.
In Vivo Efficacy: Harmaline-Induced Tremor Model
This protocol describes a standard preclinical model for essential tremor to evaluate the efficacy of anti-tremor compounds. While specific data for this compound in this model is not yet published, this protocol outlines how its efficacy would be tested.
Objective: To assess the ability of this compound to reduce tremor in a rodent model of essential tremor.
Animals:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
Procedure:
-
Acclimate animals to the testing environment for at least 1 hour.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer harmaline hydrochloride (10-20 mg/kg, s.c. for rats; 20-30 mg/kg, i.p. for mice) to induce tremor.[3][7]
-
Place the animal in a chamber equipped with a tremor monitor (e.g., a force plate actimeter) to record motor activity.
-
Record tremor for a set duration (e.g., 30-60 minutes).
Data Analysis:
-
Perform spectral analysis on the recorded motion data to determine the power spectrum.
-
Quantify the tremor by calculating the peak power in the tremor frequency band (8-12 Hz for rats, 10-16 Hz for mice).[3]
-
Compare the tremor power in the this compound-treated group to the vehicle-treated group.
Caption: Experimental workflow for the harmaline-induced tremor model.
Discussion and Future Directions
This compound demonstrates potent and selective inhibition of T-type calcium channels, a key target in the pathophysiology of essential tremor.[2][5] The rationale for its use is strongly supported by the role of these channels in generating pathological neuronal oscillations in the cerebello-thalamo-cortical circuit.[2][3][4] While direct preclinical evidence of this compound's efficacy in a validated animal model of essential tremor is currently lacking in the public domain, the available in vitro data are highly encouraging.
Future research should prioritize the evaluation of this compound in the harmaline-induced tremor model to establish its in vivo efficacy. Furthermore, pharmacokinetic and pharmacodynamic studies in rodents will be essential to determine optimal dosing regimens and to assess brain exposure.[8] Investigating the effect of this compound on the oscillatory activity of the olivocerebellar system through in vivo electrophysiology would provide further mechanistic insights.[6][9][10][11]
Conclusion
This compound represents a promising therapeutic candidate for the treatment of essential tremor due to its potent and selective inhibition of T-type calcium channels. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and similar compounds. The progression of this compound into preclinical models of essential tremor is a critical next step in determining its clinical viability for this debilitating condition.
References
- 1. transpharmation.com [transpharmation.com]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmaline-induced tremor as a potential preclinical screening method for essential tremor medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemical suppression of harmaline-induced body tremor yields recovery of pairwise neuronal coherence in cerebellar nuclei neurons [frontiersin.org]
- 5. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebellar Oscillations in Familial and Sporadic Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. The olivo-cerebellar system: a key to understanding the functional significance of intrinsic oscillatory brain properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olivary subthreshold oscillations and burst activity revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inferior Olive Oscillations Gate Transmission of Motor Cortical Activity to the Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
The T-Type Calcium Channel Inhibitor ML218: A Technical Whitepaper on its Potential in Sleep Disorder Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sleep disorders represent a significant and growing public health concern, necessitating the exploration of novel therapeutic avenues. T-type calcium channels (T-channels), particularly the Ca_v3 family, have emerged as a compelling target due to their critical role in regulating neuronal excitability and thalamocortical rhythms, which are fundamental to the sleep-wake cycle. This technical guide delves into the preclinical data surrounding ML218, a potent and selective T-type calcium channel inhibitor, and explores its potential as a therapeutic agent for sleep disorders. While direct clinical data on this compound for sleep disorders is not yet available, this paper will synthesize the existing preclinical evidence, detail its mechanism of action, and provide a framework for future investigation.
Introduction: The Role of T-Type Calcium Channels in Sleep Regulation
T-type calcium channels are low-voltage activated calcium channels that play a crucial role in shaping neuronal firing patterns, particularly the burst firing mode of neurons in the thalamocortical circuitry.[1] This network is the primary generator of the synchronized oscillatory activities that characterize different sleep stages, including sleep spindles and delta waves during non-rapid eye movement (NREM) sleep. Dysregulation of these rhythms is implicated in a variety of sleep disorders.
The Ca_v3 family of T-type calcium channels consists of three subtypes: Ca_v3.1, Ca_v3.2, and Ca_v3.3. These subtypes are differentially expressed in the brain and contribute to the regulation of sleep and wakefulness. Inhibition of these channels, therefore, presents a promising strategy for modulating sleep patterns and addressing sleep-related pathologies.
This compound: A Novel T-Type Calcium Channel Inhibitor
This compound is a novel, centrally active small molecule that acts as a potent and selective inhibitor of T-type calcium channels.[2] Its discovery stemmed from a high-throughput screening campaign aimed at identifying novel modulators of T-type calcium channels.[2]
Pharmacological Profile of this compound
Preclinical studies have characterized the inhibitory activity of this compound against the three Ca_v3 subtypes. The available quantitative data is summarized in the table below.
| Parameter | Ca_v3.1 | Ca_v3.2 | Ca_v3.3 | Reference |
| IC_50 (Patch Clamp Electrophysiology) | - | 310 nM | 270 nM | [2] |
| IC_50 (Calcium Flux Assay) | - | 150 nM | - | [2] |
Table 1: In vitro potency of this compound against T-type calcium channel subtypes.
Mechanism of Action
This compound exerts its effects by directly blocking the pore of the T-type calcium channels, thereby reducing the influx of calcium ions into the neuron. This inhibition of calcium entry leads to a hyperpolarization of the neuronal membrane and a reduction in the likelihood of action potential generation, particularly the burst firing patterns that are dependent on T-channel activity. This modulation of neuronal excitability within the thalamocortical network is the primary mechanism through which this compound is hypothesized to influence sleep architecture.
References
- 1. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
ML218: A T-Type Calcium Channel Blocker with Therapeutic Potential in Oral Cancer
An In-depth Technical Guide on its Role in Oral Cancer Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral squamous cell carcinoma (OSCC) remains a significant global health challenge with high rates of morbidity and mortality. The quest for novel therapeutic agents that can effectively target the molecular machinery driving OSCC proliferation is a paramount area of research. One such promising agent is ML218, a potent and selective blocker of T-type voltage-gated calcium channels (T-VGCCs). Emerging evidence suggests that this compound can inhibit the proliferation of oral cancer cells, highlighting its potential as a lead compound for the development of new anti-cancer therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's role in oral cancer cell proliferation, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways.
Core Mechanism of Action: Targeting T-Type Calcium Channels
This compound exerts its anti-proliferative effects by specifically inhibiting T-type voltage-gated calcium channels.[1] These channels, particularly the Cav3.1, Cav3.2, and Cav3.3 subunits, are often found to be overexpressed in various types of cancer cells, including oral cancer, compared to their non-cancerous counterparts.[2][3] This overexpression is linked to the increased calcium influx necessary to fuel rapid cell division and tumor progression.[4]
By blocking these channels, this compound disrupts the delicate calcium homeostasis within cancer cells. This disruption interferes with downstream calcium-dependent signaling pathways that are critical for cell cycle progression, proliferation, and survival.[2] The sustained influx of calcium through T-type channels in cancer cells is thought to activate a cascade of signaling molecules, including calmodulin and calmodulin-dependent kinases (CaMK), which in turn can regulate the expression and activity of cell cycle proteins.[2] this compound's blockade of this initial calcium entry point effectively shuts down these pro-proliferative signals.
Quantitative Data Summary
The primary research on this compound in the context of oral cancer has focused on the Cal 27 cell line, a human oral squamous cell carcinoma line. The following tables summarize the key quantitative findings from these studies.
| Cell Line | Compound | Parameter | Value | Conditions | Reference |
| Cal 27 | This compound HCl | Metabolic Inhibition | 100% | 24 hours post-treatment | [1] |
| Cal 27 | This compound HCl | Apoptotic Cells | 41.7% ± 3.1% | 72 hours post-stimulation with LPS + LTA, followed by this compound HCl treatment | [1] |
| Cal 27 | This compound HCl + LPS + LTA | Apoptotic Cells | 6.6% ± 0.95% | Simultaneous treatment with this compound HCl and bacterial antigens | [1] |
Note: The efficacy of this compound HCl was observed to be diminished in the presence of bacterial antigens like lipopolysaccharide (LPS) and lipoteichoic acid (LTA).[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are the key experimental protocols used in the study of this compound's effect on oral cancer cell proliferation.
Cell Culture
The Cal 27 human oral squamous cell carcinoma cell line is the primary model used in these studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and subcultured at a 1:4 or 1:5 ratio.
Cell Viability and Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[5][6]
-
Cell Seeding: Seed Cal 27 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Add this compound HCl at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the number of viable cells.
Apoptosis Assay (PE Annexin V Apoptosis Detection Kit)
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[7]
-
Cell Seeding and Treatment: Seed Cal 27 cells in a 6-well plate and treat with this compound HCl as described for the viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or accutase.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of PE Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD).
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: PE Annexin V negative and 7-AAD negative.
-
Early apoptotic cells: PE Annexin V positive and 7-AAD negative.
-
Late apoptotic or necrotic cells: PE Annexin V positive and 7-AAD positive.
-
Signaling Pathways and Visualizations
The anti-proliferative effect of this compound is rooted in its ability to modulate intracellular calcium signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway and a typical experimental workflow.
Conclusion and Future Directions
This compound has demonstrated clear anti-proliferative and pro-apoptotic effects in oral cancer cells, establishing it as a promising candidate for further investigation. Its mechanism of action, centered on the inhibition of T-type calcium channels, offers a targeted approach to disrupt the signaling pathways essential for cancer cell growth.
Future research should focus on several key areas:
-
Broadening the Scope: Evaluating the efficacy of this compound across a wider panel of oral cancer cell lines to determine the broader applicability of this therapeutic strategy.
-
In Vivo Studies: Transitioning from in vitro models to in vivo animal models to assess the anti-tumor activity, pharmacokinetics, and safety profile of this compound.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with standard-of-care chemotherapeutic agents for oral cancer.
-
Elucidating Downstream Pathways: Further dissecting the specific downstream signaling cascades affected by T-type calcium channel blockade in oral cancer cells to identify additional therapeutic targets and biomarkers of response.
The continued exploration of this compound and other T-type calcium channel inhibitors holds significant promise for the development of novel and effective treatments for oral cancer.
References
- 1. This compound HCl Is More Efficient Than Capsaicin in Inhibiting Bacterial Antigen-Induced Cal 27 Oral Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. bdbiosciences.com [bdbiosciences.com]
The T-Type Calcium Channel Inhibitor ML218: A Technical Guide to its Effects on Subthalamic Nucleus Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
The subthalamic nucleus (STN) is a key component of the basal ganglia, a group of subcortical nuclei critical for motor control. In pathological states such as Parkinson's disease, aberrant burst firing of STN neurons, driven in part by T-type calcium channels, contributes to motor deficits. ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) that has shown significant effects on the electrophysiological properties of STN neurons and efficacy in a preclinical model of Parkinson's disease. This technical guide provides an in-depth overview of the effects of this compound on STN neurons, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and effects of this compound.
Table 1: Potency of this compound on T-Type Calcium Channel Subtypes
| Channel Subtype | Assay Type | IC50 (nM) | Reference |
| CaV3.2 | Ca2+ flux | 150 | [1][2][3][4] |
| CaV3.2 | Patch clamp electrophysiology | 310 | [1][2][4][5] |
| CaV3.3 | Patch clamp electrophysiology | 270 | [1][2][4][5] |
Table 2: Electrophysiological Effects of this compound on Subthalamic Nucleus Neurons
| Parameter | This compound Concentration | Effect | Reference |
| T-type calcium current | 3 µM | ~45% reduction | [1] |
| Low Threshold Spike (LTS) amplitude | 3 µM | >50% inhibition | [1] |
| Rebound burst activity | 3 µM | >60% depression | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly inhibiting T-type calcium channels. In STN neurons, these channels play a crucial role in generating low-threshold spikes (LTS), which can trigger rebound burst firing. By blocking these channels, this compound reduces the influx of Ca2+ that initiates the LTS, thereby suppressing the subsequent burst of action potentials.
References
- 1. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Basal ganglia activity patterns in parkinsonism and computational modeling of their downstream effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
The Pharmacokinetics of ML218: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 is a potent, selective, and orally active inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] It has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels.[2] Notably, this compound can penetrate the blood-brain barrier, making it a promising candidate for studying central nervous system (CNS) disorders where T-type calcium channels are implicated, such as Parkinson's disease.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, summarizing key data, detailing experimental protocols, and visualizing relevant pathways to support further research and development.
Data Presentation
The following tables summarize the quantitative pharmacokinetic parameters of this compound based on available in vitro and in vivo data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species/System | Value | Reference |
| IC50 (CaV3.2) | Patch Clamp Electrophysiology | 310 nM | [1][2] |
| IC50 (CaV3.3) | Patch Clamp Electrophysiology | 270 nM | [1][2] |
| IC50 (CaV3.2) | Ca2+ Flux Assay | 150 nM | [2] |
| Inhibition of L-type Ca2+ channels | @ 10 µM | No significant inhibition | [1] |
| Inhibition of N-type Ca2+ channels | @ 10 µM | No significant inhibition | [1] |
| Inhibition of KATP channels | @ 10 µM | No significant inhibition | [1] |
| Inhibition of hERG channels | @ 10 µM | No significant inhibition | [1] |
Table 2: In Vitro ADME Properties of this compound
| Parameter | Species | Value | Reference |
| Intrinsic Clearance (CLint) | Rat Liver Microsomes | 115 mL/min/kg | [1] |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 12.7 mL/min/kg | [1] |
| Free Fraction (fu) | Rat Plasma | Good | [1] |
| Free Fraction (fu) | Human Plasma | Good | [1] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Dose & Route | Value | Reference |
| Terminal Half-Life (t1/2) | 1 mg/kg, IV | ~7 hours | [1] |
| Mean Residence Time (MRT) | 1 mg/kg, IV | ~7 hours | [1] |
| Plasma Concentration (3 mg/kg, PO) | - | 98 nM | [1] |
| Brain Concentration (3 mg/kg, PO) | - | 1.66 µM | [1] |
| Plasma Concentration (10 mg/kg, PO) | - | 282 nM | [1] |
| Brain Concentration (10 mg/kg, PO) | - | 5.03 µM | [1] |
| Plasma Concentration (30 mg/kg, PO) | - | 1.2 µM | [1] |
| Brain Concentration (30 mg/kg, PO) | - | 17.7 µM | [1] |
Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments are crucial for reproducibility and further study design.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and brain penetration of this compound following intravenous and oral administration in rats.
Animal Model: Male Sprague-Dawley rats.
Intravenous (IV) Administration Protocol:
-
Dose: 1 mg/kg.
-
Formulation: this compound is dissolved in a vehicle of 20% DMSO and 80% saline.
-
Administration: Administered via the jugular vein.
-
Blood Sampling: Blood samples are collected from the carotid artery at multiple time points: pre-dose, 2, 7, 15, and 30 minutes, and 1, 2, 4, 7, and 24 hours post-dose.
-
Sample Processing: Blood is collected into chilled tubes containing EDTA and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
Oral (PO) Administration Protocol:
-
Doses: 3 mg/kg, 10 mg/kg, and 30 mg/kg.
-
Formulation: this compound is administered as a suspension in 10% Tween 80 and 0.5% methylcellulose.
-
Administration: Administered via oral gavage to fasted rats.
-
Sample Collection: Blood and brain tissue are collected at specified time points post-administration.
-
Sample Processing: Blood is processed to plasma as described for the IV study. Brain tissue is homogenized for analysis.
Analytical Method:
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).
-
Quantification: The concentrations of this compound in plasma and brain homogenates are determined using a validated LC/MS/MS method. While specific parameters for the assay with this compound are not detailed in the provided references, a general approach involves protein precipitation from the plasma and brain homogenates, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode.
Mandatory Visualization
Signaling Pathway of this compound
This compound exerts its pharmacological effects by inhibiting T-type calcium channels. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow for In Vivo Pharmacokinetics
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study of a compound like this compound.
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML-218 reduces ischemia-reperfusion-induced abnormalities | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for ML218 in In Vitro Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML218 is a potent and selective small-molecule inhibitor of T-type calcium channels, specifically targeting the Cav3.1, Cav3.2, and Cav3.3 subunits.[1] T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability, including the generation of burst firing in various neurons.[2][3] Due to their involvement in a range of physiological and pathophysiological processes, including epilepsy and neuropathic pain, selective blockers like this compound are valuable tools for in vitro electrophysiological studies.[1] These application notes provide a detailed protocol for the use of this compound in whole-cell patch-clamp electrophysiology to characterize its effects on T-type calcium currents.
Mechanism of Action
This compound acts as a direct blocker of the pore of T-type calcium channels, thereby inhibiting the influx of Ca2+ ions into the cell upon membrane depolarization. This inhibition of T-type calcium currents leads to a reduction in neuronal burst firing and can modulate neuronal excitability.[1]
Signaling Pathway of T-type Calcium Channel Inhibition by this compound
Caption: Mechanism of this compound action on T-type calcium channels.
Quantitative Data
The following table summarizes the inhibitory potency of this compound on T-type calcium channel subtypes as determined by patch-clamp electrophysiology.
| Target | Assay | IC50 | Reference |
| Cav3.2 | Patch-clamp Electrophysiology | 310 nM | [1] |
| Cav3.3 | Patch-clamp Electrophysiology | 270 nM | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Currents
This protocol describes the methodology for recording T-type calcium currents from cultured neurons or acutely dissociated neurons using the whole-cell patch-clamp technique and for evaluating the inhibitory effect of this compound.
Materials and Reagents
-
Cell Culture: Neurons expressing T-type calcium channels (e.g., subthalamic nucleus neurons, dorsal root ganglion neurons, or HEK293 cells transiently expressing Cav3 subtypes).
-
External Solution (in mM): 130 TEA-Cl, 5 CaCl2, 10 HEPES, 10 glucose, 0.3 TTX. Adjust pH to 7.3 with TEA-OH and osmolarity to 300 mOsm.
-
Internal Solution (in mM): 110 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP, 0.1 GTP. Adjust pH to 7.3 with CsOH and osmolarity to 290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 4-6 MΩ when filled with the internal solution.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).
Experimental Procedure
-
Cell Preparation:
-
For cultured neurons, plate cells on coverslips at an appropriate density 24-48 hours before the experiment.
-
For acutely dissociated neurons, follow standard enzymatic and mechanical dissociation protocols.[4]
-
-
Solution Preparation:
-
Prepare fresh external and internal solutions and filter-sterilize.
-
Prepare serial dilutions of this compound from the stock solution in the external solution to achieve the desired final concentrations. A vehicle control (containing the same final concentration of DMSO) should also be prepared.
-
-
Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate (e.g., 2 mL/min).
-
Approach a target cell with a patch pipette filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and compensate for series resistance (60-80%).
-
-
Recording T-type Calcium Currents:
-
Hold the membrane potential at -90 mV to ensure the channels are in a closed, available state.
-
To inactivate low-voltage-activated (LVA) or T-type channels for subtraction, you can apply a prepulse to -30 mV for 1 second.
-
To elicit T-type currents, apply a depolarizing voltage step to a test potential (e.g., -30 mV) for 100-200 ms.[5][6]
-
A voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) can also be used to determine the current-voltage (I-V) relationship.[5]
-
-
Application of this compound:
-
Record baseline T-type currents in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).
-
Record T-type currents in the presence of this compound using the same voltage protocol.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
A washout step, by perfusing with the drug-free external solution, can be performed to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward T-type calcium current before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro electrophysiology workflow for evaluating the effect of this compound on T-type calcium channels.
Caption: Workflow for this compound in vitro electrophysiology.
Troubleshooting
-
No or small T-type currents: Ensure the holding potential is sufficiently negative (e.g., -90 mV or lower) to remove steady-state inactivation. Check the health of the cells and the quality of the seal.
-
Run-down of currents: Use ATP and GTP in the internal solution to maintain channel activity. Minimize the time between achieving whole-cell configuration and recording.
-
Poor solubility of this compound: Ensure the final DMSO concentration is low (typically <0.1%) and does not affect channel activity. Sonication of the stock solution may help.
-
Slow onset of block: Increase the perfusion rate or the incubation time with this compound.
By following this detailed protocol, researchers can effectively utilize this compound as a selective pharmacological tool to investigate the role of T-type calcium channels in various in vitro models.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Whole-cell patch clamp recording [bio-protocol.org]
- 5. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for ML218 in Whole-Cell Patch Clamp Experiments
An important initial clarification is that the extensive body of scientific literature identifies ML218 as a potent and selective inhibitor of T-type calcium channels (Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3), rather than Kir4.1/Kir5.1 potassium channels.[1][2] Therefore, these application notes and protocols will focus on the established use of this compound in the context of whole-cell patch clamp experiments targeting T-type calcium channels.
Introduction
This compound is a novel small molecule that acts as a selective inhibitor of T-type calcium channels.[1] These channels are low-voltage activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal excitability, pacemaking activity in the heart, and hormone secretion. Their dysfunction has been implicated in neurological and cardiovascular disorders such as epilepsy, neuropathic pain, and Parkinson's disease.[1]
Whole-cell patch clamp is a high-fidelity electrophysiological technique used to record the ionic currents across the entire cell membrane.[3][4] This method allows for the precise measurement of ion channel activity and the characterization of pharmacological agents that modulate these channels. The use of this compound in whole-cell patch clamp experiments enables researchers to investigate the functional role of T-type calcium channels in specific cell types and to assess the compound's therapeutic potential.
Mechanism of Action
This compound selectively blocks the flow of calcium ions through T-type calcium channels.[1][2] It exhibits high potency for the three subtypes of T-type channels: Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3.[1] Studies have shown that this compound can reversibly block T-type calcium currents in various neuronal preparations.[2][5] Importantly, this compound has been demonstrated to be highly selective for T-type calcium channels over other voltage-gated ion channels, such as sodium and potassium channels, at working concentrations.[2][5]
Quantitative Data Summary
The following table summarizes the reported potency of this compound on different T-type calcium channel subtypes as determined by patch clamp electrophysiology.
| Channel Subtype | IC50 (nM) | Assay Type |
| Ca(v)3.2 | 310 | Patch Clamp Electrophysiology |
| Ca(v)3.3 | 270 | Patch Clamp Electrophysiology |
Experimental Protocols
1. Cell Preparation
A variety of cell types endogenously expressing or heterologously overexpressing T-type calcium channels can be used. Common examples include dorsal root ganglion (DRG) neurons, subthalamic nucleus (STN) neurons, or cell lines like HEK293 cells transfected with specific Ca(v)3 subtypes.[1][5]
2. Solutions
-
External Solution (aCSF): The composition of the artificial cerebrospinal fluid (aCSF) is crucial for maintaining cell health and isolating T-type calcium currents. A typical aCSF solution contains (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgCl₂, and 10 D-glucose. The solution should be continuously bubbled with 95% O₂ and 5% CO₂.[6] To isolate calcium currents, it is common to block sodium and potassium channels by adding tetrodotoxin (TTX, ~1 µM) and tetraethylammonium (TEA, ~20 mM), respectively.[2][5]
-
Internal Solution: The internal solution fills the patch pipette and dialyzes the cell's interior. For recording calcium currents, a Cesium-based internal solution is often used to block potassium channels from the inside. A typical internal solution may contain (in mM): 117 Cs-Gluconate, 20 HEPES, 0.4 EGTA, 2.8 NaCl, and 5 TEA-Cl.[7] The pH should be adjusted to 7.2-7.3 and the osmolarity to ~280-285 mOsm.[7]
3. Whole-Cell Patch Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[8]
-
Establishing Whole-Cell Configuration:
-
Approach a selected cell with the patch pipette while applying positive pressure.[8]
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[8]
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[3][4]
-
-
Voltage-Clamp Protocol:
4. Application of this compound
This compound is typically dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final desired concentration in the external solution. The compound is applied to the cells via a perfusion system. It is important to record a stable baseline current before applying this compound and to allow for a sufficient wash-out period to check for the reversibility of the effect.[5]
Visualizations
Caption: Experimental workflow for using this compound in whole-cell patch clamp experiments.
Caption: Simplified signaling pathway showing the action of this compound on T-type calcium channels.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. Figure 2, this compound selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axolbio.com [axolbio.com]
Preparation of ML218 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 is a potent and selective inhibitor of T-type calcium channels, specifically targeting CaV3.2 and CaV3.3 subtypes with IC50 values in the nanomolar range.[1] T-type calcium channels are low-voltage activated channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysregulation has been implicated in several pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer. This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of T-type calcium channels in in vitro and in vivo models. This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture applications.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 1346233-68-8 |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O |
| Molecular Weight | 369.3 g/mol |
| Solubility | DMSO: Solubility data varies, with reports ranging from 0.1 mg/mL to 125 mg/mL. It is recommended to empirically test solubility for high concentrations. A concentration of 10 mg/mL in DMSO is a commonly reported and achievable starting point. Ethanol: Sparingly soluble. |
| IC₅₀ Values | CaV3.2: ~310 nM CaV3.3: ~270 nM[1] |
| Recommended Stock Conc. | 10 mM in 100% DMSO |
| Recommended Working Conc. | 1 - 10 µM (cell-line and assay dependent) |
| Storage Conditions | Solid: Store at -20°C for long-term storage. Stock Solution: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for most cell culture experiments.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 369.3 g/mol = 3.693 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 3.7 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolve in DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 369.3 g/mol ) / 10 mmol/L x 1,000,000 µL/L
-
-
Add the calculated volume of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If solubility issues are encountered, gentle warming in a 37°C water bath or brief sonication may aid in dissolution. However, be mindful of potential compound degradation with excessive heat or sonication.
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparing Working Solutions
The final working concentration of this compound will depend on the specific cell line and experimental design. Based on published data, a starting concentration range of 1-10 µM is recommended. A pilot experiment to determine the optimal concentration for your specific assay is advisable.
-
Thaw a stock solution aliquot:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
-
Perform serial dilutions:
-
It is crucial to perform serial dilutions to reach the final working concentration. Directly adding a small volume of the concentrated DMSO stock to a large volume of aqueous cell culture medium can cause the compound to precipitate.
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Gently mix by pipetting up and down. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.
-
-
Treat the cells:
-
Add the appropriate volume of the final working solution to your cell culture plates to achieve the desired final concentration.
-
Remember to include a vehicle control in your experiment, which consists of cell culture medium with the same final concentration of DMSO as the this compound-treated cells. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound inhibiting T-type calcium channels.
Experimental Workflow for this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for ML218 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML218 is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), demonstrating efficacy in preclinical models of neurological disorders.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo rat studies, with a focus on its application in a Parkinson's disease model. The information compiled herein is intended to guide researchers in designing and executing robust preclinical evaluations of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by blocking T-type calcium channels, which are low-voltage activated channels that play a crucial role in regulating neuronal excitability.[1] In conditions such as Parkinson's disease, aberrant T-type calcium channel activity is thought to contribute to pathological neuronal bursting in key motor circuits.[2][3] By inhibiting these channels, this compound can modulate neuronal firing patterns, thereby alleviating symptoms associated with the disease.
Signaling Pathway of this compound in Neurons
Caption: this compound inhibits T-type calcium channels, reducing calcium influx and neuronal hyperexcitability.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Cav3.2 | 150 | Ca2+ Flux |
| Cav3.2 | 310 | Patch Clamp Electrophysiology |
| Cav3.3 | 270 | Patch Clamp Electrophysiology |
Data sourced from a study by Xiang et al. (2011).[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | CLp (mL/min/kg) | MRT (h) | t1/2 (h) |
| Intravenous (IV) | 1 | 56 | ~7 | ~7 |
CLp: Plasma Clearance, MRT: Mean Residence Time, t1/2: Half-life. Data from a study by Xiang et al. (2011).[2]
Table 3: Brain and Plasma Concentrations of this compound in Rats Following Oral Administration
| Dose (mg/kg) | Free Plasma Concentration (nM) | Free Brain Concentration (µM) | Brain/Plasma Ratio (AUC) |
| 3 | 98 | 1.66 | 16.9 |
| 10 | 282 | 5.03 | 16.9 |
| 30 | 1200 | 17.7 | 16.9 |
Data indicates a dose-proportional increase in free plasma and brain concentrations. The high brain-to-plasma ratio suggests excellent CNS penetration. Data from a study by Xiang et al. (2011).[2]
Experimental Protocols
Oral Administration of this compound in Rats
This protocol describes the standard oral gavage procedure for administering this compound to rats.
Materials:
-
This compound compound
-
Vehicle (e.g., 20% Captisol)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles (18-20 gauge, flexible tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Prepare the dosing solution by dissolving this compound in the vehicle. Ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the calculated volume of the this compound solution slowly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress post-administration.
-
Haloperidol-Induced Catalepsy Model in Rats
This model is used to assess the anti-parkinsonian-like effects of this compound.
Materials:
-
This compound dosing solution
-
Haloperidol solution (0.75 mg/kg in saline)
-
Sprague-Dawley rats (male, 250-300g)
-
Catalepsy bar (a horizontal bar raised 9 cm from the surface)
-
Stopwatch
Experimental Workflow:
Caption: Workflow for the haloperidol-induced catalepsy experiment in rats.
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
This compound Administration: Administer this compound orally at the desired doses (e.g., 0.03, 0.1, 0.3, 1, 3, 10, 30 mg/kg) or vehicle to the respective groups of rats.
-
Haloperidol Administration: 60 minutes after this compound or vehicle administration, administer haloperidol (0.75 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Assessment: 30 minutes after haloperidol injection, place the rat's forepaws on the horizontal bar.
-
Data Collection: Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (latency). A cut-off time of 180 seconds is typically used.
-
Data Analysis: Compare the latency times between the vehicle-treated group and the this compound-treated groups to determine the effect of the compound on reversing haloperidol-induced catalepsy.
Conclusion
This compound is a promising CNS-penetrant T-type calcium channel inhibitor with demonstrated in vivo efficacy in a rat model of Parkinson's disease. The provided data and protocols offer a foundation for further preclinical investigation into the therapeutic potential of this compound for neurological disorders. Researchers should carefully consider the dose-response relationship and pharmacokinetic profile when designing their studies.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody pharmacokinetics in rat brain determined using microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of ML218 in Animal Models
Introduction
ML218 is a potent, selective, and orally active inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] It has demonstrated efficacy in preclinical animal models, particularly in a rodent model of Parkinson's disease, by reversing haloperidol-induced catalepsy.[2][3] this compound readily crosses the blood-brain barrier, achieving significant concentrations in the brain after oral administration.[1][3] These characteristics make it a valuable tool for in vivo studies of T-type calcium channel function in the central nervous system.
This document provides detailed application notes and protocols for the oral administration of this compound in animal models, based on available preclinical data. It is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy data for this compound following oral administration in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions |
| IC₅₀ (CaV3.2) | 310 nM | Patch clamp electrophysiology[3][4] |
| IC₅₀ (CaV3.3) | 270 nM | Patch clamp electrophysiology[3][4] |
| Terminal Half-life (t₁/₂) | 7 hours | 1 mg/kg, IV[1] |
| Mean Residence Time (MRT) | ~7 hours | 1 mg/kg, IV[1] |
| Intrinsic Clearance (Rat) | High (CLᵢₙₜ = 115 mL/min/kg) | Liver microsomes[1] |
| Intrinsic Clearance (Human) | Low to Moderate (CLᵢₙₜ = 12.7 mL/min/kg) | Liver microsomes[1] |
| Plasma Protein Binding | Good free fraction | Rat and Human (Equilibrium dialysis)[1] |
Table 2: Dose-Dependent Plasma and Brain Concentrations of this compound in Rats
| Oral Dose (mg/kg) | Free Plasma Concentration (nM) | Free Brain Concentration (µM) |
| 3 | 98 | 1.66 |
| 10 | 282 | 5.03 |
| 30 | 1200 | 17.7 |
| Data from MedchemExpress[1] |
Experimental Protocols
1. In Vivo Efficacy: Haloperidol-Induced Catalepsy Model
This protocol is based on studies demonstrating the efficacy of this compound in a preclinical model of Parkinson's disease.[2]
-
Animal Model: Male rats (species and strain as per study design, e.g., Sprague-Dawley).
-
Disease Induction: A cataleptic state is induced by the administration of the dopamine antagonist haloperidol. A typical dose is 0.75 mg/kg.[1]
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound orally via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).
-
-
Experimental Procedure:
-
Administer this compound or vehicle orally to the rats.
-
After a predetermined time (e.g., 60 minutes), administer haloperidol to induce catalepsy.
-
Assess the degree of catalepsy at various time points post-haloperidol administration. This can be done using a bar test, where the time the animal maintains an imposed posture with its forepaws on a raised bar is measured.
-
-
Data Analysis: The reversal of the cataleptic state is a measure of the anti-Parkinsonian efficacy of this compound.[2] Compare the catalepsy scores between the this compound-treated and vehicle-treated groups.
2. Pharmacokinetic Studies
This protocol outlines the steps for determining the pharmacokinetic profile of orally administered this compound.
-
Animal Model: Male rats (species and strain as per study design).
-
This compound Formulation and Administration:
-
Prepare a formulation of this compound as described above.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
At the final time point, euthanize the animals and collect brain tissue.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
Analyze the concentration of this compound in plasma and brain homogenates using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain/plasma ratio.
Visualizations
Caption: Mechanism of action of this compound as a T-type calcium channel inhibitor.
Caption: Experimental workflow for oral administration of this compound in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ML218 in Central Nervous System Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a crucial role in regulating neuronal excitability and signaling pathways in the central nervous system (CNS).[1][2] Its ability to penetrate the blood-brain barrier makes it a valuable tool for in vitro and in vivo studies of neurological disorders.[1][2] These application notes provide detailed protocols for the use of this compound in key CNS research models, along with relevant quantitative data and pathway diagrams to facilitate experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Species | Reference |
| CaV3.2 | Calcium Flux | 150 nM | - | [1][2] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 nM | - | [1][2] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 nM | - | [1][2] |
| L-type Calcium Channels | - | >10 µM | - | [2] |
| N-type Calcium Channels | - | >10 µM | - | [2] |
| KATP Potassium Channels | - | >10 µM | - | [2] |
| hERG | - | >10 µM | - | [2] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Dose | Value | Reference |
| Brain/Plasma Ratio | Oral | 10 mg/kg | 7.4 | [2] |
| T1/2 | IV | 1 mg/kg | 7 hours | [2] |
| Free Fraction (fu) | - | - | 9.1% (Rat Plasma) | [2] |
| Free Fraction (fu) | - | - | 3.3% (Human Plasma) | [2] |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| Haloperidol-Induced Catalepsy | Rat | 3, 10, 30 mg/kg (oral) | Dose-dependent reversal of catalepsy | [3] |
| Cerebral Ischemia-Reperfusion | Mouse | 5, 10 mg/kg (i.p.) | Dose-dependent amelioration of behavioral, biochemical, and histopathological abnormalities | [4][5] |
| MPTP-Induced Parkinsonism | Rhesus Monkey | 1, 10, 30 mg/kg (s.c.) | No significant antiparkinsonian effects; sedative effects observed | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
This compound exerts its effects by directly inhibiting T-type calcium channels, which are low-voltage activated channels that contribute to burst firing in neurons. By blocking these channels, this compound reduces calcium influx, thereby dampening neuronal excitability and preventing the downstream signaling cascades associated with excessive neuronal firing.
Experimental Workflow: Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of compounds to alleviate extrapyramidal symptoms associated with antipsychotic drugs, which are mechanistically linked to dopamine D2 receptor blockade.
Experimental Workflow: Cerebral Ischemia-Reperfusion Injury in Mice
This model mimics the pathological cascade of stroke, allowing for the evaluation of neuroprotective agents.
Experimental Protocols
Protocol 1: Haloperidol-Induced Catalepsy in Rats
Objective: To evaluate the efficacy of this compound in reversing haloperidol-induced catalepsy, a preclinical model of Parkinsonian motor deficits.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Haloperidol
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Vehicle for haloperidol (e.g., saline with a drop of glacial acetic acid, pH adjusted to ~6.0)
-
Catalepsy bar (horizontal metal bar, 1 cm diameter, 9 cm above the floor)
-
Timer
Procedure:
-
Acclimation: House rats in standard conditions for at least one week before the experiment with ad libitum access to food and water.
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Prepare a stock solution of haloperidol.
-
-
Dosing:
-
Administer this compound (3, 10, or 30 mg/kg) or vehicle orally (p.o.).
-
After a 30-60 minute pre-treatment period, administer haloperidol (1-2 mg/kg) or vehicle intraperitoneally (i.p.).
-
-
Catalepsy Assessment (Bar Test):
-
At 30, 60, 90, and 120 minutes after haloperidol injection, gently place the rat's forepaws on the horizontal bar.
-
Start the timer and measure the latency (in seconds) for the rat to remove both forepaws from the bar.
-
A cut-off time of 180-300 seconds is typically used. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis:
-
Compare the mean latency to descend for the this compound-treated groups with the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Electrophysiological Recording of T-type Calcium Currents
Objective: To measure the inhibitory effect of this compound on T-type calcium currents in isolated neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Isolated neurons (e.g., from the subthalamic nucleus or dorsal root ganglion)
-
This compound
-
External solution (in mM): e.g., 120 TEA-Cl, 5 BaCl2, 10 HEPES, 10 glucose (pH 7.4 with TEA-OH)
-
Internal solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with CsOH)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Isolate and culture neurons according to standard laboratory protocols.
-
Recording Setup:
-
Position the dish with cultured neurons on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the micropipette and the neuron membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -90 mV to -100 mV to ensure the availability of T-type channels.
-
-
Current Elicitation:
-
Apply a depolarizing voltage step (e.g., to -30 mV for 200 ms) to elicit the T-type calcium current.
-
Record the baseline current in the absence of this compound.
-
-
This compound Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1 µM).
-
After a few minutes of incubation, record the T-type current again using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after this compound application.
-
Calculate the percentage of current inhibition.
-
To determine the IC50, perform recordings with a range of this compound concentrations and fit the data to a dose-response curve.
-
Protocol 3: Cerebral Ischemia-Reperfusion Injury in Mice
Objective: To assess the neuroprotective effects of this compound in a mouse model of stroke.
Materials:
-
Swiss Albino mice (25-30 g)
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Micro-vessel clips
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
Reagents for biochemical assays (e.g., ELISA kits for inflammatory markers, assays for oxidative stress)
-
Reagents for histology (e.g., TTC stain)
Procedure:
-
Induction of Ischemia:
-
Anesthetize the mouse.
-
Make a midline cervical incision and carefully expose both common carotid arteries.
-
Induce cerebral ischemia by occluding both arteries with micro-vessel clips for a predetermined duration (e.g., 20 minutes).
-
-
Reperfusion and Treatment:
-
Remove the clips to allow reperfusion.
-
Administer this compound (5 or 10 mg/kg) or vehicle intraperitoneally (i.p.) immediately after the onset of reperfusion.
-
-
Behavioral Assessment (24 hours post-reperfusion):
-
Morris Water Maze: Assess spatial learning and memory.
-
Rotarod Test: Evaluate motor coordination and balance.
-
-
Biochemical and Histopathological Analysis (after behavioral tests):
-
Euthanize the animals and collect brain tissue.
-
Biochemical Assays: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β), oxidative stress markers (e.g., malondialdehyde, glutathione), and other relevant biomarkers.
-
Histopathology:
-
Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
-
-
Data Analysis:
-
Compare behavioral scores, biochemical markers, and infarct volumes between the this compound-treated and vehicle-treated groups using appropriate statistical analyses.
-
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 3, this compound reverses haloperidol-induced catalepsy in a dose-dependent manner upon oral dosing - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound modulates calcium binding protein, oxidative stress, and inflammation during ischemia-reperfusion brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ML-218 reduces ischemia-reperfusion-induced abnormalities | BioWorld [bioworld.com]
- 6. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-Type Calcium Channel Blocker this compound in MPTP-Treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring ML218 Efficacy in a Haloperidol-Induced Catalepsy Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for assessing the efficacy of ML218, a novel, centrally active T-type calcium channel inhibitor, in the haloperidol-induced catalepsy model in rodents.[1][2][3] This model is a widely used preclinical tool to evaluate potential anti-Parkinsonian and antipsychotic drug candidates.[4][5] The protocols outlined below cover experimental design, drug administration, behavioral assessment, and data analysis. The included signaling pathway and experimental workflow diagrams, along with structured data tables, offer a comprehensive guide for researchers.
Introduction
Haloperidol, a typical antipsychotic agent, induces catalepsy by blocking dopamine D2 receptors in the striatum, leading to motor rigidity and an inability to correct an externally imposed posture.[6][7] This state mimics some of the extrapyramidal side effects seen in patients treated with antipsychotics and shares phenomenological similarities with Parkinson's disease.[4][6] this compound has been identified as a potent and selective T-type calcium channel inhibitor that has shown efficacy in reversing haloperidol-induced catalepsy, suggesting its therapeutic potential in neurological disorders.[2][3]
Data Presentation
Table 1: Dose-Dependent Reversal of Haloperidol-Induced Catalepsy by this compound (Oral Dosing)
| This compound Dose (mg/kg, p.o.) | Mean Latency to Withdraw Forepaws (seconds) | Standard Error of the Mean (SEM) |
| Vehicle | Data not available | Data not available |
| 10 | Data not available | Data not available |
| 30 | Data not available | Data not available |
| 56.6 | Data not available | Data not available |
Note: Specific quantitative data from the referenced study is presented graphically in the source material. This table structure is provided for researchers to populate with their own experimental data for comparison.
Table 2: Comparative Efficacy of this compound with a Gold Standard A2A Antagonist
| Compound | Dose (mg/kg) | Route of Administration | Efficacy in Reversing Catalepsy |
| This compound | 56.6 | p.o. | Equivalent to A2A antagonist |
| A2A Antagonist | 56.6 | p.o. | Gold Standard |
This table provides a qualitative comparison based on the available literature.[1]
Experimental Protocols
Protocol 1: Induction of Catalepsy with Haloperidol in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Habituation: Handle the rats for several days before the experiment to minimize stress-induced behavioral changes.
-
Drug Preparation: Prepare a fresh solution of haloperidol in the appropriate vehicle on the day of the experiment.
-
Administration: Weigh each rat and administer haloperidol (e.g., 0.75 mg/kg) via i.p. injection.[3] Administer an equivalent volume of vehicle to the control group.
-
Induction Period: Allow for a 30-60 minute induction period for catalepsy to develop.[10] The optimal time should be determined in preliminary studies.
Protocol 2: Assessment of Catalepsy using the Bar Test
Materials:
-
Catalepsy bar apparatus (a horizontal bar, approximately 1 cm in diameter, elevated 9-10 cm above a flat surface)[6]
-
Stopwatch
Procedure:
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar and place them on the surface below.
-
A cut-off time (e.g., 180 or 300 seconds) should be established to avoid animal distress.[4][7] If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Perform measurements at multiple time points (e.g., 30, 60, 90, and 120 minutes) after haloperidol administration to assess the time course of catalepsy.[4]
Protocol 3: Evaluation of this compound Efficacy
Materials:
-
This compound
-
Vehicle for this compound (e.g., 20% Captisol)
-
Oral gavage needles
Procedure:
-
This compound Preparation: Prepare suspensions of this compound in the appropriate vehicle at the desired concentrations (e.g., 10, 30, 56.6 mg/kg).
-
This compound Administration: Administer this compound or its vehicle orally (p.o.) to different groups of rats at a specific time point before the induction of catalepsy (e.g., 30-60 minutes prior to haloperidol injection).
-
Catalepsy Induction and Assessment: Proceed with haloperidol administration and catalepsy assessment using the bar test as described in Protocols 1 and 2.
-
Data Analysis: Compare the latency to descend from the bar between the vehicle-treated group and the this compound-treated groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the results.
Mandatory Visualizations
References
- 1. Figure 3, this compound reverses haloperidol-induced catalepsy in a dose-dependent manner upon oral dosing - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 6. A neurocomputational account of catalepsy sensitization induced by D2 receptor blockade in rats: context dependency, extinction, and renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays
Topic: Application of ML218 and TRPML1 Antagonists in Calcium Imaging Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis has revealed that this compound is a selective T-type calcium channel inhibitor, not a TRPML1 antagonist. This document has been structured to first address the correct application of this compound in studying T-type calcium channels and then to provide detailed protocols for investigating TRPML1 channels using appropriate antagonists, thereby addressing the likely underlying scientific interest of the user.
Part 1: Application of this compound in Calcium Imaging for T-Type Calcium Channel Inhibition
Introduction to this compound
This compound is a potent, selective, and orally active inhibitor of T-type calcium channels, which include the subtypes Cav3.1, Cav3.2, and Cav3.3.[1] These channels are low-voltage activated and play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion.[2] this compound has been demonstrated to effectively inhibit T-type calcium currents and rebound burst activity in subthalamic nucleus (STN) neurons.[1][2] It exhibits no significant inhibition of L- or N-type calcium channels, or KATP and hERG potassium channels, highlighting its selectivity.[1] Due to its ability to penetrate the blood-brain barrier, this compound is a valuable tool for both in vitro and in vivo studies of T-type calcium channel function.[1]
Quantitative Data for this compound
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 150 nM | Ca2+ Flux | Cav3.2 | [2][3] |
| IC50 | 310 nM | Patch Clamp Electrophysiology | Cav3.2 | [1][2][3] |
| IC50 | 270 nM | Patch Clamp Electrophysiology | Cav3.3 | [1][2][3] |
| Inhibition | ~45% at 3 µM | Voltage Clamp Electrophysiology | T-type Ca2+ current in STN neurons | [2] |
Signaling Pathway: T-Type Calcium Channel Modulation
The following diagram illustrates the role of T-type calcium channels in cellular calcium influx and how this compound modulates this pathway.
Caption: T-Type Calcium Channel Signaling Pathway.
Experimental Workflow: Calcium Imaging with this compound
This diagram outlines the general workflow for assessing the inhibitory effect of this compound on T-type calcium channel activity using a calcium imaging assay.
Caption: Workflow for this compound Calcium Imaging.
Protocol: T-Type Calcium Channel Inhibition Assay Using Fluo-4 AM
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
Cells expressing endogenous or recombinant T-type calcium channels
-
Cell culture medium
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
HBSS without Ca2+ and Mg2+
-
This compound
-
Depolarization buffer (e.g., HBSS with high KCl concentration)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating:
-
Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight under standard cell culture conditions.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS (with Ca2+/Mg2+) containing 4-10 µM Fluo-4 AM, 0.04% Pluronic F-127, and optionally 1-2.5 mM probenecid.
-
Remove the cell culture medium from the wells.
-
Add 50 µL of the 2X loading solution to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
After the dye-loading incubation, add an equal volume (50 µL) of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the depolarization buffer to stimulate the opening of T-type calcium channels.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50.
-
Part 2: Application of TRPML1 Antagonists in Calcium Imaging Assays
Introduction to TRPML1 and its Antagonists
Transient Receptor Potential Mucolipin 1 (TRPML1) is a non-selective cation channel primarily located on the membranes of late endosomes and lysosomes. It is crucial for maintaining lysosomal ion homeostasis, regulating autophagic flux, and is involved in processes like lysosomal exocytosis and membrane trafficking.[4] Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV.
To study the function of TRPML1, specific pharmacological tools are necessary. ML-SI3 is a known antagonist of the TRPML channel family, capable of inhibiting lysosomal calcium efflux.[5][6] It is often used in conjunction with a TRPML1 agonist, such as ML-SA1, to demonstrate the specific involvement of TRPML1 in observed calcium signals.[7]
Quantitative Data for TRPML1 Antagonist (ML-SI3)
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 4.7 µM | Calcium Imaging | TRPML1 | [5][8] |
| IC50 | 1.7 µM | Calcium Imaging | TRPML2 | [5][8] |
| IC50 | 12.5 µM | Calcium Imaging | TRPML3 | [8][9] |
Signaling Pathway: TRPML1-Mediated Calcium Release
This diagram illustrates how TRPML1 mediates calcium release from lysosomes and how this process can be pharmacologically modulated.
Caption: TRPML1-Mediated Lysosomal Calcium Signaling.
Protocol: TRPML1 Antagonism Assay Using Fura-2 AM
This protocol is suitable for fluorescence microscopy-based single-cell or population-level calcium measurements.
Materials:
-
Cells expressing endogenous or recombinant TRPML1 (e.g., HeLa, HEK293)
-
Glass-bottom dishes or coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 132 mM NaCl, 6 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5.5 mM D-glucose, 10 mM HEPES, pH 7.4.[8]
-
TRPML1 agonist (e.g., ML-SA1)
-
TRPML1 antagonist (e.g., ML-SI3)
-
Fluorescence imaging system capable of ratiometric imaging (e.g., 340/380 nm excitation).
Procedure:
-
Cell Plating:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Wash the cells once with HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification for an additional 15-20 minutes.
-
-
Compound Incubation (Antagonist):
-
Mount the dish/coverslip onto the microscope stage.
-
Perfuse the cells with HBS containing the desired concentration of the TRPML1 antagonist (e.g., 10 µM ML-SI3) or vehicle control for 5-10 minutes prior to agonist stimulation.[7]
-
-
Ratiometric Calcium Imaging:
-
Begin recording by alternating excitation wavelengths between 340 nm and 380 nm and capturing the emission at ~510 nm.
-
Establish a stable baseline recording for 1-2 minutes.
-
Add the TRPML1 agonist (e.g., 10-20 µM ML-SA1) to the perfusion solution while continuing to record.
-
Record the cellular response for 5-10 minutes or until the signal returns to baseline.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. This ratio is proportional to the intracellular calcium concentration.
-
Quantify the peak response to the agonist in the presence and absence of the antagonist.
-
Compare the responses to determine the inhibitory effect of the antagonist. Statistical analysis (e.g., t-test) should be performed to assess significance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Endo-lysosomal TRP mucolipin-1 channels trigger global ER Ca2+ release and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ML218 Treatment in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a crucial role in regulating neuronal excitability.[1][2][3] These channels are involved in various physiological processes, including the generation of low-threshold spikes and rebound burst firing in neurons.[1] Dysregulation of T-type calcium channels has been implicated in several neurological disorders, making them a significant target for therapeutic intervention.[3][4] this compound serves as a valuable pharmacological tool for investigating the function of these channels in neuronal preparations and for assessing their therapeutic potential.
These application notes provide detailed protocols for the treatment of primary neuronal cultures with this compound, along with methods for assessing its effects on neuronal activity. The provided data is primarily derived from studies on subthalamic nucleus (STN) neurons, a key area of research for this compound.
Data Presentation
This compound Inhibitory Concentrations
| Target | Assay Type | IC₅₀ | Reference |
| CaV3.2 | Calcium Flux | 150 nM | [1][3] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 nM | [1][2][3] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 nM | [1][2][3] |
Electrophysiological Effects of this compound on Subthalamic Nucleus (STN) Neurons
| Parameter | Concentration | Effect | Reference |
| T-type Calcium Current | 3 µM | ~45% reduction | [1] |
| Low Threshold Spike (LTS) Amplitude | 3 µM | Significant inhibition | [1] |
| Rebound Burst Activity | 3 µM | Reduction in the number of rebound spikes | [1] |
Signaling Pathway and Mechanism of Action
This compound selectively blocks T-type calcium channels, thereby reducing the influx of calcium ions into the neuron. This inhibition directly impacts the generation of low-threshold spikes, which are crucial for initiating burst firing patterns in many types of neurons. By attenuating these spikes, this compound effectively dampens neuronal excitability and reduces rebound burst activity.
Figure 1: Mechanism of action of this compound in neurons.
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol provides a general method for establishing primary neuronal cultures from rodent embryos. Specific dissection techniques will vary depending on the neuronal population of interest (e.g., cortical, hippocampal, STN).
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant rodent according to approved animal welfare protocols.
-
Aseptically remove the embryos and place them in ice-cold dissection medium.
-
Dissect the desired brain region (e.g., cortex, hippocampus, or subthalamic nucleus) under a dissecting microscope.
-
Transfer the dissected tissue to the enzymatic digestion solution and incubate according to the manufacturer's instructions (e.g., 20-30 minutes at 37°C).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change half of the medium every 3-4 days.
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Materials:
-
Mature primary neuronal cultures (e.g., 7-14 days in vitro)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 100 nM to 10 µM). A vehicle control (DMSO in culture medium) should be prepared in parallel.
-
Remove a portion of the culture medium from each well.
-
Add the this compound working solutions or vehicle control to the respective wells.
-
Incubate the cultures for the desired treatment duration. This will depend on the specific assay being performed (e.g., for acute electrophysiological effects, treatment may be for minutes; for chronic effects, it could be hours to days).
-
Proceed with the desired experimental assay to evaluate the effects of this compound.
Figure 2: General workflow for this compound treatment and analysis.
Protocol 3: Assessment of Neuronal Excitability using Patch-Clamp Electrophysiology
This protocol is based on the methods used to study the effects of this compound on STN neurons and can be adapted for other neuronal types.[1]
Materials:
-
This compound-treated and control neuronal cultures
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with aCSF.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a giga-ohm seal.
-
Establish a whole-cell recording configuration.
-
To measure T-type calcium currents:
-
Voltage-clamp the neuron at a holding potential that inactivates most other voltage-gated channels (e.g., -90 mV).
-
Apply depolarizing voltage steps to elicit T-type currents.
-
Record currents before and after bath application of this compound (e.g., 3 µM).
-
-
To measure low-threshold spikes and rebound burst firing:
-
Current-clamp the neuron.
-
Inject hyperpolarizing current pulses to deinactivate T-type channels, followed by depolarizing current pulses to observe rebound activity.[1]
-
Record voltage responses before and after application of this compound.
-
-
Analyze the recorded data to quantify changes in current amplitude, spike threshold, and firing frequency.
Neuroprotection Assays
While the primary characterization of this compound has focused on its electrophysiological effects, its ability to modulate calcium influx suggests potential neuroprotective properties in models of excitotoxicity. The following are general protocols that can be adapted to assess the neuroprotective effects of this compound.
Protocol 4: Oxygen-Glucose Deprivation (OGD) Assay
This in vitro model mimics ischemic conditions.
Procedure:
-
Treat primary neuronal cultures with this compound or vehicle for a desired pre-treatment duration.
-
Replace the culture medium with a glucose-free medium.
-
Place the cultures in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a duration sufficient to induce cell death (e.g., 60-90 minutes).
-
Return the cultures to normal culture medium and normoxic conditions.
-
After a recovery period (e.g., 24 hours), assess cell viability using assays such as LDH release or MTT reduction.
Protocol 5: Glutamate-Induced Excitotoxicity Assay
Procedure:
-
Pre-treat neuronal cultures with various concentrations of this compound or vehicle.
-
Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Wash out the glutamate and replace it with fresh culture medium (with or without this compound for post-treatment assessment).
-
After 24 hours, measure cell viability.
Concluding Remarks
This compound is a selective and potent tool for the investigation of T-type calcium channel function in primary neuronal cultures. The protocols outlined above provide a framework for treating neurons with this compound and assessing its impact on their electrophysiological properties and survival. Researchers should optimize these protocols for their specific neuronal culture system and experimental goals. The existing data strongly supports a role for this compound in modulating neuronal excitability, particularly in neurons where T-type calcium channels are prominently expressed.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Assessing the Effects of ML218 on Cancer Cell Line Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3)[1][2][3]. T-type calcium channels are low voltage-activated channels that play a crucial role in regulating calcium influx and are implicated in various physiological processes. Emerging evidence suggests that these channels are aberrantly expressed in several types of cancer and contribute to tumor progression, proliferation, and resistance to apoptosis[4][5][6][7]. This makes T-type calcium channels a promising therapeutic target in oncology.
These application notes provide a comprehensive guide for researchers to assess the effects of this compound on the viability of cancer cell lines. The following sections detail the mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action: T-Type Calcium Channels in Cancer
T-type calcium channels, particularly the Cav3.1, Cav3.2, and Cav3.3 isoforms, are involved in the regulation of cell cycle progression and apoptosis in cancer cells[5][8][9]. Overexpression of these channels has been observed in various cancers, including glioblastoma, breast cancer, prostate cancer, and melanoma[10][11][12]. The influx of calcium through these channels can activate several downstream signaling pathways that promote cancer cell survival and proliferation, such as the PI3K-Akt-mTOR and MAPK/ERK pathways[1][13][14]. Inhibition of T-type calcium channels by compounds like this compound is expected to disrupt these signaling cascades, leading to a reduction in cancer cell viability and induction of apoptosis[6][15][16]. One study has shown that pharmacological inhibition of Cav3.3 with this compound can restore carboplatin sensitivity in resistant retinoblastoma cells[16][17].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of CaV3 calcium channels and induction of G0/G1 cell cycle arrest in colon cancer cells by gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-type Calcium Channels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type calcium channels and tumor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-Type Calcium Channels: A Potential Novel Target in Melanoma [mdpi.com]
- 7. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-type voltage-activated calcium channel Cav3.1, but not Cav3.2, is involved in the inhibition of proliferation and apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. The voltage gated Ca2+-channel Cav3.2 and therapeutic responses in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular Vesicles and Cell Pathways Involved in Cancer Chemoresistance [mdpi.com]
- 15. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CaV3.3 T-type calcium channels contribute to carboplatin resistance in retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CaV3.3 T-type calcium channels contribute to carboplatin resistance in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: ML218 as a T-Type Calcium Channel Inhibitor
Introduction ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a critical role in regulating neuronal excitability and network oscillations.[1][2][3] T-type calcium channels are low-voltage activated channels that contribute to various physiological processes, including neuronal burst firing, sleep, and synaptic plasticity.[3] Due to its selectivity and ability to penetrate the blood-brain barrier, this compound serves as a valuable pharmacological tool for investigating the function of T-type calcium channels in both in vitro and in vivo models.[1][3]
Mechanism of Action this compound exerts its effects by directly blocking T-type calcium channels.[2] In neurons, particularly in regions like the subthalamic nucleus (STN), these channels are responsible for generating low-threshold spikes (LTS). An LTS is a transient depolarization that can trigger a burst of high-frequency action potentials.[2] By inhibiting the T-type calcium current, this compound effectively suppresses the generation of the LTS and the subsequent rebound burst firing.[2][3] This mechanism makes this compound a useful compound for studying conditions characterized by abnormal burst firing, such as Parkinson's disease and certain forms of epilepsy.[2][4] Importantly, this compound shows no significant inhibition of L- or N-type calcium channels, or KATP and hERG potassium channels, highlighting its selectivity.[1]
Applications in Brain Slice Preparations In ex vivo brain slice preparations, this compound is primarily used to:
-
Investigate the role of T-type calcium channels in the intrinsic excitability of specific neuronal populations.[2]
-
Determine the contribution of T-type channels to synaptic transmission and plasticity.
-
Modulate network activity, such as pathological oscillations observed in models of neurological disorders.[3]
Electrophysiology, particularly whole-cell patch-clamp, is the gold-standard technique for characterizing the effects of this compound on neuronal function in acute brain slices.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on published literature.
| Parameter | Value | Channel/Assay Type | Reference |
| IC₅₀ | 310 nM | CaV3.2 (Patch-clamp electrophysiology) | [2][3] |
| IC₅₀ | 270 nM | CaV3.3 (Patch-clamp electrophysiology) | [2][3] |
| IC₅₀ | 150 nM | CaV3.2 (Ca²⁺ flux assay) | [2][3] |
| Brain Concentration | 1.66 µM | Following 3 mg/kg dose in rats | [1] |
| Brain Concentration | 5.03 µM | Following 10 mg/kg dose in rats | [1] |
| Brain Concentration | 17.7 µM | Following 30 mg/kg dose in rats | [1] |
| Plasma Half-Life (t₁/₂) | ~7 hours | Following 1 mg/kg IV dose in rats | [1] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices from rodents for electrophysiological recording. The subthalamic nucleus (STN) is used as an example, as it is a key area where this compound's effects have been characterized.[2][3]
Materials:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄. Adjust pH to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 12.5 mM glucose, 2 mM CaCl₂, 1 mM MgSO₄.
-
Carbogen gas (95% O₂, 5% CO₂).
-
Vibrating microtome (vibratome).
-
Dissection tools, petri dishes, and a brain slice incubation chamber.
Procedure:
-
Anesthesia and Perfusion:
-
Brain Extraction and Blocking:
-
Rapidly decapitate the animal and extract the brain, placing it immediately into the ice-cold NMDG slicing solution.[7]
-
Make appropriate cuts to block the brain, creating a flat surface for mounting on the vibratome stage. For STN slices, a coronal or sagittal orientation is typically used.
-
-
Slicing:
-
Mount the blocked brain onto the vibratome specimen plate using cyanoacrylate glue.
-
Submerge the tissue in the vibratome buffer tray filled with ice-cold, carbogenated NMDG slicing solution.
-
Cut slices at a desired thickness (e.g., 250-300 µm).[6]
-
-
Incubation and Recovery:
-
Transfer the slices to an incubation chamber containing NMDG slicing solution warmed to 32-34°C for 10-15 minutes.
-
After this initial recovery, transfer the slices to a holding chamber containing aCSF continuously bubbled with carbogen at room temperature.[8]
-
Allow slices to recover for at least 1 hour before starting electrophysiological recordings.[8]
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details how to assess the effect of this compound on neuronal excitability, specifically on low-threshold spike and rebound burst firing.
Materials:
-
Recovered brain slices in aCSF.
-
Patch-clamp rig with microscope, micromanipulators, amplifier, and data acquisition system.
-
Glass micropipettes (3-6 MΩ resistance).
-
Intracellular Solution (K-Gluconate based): 135 mM K-gluconate, 10 mM HEPES, 10 mM Na-phosphocreatine, 4 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2-7.3 with KOH.
-
This compound stock solution (e.g., in DMSO) and final diluted concentrations in aCSF. A typical concentration used to see robust effects is 3 µM.[2]
Procedure:
-
Slice Transfer and Visualization:
-
Transfer a single brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min.
-
Identify the target region (e.g., STN) and select a healthy-looking neuron for recording.
-
-
Obtaining a Whole-Cell Recording:
-
Fill a glass micropipette with intracellular solution and approach the selected neuron.
-
Establish a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
-
-
Assessing Baseline Excitability (Current-Clamp):
-
Switch to current-clamp mode. Determine the resting membrane potential.
-
Rebound Burst Firing Protocol: Inject a series of hyperpolarizing current steps (e.g., -100 pA for 500 ms) followed by a small depolarizing step (e.g., +20 pA) to elicit rebound burst firing.[2]
-
Low-Threshold Spike (LTS) Protocol: To isolate the LTS, bath-apply a sodium channel blocker like Tetrodotoxin (TTX, e.g., 0.5 µM). Inject a hyperpolarizing current pulse (e.g., -160 pA) to deinactivate T-type channels. The voltage response upon release from hyperpolarization will be the LTS.[2]
-
Record baseline responses to these protocols for several minutes to ensure stability.
-
-
Application of this compound:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 3 µM).
-
Allow the drug to perfuse for 5-10 minutes to reach equilibrium in the slice.
-
-
Post-Drug Assessment:
-
Repeat the current injection protocols described in step 3.
-
Record the changes in the number of rebound action potentials and the amplitude of the isolated LTS. A successful application of this compound should result in a significant reduction or complete block of both phenomena.[2]
-
-
Data Analysis:
-
Measure and compare the number of spikes during the rebound burst before and after this compound application.
-
Measure and compare the amplitude of the LTS before and after this compound application.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in brain slices.
Caption: Mechanism of this compound in blocking neuronal burst firing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. precisionary.com [precisionary.com]
- 6. Constitutive and Synaptic Activation of GIRK Channels Differentiates Mature and Newborn Dentate Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Determining the Potency of ML218: An Application Note and Protocol for Measuring the IC50 on T-type Calcium Channels
For Immediate Release
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of ML218, a selective T-type calcium channel blocker. The protocols and data presented are intended for researchers, scientists, and drug development professionals engaged in the characterization of ion channel modulators.
Introduction
T-type calcium channels, a class of low voltage-activated (LVA) ion channels, are integral to a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysfunction has been implicated in several neurological and cardiovascular disorders, making them a significant target for therapeutic intervention. This compound is a potent and selective inhibitor of T-type calcium channels, demonstrating efficacy in preclinical models of neurological disorders. Accurate determination of its inhibitory potency is crucial for understanding its mechanism of action and for the development of novel therapeutics. This application note provides a comprehensive guide to measuring the IC50 of this compound on the three T-type calcium channel subtypes: CaV3.1, CaV3.2, and CaV3.3.
Quantitative Data Summary
The inhibitory activity of this compound against the three human T-type calcium channel isoforms was determined using whole-cell patch-clamp electrophysiology. The resulting IC50 values are summarized in the table below, providing a clear comparison of this compound's potency for each subtype.
| T-type Channel Subtype | IC50 of this compound (nM) | Assay Method |
| CaV3.1 | Not explicitly determined in the provided search results | Patch-clamp Electrophysiology |
| CaV3.2 | 310 | Patch-clamp Electrophysiology |
| CaV3.3 | 270 | Patch-clamp Electrophysiology |
Note: The IC50 values presented are based on published literature and may vary depending on experimental conditions.
Signaling Pathway
T-type calcium channels play a crucial role in cellular signaling by modulating calcium influx in response to changes in membrane potential. This influx of calcium acts as a second messenger, triggering a cascade of downstream events that influence cellular function. The diagram below illustrates a simplified signaling pathway involving T-type calcium channels.
Application Notes and Protocols for Studying Rebound Burst Firing Using ML218
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebound burst firing is a critical neuronal phenomenon implicated in various physiological processes and pathological conditions, including motor control, sensory processing, epilepsy, and Parkinson's disease.[1][2] This distinct firing pattern is characterized by a high-frequency burst of action potentials following the termination of a hyperpolarizing stimulus. A key player in the generation of rebound burst firing is the T-type calcium channel.[1][3]
ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), making it an invaluable pharmacological tool for investigating the role of these channels in neuronal excitability and, specifically, in rebound burst firing.[2][4][5] this compound exhibits robust effects on the inhibition of T-type calcium currents, leading to a reduction in low-threshold spikes and rebound burst activity in neurons, such as those in the subthalamic nucleus (STN).[1][6][7] Its central activity and ability to penetrate the blood-brain barrier further enhance its utility for both in vitro and in vivo studies.[4]
These application notes provide detailed protocols for utilizing this compound to study rebound burst firing in neuronal preparations.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound based on published literature.
Table 1: Inhibitory Activity of this compound on T-type Calcium Channel Subtypes
| Channel Subtype | IC50 (nM) | Assay Type | Reference |
| CaV3.1 | - | - | [4] |
| CaV3.2 | 310 | Patch Clamp Electrophysiology | [4][5] |
| CaV3.3 | 270 | Patch Clamp Electrophysiology | [4][5] |
Table 2: Selectivity of this compound
| Channel/Receptor | Activity | Reference |
| L-type calcium channels | No significant inhibition | [4] |
| N-type calcium channels | No significant inhibition | [4] |
| KATP potassium channels | No significant inhibition | [4] |
| hERG potassium channels | No significant inhibition | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of rebound burst firing and the general experimental workflow for its study using this compound.
Figure 1. Signaling pathway of T-type calcium channel-mediated rebound burst firing and the inhibitory action of this compound.
Figure 2. Experimental workflow for studying the effect of this compound on rebound burst firing.
Experimental Protocols
I. Preparation of this compound Stock and Working Solutions
A. Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Artificial cerebrospinal fluid (aCSF) or desired recording solution
-
Microcentrifuge tubes
-
Vortex mixer
B. Protocol for 10 mM Stock Solution:
-
Calculate the amount of this compound hydrochloride powder needed for a 10 mM stock solution (Molecular Weight: 405.78 g/mol for the hydrochloride salt). For example, for 1 mL of a 10 mM stock solution, weigh out 0.4058 mg of this compound hydrochloride.
-
Dissolve the weighed this compound hydrochloride in the appropriate volume of sterile DMSO. For example, add 100 µL of DMSO to 0.4058 mg of this compound for a 10 mM stock.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
C. Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in the recording aCSF to the desired final working concentration. A common working concentration for in vitro electrophysiology is 1-10 µM.[4] For example, to make a 3 µM working solution, add 0.3 µL of the 10 mM stock solution to 1 mL of aCSF.
-
Ensure thorough mixing of the working solution before application to the brain slices.
II. Acute Brain Slice Preparation
This protocol is adapted for obtaining viable slices from the subthalamic nucleus (STN) or thalamus, regions known to exhibit rebound burst firing.
A. Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Standard aCSF for recovery and recording
-
Carbogen gas (95% O2 / 5% CO2)
-
Recovery chamber
-
Petri dish
B. Solutions:
-
Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH adjusted to 7.3-7.4 with HCl.
-
Standard aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgSO4.
C. Protocol:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to improve tissue preservation.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Block the brain to isolate the region of interest (e.g., a coronal block for STN or thalamus).
-
Glue the blocked tissue onto the vibratome stage.
-
Submerge the tissue in the ice-cold, carbogenated cutting solution in the vibratome bath.
-
Cut coronal or sagittal slices at a thickness of 250-350 µm.
-
Transfer the slices to a recovery chamber containing standard aCSF continuously bubbled with carbogen.
-
Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.
III. Electrophysiological Recording of Rebound Burst Firing
A. Materials:
-
Upright microscope with differential interference contrast (DIC) optics
-
Patch-clamp amplifier and data acquisition system (e.g., Axon Instruments, HEKA)
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Recording chamber with perfusion system
-
Ag/AgCl reference electrode
-
Computer with data acquisition and analysis software (e.g., pCLAMP, PatchMaster, Igor Pro)
B. Solutions:
-
Internal (Pipette) Solution (example): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. pH adjusted to 7.3 with KOH.
C. Protocol:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 32-34°C.
-
Identify neurons in the target region (e.g., STN, thalamus) using DIC optics.
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Switch to current-clamp mode to record the membrane potential.
-
Eliciting Rebound Burst Firing:
-
Hold the neuron at a resting membrane potential of approximately -60 to -70 mV.
-
Inject a series of hyperpolarizing current steps of varying amplitudes (e.g., -50 to -300 pA) and durations (e.g., 200-1000 ms) to de-inactivate the T-type calcium channels.
-
Observe and record the rebound depolarization and burst of action potentials that occur at the offset of the hyperpolarizing current pulse.
-
-
Baseline Recording: Record a stable series of rebound burst firing responses to a consistent hyperpolarizing stimulus for at least 5-10 minutes to establish a baseline.
-
Application of this compound: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 3 µM).
-
Post-ML218 Recording: After a 10-15 minute wash-in period, record the rebound burst firing responses using the same stimulation protocol as in the baseline condition.
-
Washout (Optional): Perfuse the slice with standard aCSF to observe any reversal of the this compound effect.
IV. Data Analysis
A. Quantitative Parameters of Rebound Burst Firing:
-
Number of spikes per burst: Count the number of action potentials within the rebound burst.
-
Burst frequency: The instantaneous frequency of action potentials within the burst.
-
Latency to first spike: The time from the end of the hyperpolarizing pulse to the peak of the first action potential in the burst.
-
Rebound depolarization amplitude: The peak amplitude of the low-threshold spike underlying the burst.
-
Inter-spike interval (ISI) within the burst: The time between consecutive action potentials in the burst.
B. Analysis Procedure:
-
Use electrophysiology analysis software to detect and measure the parameters listed above for both baseline and post-ML218 conditions.
-
Average the values for each parameter across multiple trials for each cell.
-
Perform statistical analysis (e.g., paired t-test) to compare the parameters before and after this compound application to determine the statistical significance of any observed changes.
-
Generate plots to visualize the effects of this compound on rebound burst firing (e.g., representative traces, bar graphs of quantitative data).
Logical Framework for Study Design
Figure 3. Logical framework illustrating the study design to test the hypothesis that this compound inhibits rebound burst firing.
Conclusion
This compound is a powerful and selective tool for dissecting the contribution of T-type calcium channels to rebound burst firing and other aspects of neuronal excitability. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies, from solution preparation to data analysis. By following these detailed methodologies, researchers can obtain robust and reproducible data to further elucidate the roles of T-type calcium channels in health and disease.
References
- 1. T‐type calcium channels as therapeutic targets in essential tremor and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Inhibitory Rebound Firing of Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological temperature during brain slicing enhances the quality of acute slice preparations [frontiersin.org]
- 4. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. T-type calcium channels mediate rebound firing in intact deep cerebellar neurons - PMC [pmc.ncbi.nlm.nih.gov]
ML218: A Potent and Selective Pharmacological Tool for the Isolation of T-type Calcium Currents
Introduction
ML218 is a novel, potent, and selective small-molecule inhibitor of T-type (low-voltage-activated) calcium channels.[1][2][3] Its high affinity for all three T-type channel subtypes (CaV3.1, CaV3.2, and CaV3.3) and excellent selectivity over other voltage-gated calcium channels and potassium channels make it an invaluable pharmacological tool for researchers in neuroscience, cardiovascular physiology, and oncology.[4] This document provides detailed application notes and protocols for the use of this compound to isolate and characterize T-type calcium currents in various experimental preparations.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, facilitating its effective application in experimental design.
Table 1: Potency of this compound against T-type Calcium Channel Subtypes
| Channel Subtype | Assay Type | IC50 (nM) | Reference |
| CaV3.2 | Patch-clamp Electrophysiology | 310 | [1][2] |
| CaV3.3 | Patch-clamp Electrophysiology | 270 | [1][2] |
| CaV3.2 | Calcium Flux Assay | 150 | [1][2] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor | Activity | Comments | Reference |
| L-type Calcium Channels | No significant inhibition | --- | [4] |
| N-type Calcium Channels | No significant inhibition | --- | [4] |
| KATP Potassium Channels | No significant inhibition | --- | [4] |
| hERG Potassium Channels | No significant inhibition | --- | [4] |
| Voltage-gated Sodium Channels | No effect at 1µM | Tested in DRG neurons | [5] |
| Voltage-gated Potassium Channels | No effect at 1µM | Tested in DRG neurons | [5] |
Signaling Pathways and Experimental Workflows
T-type Calcium Channel Signaling
T-type calcium channels are key regulators of cellular excitability and intracellular calcium signaling.[6] They contribute to a variety of physiological processes, including neuronal burst firing, cardiac pacemaking, and smooth muscle contraction.[7] Dysregulation of T-type channel activity has been implicated in several pathological conditions such as epilepsy, neuropathic pain, and cancer.[8][9] this compound, by selectively blocking these channels, allows for the elucidation of their specific roles in these signaling pathways.
Caption: Signaling pathway of T-type calcium channels and the inhibitory action of this compound.
Experimental Workflow for Isolating T-type Currents
The following diagram outlines a typical workflow for isolating T-type calcium currents using this compound in an electrophysiology experiment.
Caption: Experimental workflow for isolating T-type currents using this compound.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of T-type Currents in Cultured Neurons
This protocol is designed for isolating and characterizing T-type calcium currents from cultured neurons using this compound.
1. Materials and Reagents:
-
Cell Culture: Primary neuronal culture or cell line expressing T-type calcium channels.
-
External Solution (in mM): 120 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block other currents, add: 20 TEA-Cl (to block K+ channels) and 0.001 TTX (to block Na+ channels).[5]
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Patch Pipettes: 3-5 MΩ resistance.
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
2. Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for recording.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Approach a neuron with a patch pipette filled with internal solution and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Baseline Recording: Record the baseline current under these conditions. This will represent the total calcium current.
-
Application of this compound:
-
Prepare the working concentration of this compound (e.g., 1-3 µM) in the external solution.[1]
-
Perfuse the recording chamber with the this compound-containing solution for 5-10 minutes to ensure complete channel block.
-
-
Recording with this compound: Repeat the voltage-clamp protocol to record the remaining current in the presence of this compound. The residual current represents non-T-type calcium currents.
-
Washout: Perfuse the chamber with the control external solution for 10-20 minutes to wash out this compound and observe any recovery of the T-type current.[1]
-
Data Analysis:
-
Subtract the current recorded in the presence of this compound from the baseline current to isolate the this compound-sensitive T-type current.
-
Analyze the current-voltage relationship, activation, and inactivation properties of the isolated T-type current.
-
Protocol 2: T-type Current Inhibition Assay in Brain Slices
This protocol describes the use of this compound to study the function of T-type channels in a more intact neural circuit, such as acute brain slices.
1. Materials and Reagents:
-
Animals: Rodents (e.g., mice or rats).
-
Slicing Solution (ACSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 Glucose, 2 MgSO4, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Recording Solution: Same as ACSF.
-
This compound Stock Solution: 10 mM in DMSO.
-
Vibratome or Tissue Slicer.
-
Electrophysiology Rig for Slice Recording.
2. Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare acute brain slices (e.g., 300 µm thick) of the desired region (e.g., subthalamic nucleus) using a vibratome.[1]
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.
-
Visually identify a neuron for recording (e.g., using DIC optics).
-
Establish a whole-cell patch-clamp recording as described in Protocol 1.
-
-
Characterization of T-type Mediated Firing:
-
In current-clamp mode, inject a hyperpolarizing current pulse (e.g., -100 pA for 500 ms) followed by a depolarizing current step to elicit a rebound burst of action potentials, which is characteristic of T-type channel activity.[1]
-
-
Application of this compound:
-
Bath apply this compound (e.g., 3 µM) and observe the effect on the rebound burst firing.[1] A reduction or elimination of the burst firing indicates inhibition of T-type channels.
-
-
Voltage-Clamp Analysis (Optional):
-
Switch to voltage-clamp mode and follow the steps outlined in Protocol 1 to directly measure the inhibition of T-type currents by this compound.
-
This compound is a highly selective and potent pharmacological tool that enables the precise isolation and study of T-type calcium currents. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations into the physiological and pathophysiological roles of T-type calcium channels.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Figure 2, this compound selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 8. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Experimental Design of ML218 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 is a potent, selective, and orally active inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2][3] It has demonstrated the ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of T-type calcium channels in the central nervous system (CNS).[1] Preclinical studies have shown its efficacy in rodent models of Parkinson's disease and cerebral ischemia-reperfusion injury, suggesting its therapeutic potential for various neurological disorders.[2][4][5] These application notes provide detailed protocols for in vivo experimental designs to study the effects of this compound.
Mechanism of Action
This compound primarily functions by blocking T-type calcium channels, which are low-voltage activated calcium channels that play a crucial role in regulating neuronal excitability and rhythmic burst firing in various brain regions, including the subthalamic nucleus (STN).[1][2][4] By inhibiting these channels, this compound can modulate pathological neuronal activity associated with neurological disorders.[2][4]
A diagram illustrating the proposed signaling pathway of this compound's action is provided below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates calcium binding protein, oxidative stress, and inflammation during ischemia-reperfusion brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ML218 Concentration for Patch Clamp Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ML218 in patch clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[1][2] It is a powerful tool for studying the function of these channels in vitro and in vivo.[1] It is important to note that this compound is not a selective inhibitor of Kir4.1/Kir5.1 channels. While off-target effects are always a consideration with small molecules, its primary and well-characterized activity is on T-type calcium channels.
Q2: What are the reported IC₅₀ values for this compound on T-type calcium channels in patch clamp studies?
A2: The half-maximal inhibitory concentration (IC₅₀) values for this compound have been determined using patch clamp electrophysiology. The reported values are:
An IC₅₀ of 150 nM was also reported for Caᵥ3.2 in a calcium flux assay.[1][2]
Q3: What is a good starting concentration for this compound in a patch clamp experiment?
A3: A good starting concentration is typically at or slightly above the IC₅₀ value for the channel subtype you are studying. For T-type calcium channels, a concentration of 300-500 nM would be a reasonable starting point. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare this compound for my experiments?
A4: this compound is a small molecule that should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock solution can then be diluted to the final desired concentration in your external recording solution. It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on your cells.
Q5: How can I assess the selectivity of this compound in my preparation?
A5: To confirm the selectivity of this compound for T-type calcium channels in your specific cell type, you can perform control experiments. For instance, you can test for effects on other voltage-gated ion channels present in your cells, such as voltage-gated sodium and potassium channels.[2][3] Studies have shown that this compound at 1µM has no effect on TTX-sensitive sodium currents or outward potassium currents in DRG neurons.[2][3]
Troubleshooting Guides
Problem 1: No observable effect of this compound on my recorded currents.
| Possible Cause | Troubleshooting Step |
| Incorrect Target Channel: | Verify that the currents you are measuring are indeed mediated by T-type calcium channels. T-type currents have characteristic electrophysiological properties (e.g., activation at low voltages). |
| Degraded Compound: | Ensure your this compound stock solution is fresh and has been stored properly. Prepare fresh dilutions for each experiment. |
| Insufficient Concentration: | The effective concentration may be higher in your specific cell type or under your recording conditions. Perform a dose-response experiment to determine the optimal concentration. |
| Solution Exchange Issues: | Confirm that your perfusion system is delivering the this compound-containing solution to the cell effectively. Check for leaks or blockages in the perfusion lines.[4] |
Problem 2: The effect of this compound is not reversible after washout.
| Possible Cause | Troubleshooting Step |
| Slow Unbinding Kinetics: | Some compounds have slow off-rates. Extend the washout period to allow more time for the compound to unbind from the channel. |
| Compound Precipitation: | At higher concentrations, the compound may precipitate out of solution and adhere to the cell or recording chamber. Ensure the final concentration is below the solubility limit in your recording solution. |
| Cell Rundown: | The lack of recovery may be due to the cell's health declining over the course of the experiment (rundown), rather than an irreversible drug effect. Monitor key cell health indicators (e.g., holding current, access resistance) throughout the experiment. |
Problem 3: I am observing unexpected changes in other cellular properties.
| Possible Cause | Troubleshooting Step |
| Off-target Effects: | Although this compound is selective, at higher concentrations, it may have off-target effects.[5] Try to use the lowest effective concentration. If possible, test for effects on other known potential off-targets. |
| Solvent Effects: | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-effective level (typically <0.1%). Run a vehicle-only control to rule out effects of the solvent. |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents
This protocol provides a general framework for recording T-type calcium currents and testing the effect of this compound. Specific parameters may need to be optimized for your cell type.
-
Cell Preparation: Culture cells expressing T-type calcium channels on glass coverslips suitable for patch clamp recording.
-
Solutions:
-
External Solution (in mM): 110 NaCl, 5 CsCl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
-
Recording:
-
Hold the cell at a holding potential of -100 mV to ensure T-type channels are available for activation.
-
Apply a depolarizing voltage step to -30 mV to elicit T-type calcium currents.[2][3]
-
Establish a stable baseline recording.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
After the effect of this compound has reached a steady state, wash out the compound by perfusing with the control external solution.
Data Presentation
Table 1: Reported IC₅₀ Values for this compound on T-type Calcium Channels
| Channel Subtype | Patch Clamp IC₅₀ (nM) | Calcium Flux IC₅₀ (nM) | Reference |
| Caᵥ3.2 | 310 | 150 | [1][2] |
| Caᵥ3.3 | 270 | N/A | [1][2] |
Visualizations
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Figure 2, this compound selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. benchchem.com [benchchem.com]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
ML218 Technical Support Center: Solubility and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ML218. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] It has IC50 values of 310 nM and 270 nM for CaV3.2 and CaV3.3, respectively.[2] By blocking these low-voltage-activated calcium channels, this compound can inhibit the burst firing activity in neurons, such as those in the subthalamic nucleus (STN).[2][3] This mechanism of action is being explored for its therapeutic potential in neurological disorders like Parkinson's disease.[3][4]
Q2: I'm seeing conflicting solubility data for this compound. What are the correct values?
It is crucial to distinguish between this compound free base and its hydrochloride (HCl) salt, as their solubilities differ significantly. The conflicting data often arises from different suppliers reporting on these two forms. Here is a summary of the reported solubility data:
This compound Solubility Data
| Compound Form | Solvent | Reported Solubility | Source |
| This compound (free base) | DMSO | ≥ 125 mg/mL (338.45 mM) | MedchemExpress[1] |
| DMSO | 0.1 - 1 mg/mL (Slightly soluble) | Cayman Chemical | |
| Ethanol | 1 - 10 mg/mL (Sparingly soluble) | Cayman Chemical | |
| This compound hydrochloride | DMSO | Soluble to 100 mM | R&D Systems, Tocris |
| Ethanol | Soluble to 100 mM | R&D Systems, Tocris |
Q3: Why is my this compound precipitating in my cell culture media?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. When a concentrated DMSO stock solution is diluted into the media, the drastic change in solvent polarity can cause the compound to "crash out" of solution. Other contributing factors can include the temperature and pH of the media, as well as interactions with media components.[1][5]
Q4: Which form of this compound should I use for my experiments?
For in vitro experiments requiring higher concentrations, This compound hydrochloride is recommended due to its superior solubility in DMSO and ethanol. For in vivo studies, the free base has been successfully used in specific formulations.
Troubleshooting Guide
Issue: My this compound (free base) is not fully dissolving in DMSO.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic (absorbs water from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds.[1] Use freshly opened, high-purity, anhydrous DMSO.
-
Apply Gentle Heat and Sonication: Warming the solution to 37°C and using a bath sonicator can aid in dissolution.[6] Avoid excessive heat, which could degrade the compound.
-
Vortex Thoroughly: Ensure the solution is mixed vigorously.
Issue: A precipitate forms immediately after diluting my this compound DMSO stock into cell culture media.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound stock.[1]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume, create an intermediate dilution in a small volume of media first. Pipette this intermediate dilution into the final volume while gently vortexing. This gradual decrease in DMSO concentration can help maintain solubility.
-
Keep Final DMSO Concentration Low: The final concentration of DMSO in your cell culture should be kept at or below 0.5%, and ideally below 0.1%, to minimize both solubility issues and solvent-induced cytotoxicity.
Issue: My media becomes cloudy over time in the incubator.
-
Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect compound solubility over time.[1]
-
Media Component Interaction: this compound may be interacting with proteins or salts in the serum or media. Consider testing the compound's stability in your specific media over the duration of your experiment.
-
Microbial Contamination: While precipitation is more likely, rule out microbial contamination by examining a sample under a microscope.[5]
Experimental Protocols & Best Practices
In Vitro Assay: Stock Solution Preparation and Dilution
This protocol provides a best-practice approach for preparing this compound solutions for cell-based assays.
-
Stock Solution Preparation (10 mM):
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Weigh out the required amount of this compound hydrochloride.
-
Add fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in cell culture media):
-
Pre-warm your complete cell culture media to 37°C.
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a small volume of the pre-warmed media (e.g., 2 µL of stock into 198 µL of media for a 100 µM intermediate solution). Mix gently by pipetting.
-
Add the intermediate dilution to the final volume of pre-warmed media to achieve the desired final concentration (e.g., 100 µL of the 100 µM intermediate into 900 µL of media for a final 10 µM solution).
-
Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
In Vivo Formulation and Administration
The following protocols have been adapted from published studies.
-
Intravenous (IV) Administration:
-
Oral Gavage Administration:
-
For oral administration in rats, this compound has been prepared as a suspension in 10% Tween 80 with 0.5% methylcellulose.[6]
-
Visual Guides
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 5. Cell Culture Academy [procellsystem.com]
- 6. glpbio.com [glpbio.com]
improving ML218 stability in aqueous solutions
Welcome to the technical support center for ML218. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings, with a focus on improving its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous buffer/media. How can I prevent this?
A1: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for poorly water-soluble compounds like this compound. This happens because the compound is soluble in the organic solvent (DMSO) but not in the aqueous environment. To prevent this, consider the following strategies:
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Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: While it is advisable to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced artifacts, a slight increase might be necessary for solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Use a surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep hydrophobic compounds in solution by forming micelles. A final concentration of 0.01-0.1% is often sufficient.
-
Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds and increase their aqueous solubility.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] For some applications, ethanol can also be used.[1][2]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored at -20°C for long-term stability.[2] Some suppliers suggest that stock solutions at -80°C are stable for up to two years, and at -20°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound stable in aqueous solutions over time?
A4: There is limited public data on the long-term stability of this compound in aqueous solutions. As a general precaution for poorly soluble compounds, it is best to prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer/media | Low aqueous solubility of this compound. | Prepare fresh dilutions for each experiment.Decrease the final concentration of this compound.Incorporate a surfactant (e.g., 0.01% Tween® 80).Use a cyclodextrin to enhance solubility. |
| Inconsistent experimental results | Degradation or precipitation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment.Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.Vortex the working solution before adding it to the assay. |
| Cell toxicity observed in vehicle control | High final concentration of the organic solvent (e.g., DMSO). | Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%).Test the tolerance of your specific cell line to the solvent. |
| Low potency or lack of effect | The compound is not in solution and therefore not available to interact with the target. | Confirm the solubility of this compound in your final assay buffer.Consider using one of the solubilization strategies mentioned above. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Slightly soluble: 0.1-1 mg/ml | [2] |
| Ethanol | Sparingly soluble: 1-10 mg/ml | [2] |
| DMSO | Soluble to 100 mM | [1] |
| Ethanol | Soluble to 100 mM | [1] |
Inhibitory Concentrations (IC50)
| Target | IC50 | Assay Condition | Reference |
| Cav3.2 | 310 nM | Patch clamp electrophysiology | [2] |
| Cav3.3 | 274 nM | Patch clamp electrophysiology | [2] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for In Vitro Cellular Assays
This protocol provides a general guideline for preparing a working solution of this compound for addition to cell culture medium.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to prepare a 10 mM stock solution (Molecular Weight of this compound is 369.3 g/mol ).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution with sterile DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm the cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution of the this compound stock into the pre-warmed medium. For example, to achieve a final concentration of 1 µM, add 1 µL of the 10 mM stock solution to 10 mL of medium.
-
Crucially, add the this compound stock solution to the medium while gently vortexing or swirling the tube to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider using a formulation with a surfactant or cyclodextrin as described in the FAQs.
-
-
Dosing the Cells:
-
Add the final working solution of this compound to your cells immediately after preparation.
-
Ensure that the final concentration of DMSO in the cell culture is below a level that is toxic to your cells (typically <0.5%).
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting T-type calcium channels.
References
ML218 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of ML218, a potent and selective T-type calcium channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a potent and selective inhibitor of T-type calcium channels, specifically Cav3.1, Cav3.2, and Cav3.3.[1][2][3] It has demonstrated inhibitory activity in the nanomolar range for Cav3.2 and Cav3.3.[1][2][3]
Q2: I am observing an unexpected phenotype in my experiment. Could this be due to an off-target effect of this compound?
While this compound is known for its high selectivity, unexpected results should always be investigated. Consider the following troubleshooting steps:
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Confirm On-Target Engagement: Ensure that the concentration of this compound used is appropriate for inhibiting T-type calcium channels in your experimental system. A dose-response experiment is crucial to confirm that the observed effect is concentration-dependent.
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Review Known Non-Targets: this compound has been shown to have no significant inhibitory effects on L-type or N-type calcium channels, KATP or hERG potassium channels, or voltage-gated sodium channels at concentrations effective for T-type channel blockade.[1][4][5]
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Consider the Expression Profile of Your System: Does your cellular or tissue model express other potential targets that have not been explicitly ruled out in broad panel screens? While extensive off-target screening data for this compound is not publicly available, considering the theoretical possibility of interaction with other proteins is a standard part of troubleshooting.
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Use a Structurally Unrelated T-type Calcium Channel Blocker: To confirm that the observed phenotype is due to T-type calcium channel inhibition, use a different, structurally unrelated inhibitor of these channels. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Control Experiments: Include appropriate vehicle controls and consider a "no-drug" control to ensure the observed effects are due to this compound.
Q3: Has this compound been profiled against a broad panel of kinases or receptors?
Publicly available information primarily focuses on the selectivity of this compound against other ion channels. While it is considered a very selective tool compound, comprehensive screening data against a broad kinase or receptor panel is not detailed in the primary characterization papers. Researchers should be mindful that "selective" is relative to the targets against which it has been tested.
Q4: Are there any known safety or toxicity concerns related to this compound off-target effects?
No significant off-target liabilities have been reported. Specifically, this compound has been shown to have no significant inhibition of the hERG potassium channel, which is a critical counter-screen for cardiac safety.[1] Furthermore, electrocardiographic studies have not found effects of this compound on cardiac rhythmicity.[3]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations and lack of activity on key channels for this compound.
| Target | Assay Type | IC50 / Effect | Reference |
| On-Targets | |||
| Cav3.2 | Patch Clamp Electrophysiology | 310 nM | [1][2] |
| Cav3.3 | Patch Clamp Electrophysiology | 270 nM | [1][2] |
| Cav3.2 | Calcium (Ca2+) Flux | 150 nM | [2] |
| Tested Non-Targets | |||
| L-type Calcium Channels | Not Specified | No significant inhibition | [1] |
| N-type Calcium Channels | Not Specified | No significant inhibition | [1] |
| KATP Potassium Channels | Not Specified | No significant inhibition | [1] |
| hERG Potassium Channels | Not Specified | No significant inhibition | [1] |
| Voltage-gated Na+ Channels | Patch Clamp Electrophysiology | No effect at 1µM | [4][5] |
| Voltage-gated K+ Channels | Patch Clamp Electrophysiology | No effect at 1µM | [4][5] |
Experimental Protocols
Patch Clamp Electrophysiology for Selectivity Assessment
To determine the selectivity of this compound, whole-cell patch-clamp recordings are a standard method. Below is a generalized protocol based on the characterization of this compound.
Objective: To measure the effect of this compound on T-type calcium channels versus other voltage-gated ion channels (e.g., Na+ and K+ channels).
Cell Preparation:
-
Use a cell line stably expressing the channel of interest (e.g., HEK293 cells expressing Cav3.2) or primary neurons known to express the target channels (e.g., dorsal root ganglion neurons).
-
Culture cells to an appropriate confluency on glass coverslips.
Recording Solutions:
-
External Solution (for T-type Ca2+ currents): Contains a charge carrier for the calcium channel (e.g., BaCl2 or CaCl2) and blockers for other channels (e.g., TTX for sodium channels, TEA and 4-AP for potassium channels).
-
Internal Solution (Pipette Solution): Contains a cesium-based salt (to block potassium channels from the inside), a calcium chelator (e.g., EGTA), and ATP/GTP to support cell health.
-
External Solution (for Na+ or K+ currents): Compositions are adjusted to isolate the specific current of interest. For example, for K+ currents, Na+ and Ca2+ channel blockers would be included in the external solution.
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the appropriate external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution.
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (a "giga-seal").
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit the current of interest. For T-type calcium channels, this typically involves a hyperpolarizing prepulse to remove channel inactivation, followed by a depolarizing test pulse.
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing this compound at various concentrations.
-
Record currents in the presence of the compound.
-
To assess reversibility, "wash out" the compound by perfusing with the control external solution.[5]
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Calculate the percentage of current inhibition by this compound at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Visualizations
Caption: Logical diagram illustrating the on-target inhibitory action of this compound on T-type calcium channels and its demonstrated lack of significant effect on other tested ion channels.
Caption: A simplified workflow for determining the IC50 of this compound on a specific ion channel using patch-clamp electrophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Figure 2, this compound selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Sedative Effects of ML218 in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sedative effects of ML218 in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause sedation?
This compound is a selective T-type calcium channel inhibitor.[1] T-type calcium channels play a role in regulating neuronal excitability and sleep-wake cycles.[2] Inhibition of these channels, particularly the CaV3.1 and CaV3.3 isoforms in the thalamus, can lead to a state resembling sleep, manifesting as sedation or hypnosis.[2][3] This sedative effect can confound the interpretation of behavioral experiments aimed at assessing other neurological functions.
Q2: At what doses are the sedative effects of this compound typically observed?
Direct dose-response data for this compound-induced sedation is limited. However, a study in MPTP-treated monkeys found that doses of 1, 10, and 30 mg/kg of this compound resulted in sedative effects that masked potential antiparkinsonian benefits. Another T-type calcium channel antagonist, Z944, showed subtle cognitive impairments at 10.0 mg/kg in rats, while a lower dose of 5.0 mg/kg did not, suggesting a dose-dependent effect on behavior.[4] Researchers should perform a dose-response study in their specific animal model and behavioral paradigm to determine the threshold for sedation.
Q3: How can I determine if my behavioral results are confounded by sedation?
It is crucial to include control experiments specifically designed to measure sedation and motor coordination. Reduced locomotor activity in an open-field test or impaired performance on a rotarod test are strong indicators of sedation. If a dose of this compound that affects the primary behavioral outcome also impairs performance in these control tests, the results may be confounded by sedation.
Q4: Are there any alternatives to this compound that do not have sedative effects?
The sedative effect is often linked to the mechanism of action of T-type calcium channel blockers. While other selective T-type calcium channel antagonists exist, they are also likely to produce sedation at certain doses. The choice of an alternative would depend on the specific research question and the required selectivity profile. Researchers could consider compounds with different pharmacokinetic properties that might allow for a therapeutic window where the desired effect is observed without significant sedation.
Troubleshooting Guide: Mitigating this compound-Induced Sedation
This guide provides strategies to minimize the impact of sedation on your behavioral experiments.
Dose Optimization
The most critical step is to identify a dose of this compound that produces the desired pharmacological effect with minimal sedation.
Experimental Protocol: Dose-Response Assessment of Sedation
-
Objective: To determine the dose of this compound that induces sedation or motor impairment.
-
Animal Model: The same species, strain, sex, and age as the primary behavioral experiment.
-
Methods:
-
Open-Field Test:
-
Habituate the animals to the open-field arena.
-
Administer a range of this compound doses (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle.
-
After a pre-determined pretreatment time (based on this compound's pharmacokinetics), place the animal in the open-field arena.
-
Record locomotor activity (total distance traveled, rearing frequency) for a set duration (e.g., 15-30 minutes).
-
A significant decrease in locomotor activity compared to the vehicle group indicates sedation.
-
-
Rotarod Test:
-
Train the animals on the rotarod at a fixed or accelerating speed until they reach a stable baseline performance.
-
Administer a range of this compound doses or vehicle.
-
At the time of peak this compound effect, place the animals on the rotarod.
-
Record the latency to fall.
-
A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment.
-
-
-
Data Analysis: Plot the dose of this compound against the behavioral measure (e.g., locomotor activity, latency to fall). Determine the ED50 for the sedative/motor-impairing effect. This information will help in selecting a dose for the primary experiment that is below this threshold.
Table 1: Example Dose-Response Data for a Hypothetical T-type Calcium Channel Blocker
| Dose (mg/kg) | Mean Locomotor Activity (cm) | Mean Latency to Fall (s) |
| Vehicle | 3500 | 180 |
| 1 | 3200 | 175 |
| 3 | 2500 | 120 |
| 10 | 1000 | 60 |
| 30 | 500 | 20 |
Adjusting the Dosing Schedule
The timing of drug administration relative to behavioral testing can be optimized to minimize peak sedative effects.
-
Acclimatization: Ensure animals are thoroughly habituated to the experimental procedures and environment to reduce stress-induced alterations in behavior.
-
Timing of Testing: If the desired therapeutic effect has a longer onset or duration than the peak sedative effect, it may be possible to test the animals after the initial sedation has subsided. This requires detailed pharmacokinetic and pharmacodynamic studies.
Co-administration of a Stimulant
In some cases, a low dose of a central nervous system (CNS) stimulant can be used to counteract sedation without significantly affecting the primary behavioral measure. Caffeine is a potential candidate.
Experimental Protocol: Caffeine Co-administration
-
Objective: To determine if caffeine can reverse this compound-induced sedation.
-
Animal Model: As above.
-
Methods:
-
Determine a dose of this compound that reliably induces sedation (e.g., from the dose-response study).
-
Administer this dose of this compound.
-
After a set time, administer a range of caffeine doses (e.g., 3, 10, 30 mg/kg, intraperitoneally) or vehicle.
-
Perform the open-field or rotarod test.
-
-
Data Analysis: Compare the performance of animals receiving this compound + caffeine with those receiving this compound + vehicle. An improvement in performance indicates a reversal of sedation.
Table 2: Example Data for Caffeine Co-administration
| Treatment Group | Mean Locomotor Activity (cm) |
| Vehicle + Vehicle | 3600 |
| This compound (10 mg/kg) + Vehicle | 1100 |
| This compound (10 mg/kg) + Caffeine (3 mg/kg) | 1800 |
| This compound (10 mg/kg) + Caffeine (10 mg/kg) | 2900 |
Important Considerations:
-
Caffeine itself can have effects on locomotion and other behaviors, so it is crucial to include a caffeine-only control group.[5][6]
-
The chosen dose of caffeine should be the lowest effective dose to avoid introducing confounding effects.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway illustrating how this compound induces sedation.
Caption: Experimental workflow for mitigating this compound-induced sedation.
References
- 1. A neurosteroid analogue with T-type calcium channel blocking properties is an effective hypnotic, but is not harmful to neonatal rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal Agents – Department of Pediatrics – UW–Madison [pediatrics.wisc.edu]
- 3. Different roles of T-type calcium channel isoforms in hypnosis induced by an endogenous neurosteroid epipregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rewarding and aversive doses of caffeine alter activity but not conditioned place preference induced by ethanol in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Acute Administration of Caffeine: The Effect on Motor Coordination, Higher Brain Cognitive Functions, and the Social Behavior of BLC57 Mice [mdpi.com]
ML218 Technical Support Center: Troubleshooting Experimental Variability
Welcome to the technical support center for ML218. This guide is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability in experimental results when using this compound, a potent and selective T-type calcium channel inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific questions you may have about using this compound and troubleshooting potential sources of variability in your experiments.
In Vitro Assay Variability
Question 1: We are observing significant well-to-well or day-to-day variability in our patch-clamp electrophysiology recordings when testing this compound. What are the potential causes and solutions?
Variability in patch-clamp recordings is a common challenge. When using this compound, this can manifest as inconsistent IC50 values or variable effects on T-type calcium currents. Here are several factors to consider:
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Cell Health and Passage Number:
-
Issue: The expression and function of ion channels can change with cell passage number and overall cell health. Stressed or unhealthy cells will exhibit altered membrane properties, leading to inconsistent responses to this compound.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range.
-
Ensure optimal cell culture conditions (e.g., temperature, CO2, humidity, and media composition).
-
Visually inspect cells for normal morphology before each experiment.
-
-
-
Pipette Properties and Seal Quality:
-
Issue: The resistance of your patch pipette and the quality of the gigaohm seal are critical for stable recordings. An unstable seal can lead to current leak and inaccurate measurements of this compound's effect.
-
Troubleshooting:
-
Fabricate pipettes with a consistent resistance (typically 2-5 MΩ for whole-cell recordings).
-
Ensure a high-resistance seal (>1 GΩ) is formed before breaking into the whole-cell configuration.
-
Monitor the seal resistance throughout the experiment.
-
-
-
Voltage Control and Series Resistance:
-
Issue: In whole-cell voltage-clamp experiments, uncompensated series resistance can lead to errors in the command voltage, especially when recording large currents. This can affect the apparent voltage-dependence of this compound's blocking action.
-
Troubleshooting:
-
Use series resistance compensation (typically 70-80%).
-
Monitor series resistance during the experiment and discard recordings where it changes significantly.
-
Keep the series resistance as low as possible.
-
-
-
Solution Preparation and Application:
-
Issue: Inaccurate drug concentrations or incomplete solution exchange can lead to variability. This compound is a hydrophobic molecule, which can present solubility and delivery challenges.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound and dilute to the final concentration on the day of the experiment.
-
Use a reliable perfusion system to ensure complete and rapid exchange of solutions.
-
Verify the final concentration of this compound in your experimental buffer.
-
-
Question 2: Our calcium flux assay results with this compound are inconsistent. What could be causing this variability?
Calcium flux assays are sensitive to a variety of experimental parameters. Here’s how to troubleshoot variability when using this compound in this type of assay:
-
Dye Loading and Concentration:
-
Issue: Inconsistent loading of calcium-sensitive dyes (like Fluo-4 AM or Fura-2 AM) can lead to variable baseline fluorescence and signal-to-noise ratios.
-
Troubleshooting:
-
Optimize the dye concentration and loading time for your specific cell type to ensure maximal signal with minimal cytotoxicity.
-
Ensure a consistent cell density during dye loading.
-
Wash cells thoroughly after loading to remove extracellular dye.
-
-
-
Cell Density and Health:
-
Issue: Variations in cell number and health across wells can significantly impact the magnitude of the calcium response.
-
Troubleshooting:
-
Ensure a uniform cell seeding density across all wells of the microplate.
-
Use a consistent cell passage number.
-
Visually inspect the cell monolayer for confluency and health before the assay.
-
-
-
Assay Buffer Composition:
-
Issue: The composition of the assay buffer, including the concentration of calcium and other ions, can influence the activity of T-type calcium channels and the effect of this compound.
-
Troubleshooting:
-
Use a consistent and well-defined assay buffer for all experiments.
-
Control the temperature of the assay buffer, as ion channel kinetics are temperature-sensitive.
-
-
-
Instrumentation Settings:
-
Issue: Inconsistent settings on your plate reader or fluorescence microscope can introduce variability.
-
Troubleshooting:
-
Use consistent instrument settings for excitation and emission wavelengths, gain, and integration time.
-
Ensure that the instrument's liquid handling system is functioning correctly for consistent compound addition.
-
-
In Vivo Study Variability
Question 3: We are observing variable efficacy of this compound in our animal models. What factors should we investigate?
In vivo experiments introduce additional layers of complexity. Here are key areas to examine for sources of variability:
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Drug Formulation and Administration:
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Issue: The formulation and route of administration can significantly impact the bioavailability and exposure of this compound. As a hydrophobic compound, its solubility in aqueous vehicles can be limited.[1]
-
Troubleshooting:
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Use a consistent and well-characterized vehicle for this compound administration. Common vehicles for hydrophobic compounds include solutions with Tween 80, DMSO, or cyclodextrins.
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Ensure the formulation is stable and the drug is fully dissolved before administration.
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The route of administration (e.g., oral, intraperitoneal, intravenous) will significantly affect the pharmacokinetic profile. Ensure consistency in the administration technique.
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-
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Animal Model and Physiology:
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Issue: The species, strain, age, and sex of the animals can all influence drug metabolism and response.
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Troubleshooting:
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Use a consistent animal model and ensure animals are age and sex-matched across experimental groups.
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Be aware of potential strain differences in the expression of T-type calcium channels or drug-metabolizing enzymes.
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Consider the health status of the animals, as underlying conditions can affect drug response.
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-
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Pharmacokinetics and Pharmacodynamics (PK/PD):
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Issue: The relationship between the concentration of this compound at the target site and the observed effect may not be linear. Sedative effects have been reported for this compound at higher doses in some animal models, which could mask other behavioral effects.[2]
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Troubleshooting:
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Conduct pilot PK studies to determine the time to maximum concentration (Tmax) and the half-life of this compound in your animal model. This will help in selecting appropriate time points for behavioral or physiological measurements.
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Perform dose-response studies to identify a therapeutic window that avoids sedative side effects.
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Consider measuring brain and plasma concentrations of this compound to correlate exposure with efficacy.
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Data Presentation
This compound In Vitro Potency
The following table summarizes the reported IC50 values for this compound against different T-type calcium channel subtypes in various in vitro assays. Variability in these values can arise from the different experimental systems and methodologies used.
| Channel Subtype | Assay Type | Reported IC50 (nM) | Reference |
| Cav3.1 | Patch-clamp electrophysiology | ~310 | [3][4] |
| Cav3.2 | Patch-clamp electrophysiology | 310 | [3][4] |
| Cav3.2 | Calcium flux assay | 150 | [3][4] |
| Cav3.3 | Patch-clamp electrophysiology | 270 | [3][4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for T-type Calcium Currents
This protocol provides a general framework for recording T-type calcium currents and assessing the inhibitory effect of this compound.
-
Cell Preparation:
-
Culture cells expressing the T-type calcium channel subtype of interest (e.g., HEK293 cells stably transfected with Cav3.1, Cav3.2, or Cav3.3).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
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External Solution (in mM): 115 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.[5]
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Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
-
-
Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.[5]
-
Obtain a whole-cell configuration and clamp the cell at a holding potential of -100 mV to ensure the complete availability of T-type channels.
-
Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms) every 10-15 seconds.
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After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound.
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Record the inhibition of the T-type current at different concentrations of this compound to generate a dose-response curve.
-
Calcium Flux Assay Protocol
This protocol outlines a general procedure for a fluorescent-based calcium flux assay to measure the inhibitory effect of this compound.
-
Cell Preparation:
-
Plate cells expressing the T-type calcium channel of interest in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with the assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Prepare a compound plate containing different concentrations of this compound in the assay buffer.
-
Use a fluorescence plate reader with an integrated liquid handler to measure the baseline fluorescence.
-
Add a depolarizing stimulus (e.g., a solution with an elevated potassium concentration) to activate the T-type calcium channels, followed immediately by the addition of this compound from the compound plate.
-
Record the change in fluorescence over time. The inhibition of the calcium influx by this compound can be used to determine its IC50.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting variability.
References
- 1. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-Type Calcium Channel Blocker this compound in MPTP-Treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
ML218 Technical Support Center for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing ML218 in in vivo experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This section addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | This compound has low aqueous solubility. | Prepare the formulation immediately before use. Ensure the DMSO stock is fully dissolved before adding it to the corn oil. Gentle warming and vortexing can aid dissolution. A protocol for preparing a clear solution of at least 6.25 mg/mL involves adding 100 μL of a 62.5 mg/mL DMSO stock solution to 900 μL of corn oil and mixing thoroughly[1]. |
| Variability in experimental results | Inconsistent dosing, animal stress, or biological variability. | Ensure accurate and consistent oral gavage technique. Allow animals to acclimate to handling to reduce stress. Oral gavage itself can be a stressor, so consistent and gentle handling is crucial[2]. Consider single housing of animals if group dynamics are a confounding factor. |
| Lack of expected therapeutic effect | Poor bioavailability, incorrect dosage, or rapid metabolism. | Confirm the correct dosage based on previous studies, such as the haloperidol-induced catalepsy model where oral doses of 0.03-30 mg/kg were effective[1]. Be aware that this compound is highly cleared in rats[1]. Consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model. |
| Adverse effects observed in animals | Potential off-target effects or vehicle-related toxicity. | Monitor animals closely for signs of toxicity. While this compound is selective for T-type calcium channels, it is essential to distinguish between compound-related effects and vehicle effects[1]. Always include a vehicle control group receiving the same DMSO and corn oil mixture without this compound[3]. |
| Difficulty with oral gavage | Improper technique leading to animal stress or injury. | Use appropriate gavage needle size and ensure it has a smooth, rounded tip to prevent esophageal injury. Handle animals gently and avoid forcing the needle. If resistance is met, withdraw and re-attempt. For chronic studies, consider alternative dosing methods if oral gavage proves too stressful[4][5]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For oral administration in rodents, a common and effective vehicle for hydrophobic compounds like this compound is a mixture of Dimethyl Sulfoxide (DMSO) and corn oil[3]. A suggested protocol is to first dissolve this compound in DMSO to create a stock solution and then dilute this stock in corn oil to the final desired concentration[1]. It is crucial to ensure the final concentration of DMSO is low (typically under 10%) to avoid toxicity[4]. A vehicle control group treated with the same DMSO/corn oil mixture is essential for interpreting the experimental results[3].
Q2: How should I prepare the this compound formulation for oral gavage?
A2: To prepare a formulation of this compound, you can first create a stock solution in DMSO (e.g., 62.5 mg/mL). Then, for a working solution, add 100 μL of the DMSO stock to 900 μL of corn oil to achieve a clear solution of at least 6.25 mg/mL[1]. This mixture should be prepared fresh before each experiment to ensure stability and prevent precipitation.
Q3: What are the known pharmacokinetic properties of this compound in rats?
A3: In rats, this compound is characterized by high clearance from the liver[1][6]. Despite this, it is highly brain-penetrant, with a brain-to-plasma ratio significantly favoring the brain, making it an excellent probe for CNS studies[6]. After a single intravenous dose of 1 mg/kg, this compound has a terminal half-life of approximately 7 hours[1]. Free plasma and brain concentrations increase in a dose-proportional manner with oral administration[1].
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3)[7]. It has been shown to reduce T-type calcium currents in neurons, which can modulate neuronal excitability and burst firing[6][8][9]. This mechanism is thought to be responsible for its therapeutic effects in models of neurological disorders like Parkinson's disease[6][7].
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be highly selective for T-type calcium channels with no significant inhibition of L- or N-type calcium channels, or KATP or hERG potassium channels[1]. However, as with any pharmacological agent, it is important to consider the possibility of unforeseen off-target effects and to include appropriate controls in your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo studies in rats.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Type |
| CaV3.2 | 310 | Patch Clamp Electrophysiology |
| CaV3.3 | 270 | Patch Clamp Electrophysiology |
Source: ACS Chemical Neuroscience[7]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dose |
| Terminal Half-Life (t₁/₂) | ~7 hours | Intravenous (IV) | 1 mg/kg |
| Mean Residence Time (MRT) | ~7 hours | Intravenous (IV) | 1 mg/kg |
| Brain/Plasma AUC Ratio | 7.4 | Not specified | Not specified |
| Intrinsic Clearance (CLint) | 115 mL/min/kg | In vitro (Liver Microsomes) | N/A |
Source: MedchemExpress, ACS Chemical Neuroscience[1][6]
Table 3: Dose-Dependent Plasma and Brain Concentrations of this compound in Rats (Oral Administration)
| Oral Dose (mg/kg) | Free Plasma Concentration (nM) | Free Brain Concentration (µM) |
| 3 | 98 | 1.66 |
| 10 | 282 | 5.03 |
| 30 | 1200 | 17.7 |
Source: MedchemExpress[1]
Experimental Protocols
Protocol for Haloperidol-Induced Catalepsy in Rats
This protocol is designed to assess the efficacy of this compound in a preclinical model of Parkinson's disease.
1. Animals:
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Male Sprague-Dawley rats.
-
House animals individually to prevent fighting and injury.
-
Allow at least one week of acclimatization to the facility before the experiment.
2. Materials:
-
This compound
-
Haloperidol
-
Vehicle solution (e.g., 10% DMSO in corn oil)
-
Oral gavage needles (appropriate size for rats)
-
Horizontal bar apparatus (a horizontal bar raised a few centimeters from the surface)
-
Timer
3. Experimental Procedure:
-
This compound Administration:
-
Prepare the this compound formulation in the vehicle at the desired concentrations (e.g., 0.03, 0.1, 0.3, 1, 3, 10, 30 mg/kg).
-
Administer this compound or the vehicle control to the rats via oral gavage.
-
-
Haloperidol Induction:
-
Approximately 60 minutes after this compound or vehicle administration, induce catalepsy by administering haloperidol (e.g., 0.75 mg/kg, intraperitoneally).
-
-
Catalepsy Assessment:
-
At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the timer and measure the latency (in seconds) for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat does not move its paws within this time, it is recorded as the maximum score.
-
-
Data Analysis:
-
Compare the catalepsy scores between the vehicle-treated group and the this compound-treated groups at each time point.
-
A significant reduction in the latency to move is indicative of an anti-cataleptic effect.
-
Visualizations
Caption: Workflow for preparing and administering this compound for in vivo experiments.
Caption: Simplified signaling pathway showing this compound inhibition of T-type calcium channels.
Caption: Decision tree for troubleshooting lack of this compound efficacy in vivo.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
avoiding ML218 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the precipitation of ML218 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my cell culture experiments?
A1: this compound is a potent and selective inhibitor of T-type voltage-gated calcium channels (Cav3.2 and Cav3.3). Like many small organic molecules used in drug discovery, this compound is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the media. This is often triggered when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous culture medium.
Q2: I've observed precipitation after adding this compound to my media. What are the consequences for my experiment?
A2: Precipitation of this compound can significantly impact your experimental results in several ways:
-
Inaccurate Concentration: The actual concentration of soluble, biologically active this compound will be lower than intended, leading to unreliable and difficult-to-interpret data.
-
Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of this compound.
-
Assay Interference: Precipitate can interfere with various assays, particularly those involving imaging or light scattering, leading to artifacts.
Q3: Is there a difference between this compound and this compound hydrochloride? Which one should I use?
A3: Yes, there is a significant difference in solubility. This compound in its base form has very limited solubility. The hydrochloride salt form, This compound hydrochloride , is much more soluble in common laboratory solvents like DMSO and ethanol.[1] For cell culture applications, it is highly recommended to use This compound hydrochloride to minimize precipitation issues.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: To avoid solvent-induced toxicity and to minimize the risk of your compound precipitating, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2][3] Most cell lines can tolerate up to 0.5%, but this should be determined empirically for your specific cell type by running a vehicle control experiment.[2]
Q5: Can the type of cell culture medium affect this compound solubility?
A5: Yes, the composition of the culture medium can influence the solubility of this compound.[4] Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and other components that can interact with the compound.[4] For instance, media with high concentrations of calcium or phosphate may be more prone to forming insoluble complexes with certain compounds.[4] Additionally, the presence or absence of fetal bovine serum (FBS) can affect solubility, as proteins in the serum can sometimes bind to the compound, altering its availability.
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation with this compound, follow this troubleshooting guide.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | 1. High Final Concentration: The desired final concentration of this compound exceeds its kinetic solubility in the culture medium. 2. Solvent Shock: The rapid change in polarity when adding the DMSO stock to the aqueous medium causes the compound to "crash out" of solution.[2] | 1. Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols) to find the maximum soluble concentration of this compound in your specific medium and conditions. 2. Optimize Dilution Method: Add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.[5] Alternatively, perform a serial dilution by first diluting the stock in a small volume of serum-free medium before adding it to the final volume of complete medium. |
| Precipitate Forms Over Time in the Incubator | 1. Temperature Shift: The compound is soluble at room temperature but precipitates at 37°C. 2. pH Shift: Cell metabolism or the CO2 environment in the incubator can alter the pH of the medium, affecting the solubility of this compound (which has a pKa of ~8.1).[2] 3. Compound Instability: this compound may not be stable in the culture medium over the duration of the experiment. | 1. Pre-warm Media: Always pre-warm the culture medium to 37°C before adding the this compound stock solution.[2] 2. Use Buffered Medium: Ensure your medium is properly buffered (e.g., with HEPES) to maintain a stable pH.[4] 3. Assess Stability: Test the stability of this compound in your medium over the time course of your experiment by incubating a cell-free solution and observing for precipitation. |
| Cloudiness or Haze in the Medium | 1. Micro-precipitation: Formation of very fine, dispersed crystals that are not easily visible as distinct particles. 2. Contamination: Bacterial or fungal contamination can cause turbidity.[1] | 1. Microscopic Examination: Check a sample of the medium under a microscope to distinguish between chemical precipitate and microbial growth.[2] 2. Follow Immediate Precipitation Solutions: If it is a precipitate, apply the solutions for immediate precipitation. |
Data Presentation
This compound and this compound Hydrochloride Solubility Comparison
| Compound Form | Solvent | Solubility | Reference |
| ML-218 (base) | DMSO | 0.1 - 1 mg/mL | Cayman Chemical |
| ML-218 (base) | Ethanol | 1 - 10 mg/mL | Cayman Chemical |
| ML 218 hydrochloride | DMSO | ≥ 100 mM (~40.58 mg/mL) | Tocris Bioscience |
| ML 218 hydrochloride | Ethanol | ≥ 100 mM (~40.58 mg/mL) | Tocris Bioscience |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Select the Right Form: Use This compound hydrochloride for the best solubility.
-
Choose the Solvent: Use high-purity, anhydrous DMSO.
-
Calculate the Volume: To prepare a 10 mM stock solution of this compound hydrochloride (M.Wt: 405.79), dissolve 4.06 mg in 1 mL of DMSO.
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Dissolution: Add the DMSO to the vial containing the this compound hydrochloride powder. Vortex thoroughly until the solid is completely dissolved. Gentle warming at 37°C for a few minutes can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for longer-term storage.
Protocol 2: Determining the Kinetic Solubility of this compound in Your Culture Medium
Objective: To determine the maximum concentration of this compound that remains in solution under your specific experimental conditions.
Materials:
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10 mM this compound hydrochloride stock solution in DMSO.
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Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate.
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Pipettes and sterile tips.
Procedure:
-
Prepare Serial Dilutions:
-
Label a series of tubes or wells with decreasing concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.).
-
To prepare the 100 µM solution, add 10 µL of the 10 mM stock solution to 990 µL of your pre-warmed culture medium (this maintains a 1% DMSO concentration). Mix well by gentle vortexing.
-
Perform 2-fold serial dilutions by transferring 500 µL from the 100 µM solution to a tube containing 500 µL of pre-warmed medium, and repeat for the subsequent concentrations.
-
-
Incubation:
-
Incubate the prepared dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that reflects your experiment's length (e.g., 24 or 48 hours).
-
-
Observation:
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Visually inspect each dilution for signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., 0, 1, 4, and 24 hours).
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For a more sensitive assessment, you can analyze the samples using a nephelometer to measure light scattering or filter the solutions and measure the concentration of the soluble compound via UV-Vis spectrophotometry or LC-MS.
-
-
Determination:
-
The highest concentration that remains clear and free of precipitate is the kinetic solubility of this compound under your experimental conditions.
-
Visualizations
Caption: Potential causes of this compound precipitation in culture media.
Caption: Troubleshooting workflow for this compound precipitation.
References
ML218 In Vivo Efficacy and Duration: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the in vivo effectiveness and duration of action of ML218, a selective T-type calcium channel inhibitor. This resource includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of key data to facilitate the design and execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vivo?
A1: this compound is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1] By blocking these channels, it modulates neuronal excitability, particularly by inhibiting low-threshold calcium spikes and rebound burst firing in neurons.[1] This mechanism is particularly relevant in neurological disorders characterized by aberrant neuronal firing patterns.
Q2: What is the demonstrated in vivo efficacy of this compound?
A2: this compound has shown significant, dose-dependent efficacy in a preclinical rodent model of Parkinson's disease. Specifically, it has been demonstrated to reverse haloperidol-induced catalepsy in rats when administered orally.[2] Its efficacy is comparable to that of A2A antagonists, which are a clinically validated target for Parkinson's disease.[1]
Q3: What is the duration of action of this compound in vivo?
A3: Following a single intravenous (IV) administration of 1 mg/kg in rats, this compound has a terminal half-life of approximately 7 hours. The duration of effective target engagement will be influenced by the dose and route of administration. For oral administration in the rat catalepsy model, efficacy has been observed at specific time points post-dose, suggesting that the compound reaches and maintains effective concentrations in the brain.
Q4: Is this compound brain penetrant?
A4: Yes, this compound is highly brain penetrant. Studies in rats have shown excellent brain levels, with a brain-to-plasma ratio that indicates significant accumulation in the central nervous system. This property makes it a suitable tool for investigating the role of T-type calcium channels in CNS disorders.
Data Presentation
In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Cav3.2 | Calcium Flux | 150 |
| Cav3.2 | Patch Clamp Electrophysiology | 310 |
| Cav3.3 | Patch Clamp Electrophysiology | 270 |
In Vivo Pharmacokinetic Parameters of this compound in Rats (IV Administration)
| Dose (mg/kg) | Mean Residence Time (MRT) (hours) | Terminal Half-life (t1/2) (hours) |
| 1 (IV) | ~7 | ~7 |
In Vivo Efficacy of this compound in a Rat Model of Haloperidol-Induced Catalepsy (Oral Administration)
| Dose (mg/kg) | Efficacy |
| 0.03 - 30 | Dose-dependent reversal of catalepsy |
Experimental Protocols
Haloperidol-Induced Catalepsy Model in Rats
This protocol is designed to assess the efficacy of compounds in a preclinical model of Parkinson's disease motor symptoms.
Materials:
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Male Sprague-Dawley rats (200-250 g)
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Haloperidol solution
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This compound formulated for oral administration
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Vehicle control for this compound
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Catalepsy bar (horizontal bar raised 9-10 cm from a flat surface)
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Stopwatch
Procedure:
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Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
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Administer this compound or vehicle control orally at the desired doses.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally) to induce catalepsy.
-
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
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Start the stopwatch and measure the latency for the rat to remove both forepaws from the bar. This is the descent latency.
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A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.
-
-
Data Analysis:
-
Compare the descent latencies between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency in the this compound group indicates a reversal of catalepsy.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of efficacy in the catalepsy model | Inadequate Dose: The dose of this compound may be too low to achieve therapeutic concentrations in the brain. | Perform a dose-response study to determine the optimal effective dose. |
| Timing of Assessment: The time point for assessing catalepsy may not align with the peak plasma and brain concentrations of this compound. | Conduct a time-course experiment to identify the window of maximal efficacy. | |
| Formulation/Bioavailability Issues: Poor solubility or formulation of this compound for oral gavage can lead to low absorption. | Ensure proper formulation of this compound. Consider using a vehicle known to enhance the solubility and bioavailability of hydrophobic compounds. | |
| High variability in results | Animal Stress: Stress can influence the behavioral response of the animals. | Ensure proper handling and acclimation of the animals to the experimental procedures and environment. |
| Inconsistent Drug Administration: Variability in the volume or technique of oral gavage can affect drug absorption. | Train all personnel on consistent and accurate oral gavage techniques. | |
| Unexpected side effects | Off-target Effects: Although this compound is highly selective, high doses may lead to engagement with other targets. | Review the selectivity profile of this compound. If unexpected phenotypes are observed, consider potential off-target interactions and lower the dose. |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for the haloperidol-induced catalepsy model.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Figure 3, this compound reverses haloperidol-induced catalepsy in a dose-dependent manner upon oral dosing - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
interpreting unexpected results with ML218 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ML218.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound treatment in a question-and-answer format.
Question 1: Why am I not observing the expected inhibitory effect of this compound on T-type calcium channels?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Verify this compound Integrity: Ensure the compound has been stored correctly at -20°C for up to one year or -80°C for up to two years to prevent degradation.[1]
-
Confirm Final Concentration: Double-check all dilution calculations. Use a freshly prepared stock solution for each experiment.
-
Solubility Issues: Ensure this compound is fully dissolved in the vehicle solvent before diluting into the experimental buffer.
-
-
Experimental System:
-
Cell Line/Neuron Type: Confirm that your cellular model expresses T-type calcium channels (Cav3.1, Cav3.2, or Cav3.3) at a sufficient level. The inhibitory effects of this compound have been demonstrated in subthalamic nucleus (STN) neurons.[2][3][4]
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Channel Subtype Specificity: this compound is a potent inhibitor of Cav3.1, Cav3.2, and Cav3.3.[1][4] If your system predominantly relies on other calcium channel types (e.g., L-type or N-type), the effect of this compound will be minimal.[1]
-
-
Experimental Protocol:
-
Pre-incubation Time: Ensure adequate pre-incubation time with this compound to allow for target engagement.
-
Washout Procedures: If performing washout experiments, be aware that the inhibition of T-type calcium currents by this compound can persist for over 20 minutes after washout.[2]
-
Question 2: I am observing unexpected off-target effects or cellular toxicity at concentrations expected to be selective. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Concentration:
-
Concentration-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for T-type channel inhibition versus any potential off-target effects in your specific system.
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High Concentrations: Exceeding the selective concentration range can lead to non-specific binding and off-target pharmacology.
-
-
Selectivity Profile:
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Known Selectivity: this compound has been shown to have no significant inhibition of L- or N-type calcium channels, KATP, or hERG potassium channels.[1] It also shows minimal inhibition of P450 enzymes 3A4 and 2C9.[2]
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Potential for Uncharacterized Off-Targets: While highly selective, it is possible that at higher concentrations or in specific cellular contexts, this compound could interact with other proteins. Consider performing broader profiling if unexpected effects are consistently observed.
-
-
Experimental Controls:
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Vehicle Control: Always include a vehicle-only control to ensure the observed effects are not due to the solvent.
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Positive and Negative Controls: Use known pan-calcium channel blockers and inactive structural analogs of this compound (if available) to validate the specificity of the observed effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1][4] It directly blocks the channel pore, impeding the flow of calcium ions.[5] This inhibition has been shown to reduce the low-threshold spike (LTS) and rebound burst firing in neurons, such as those in the subthalamic nucleus (STN).[2][3][4]
Q2: What are the recommended in vitro and in vivo concentrations for this compound?
A2:
-
In Vitro : The IC50 values for this compound are approximately 310 nM for Cav3.2 and 270 nM for Cav3.3 in patch-clamp electrophysiology.[1][4] A concentration of 3 µM has been shown to significantly reduce T-type calcium currents by about 45% in STN neurons.[2]
-
In Vivo : Oral doses ranging from 1 to 30 mg/kg have been shown to be effective in rodent models of Parkinson's disease.[2]
Q3: Is this compound brain penetrant?
A3: Yes, this compound can penetrate the blood-brain barrier.[1] Studies in rats have shown that brain concentrations of this compound increase in a dose-proportional manner.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| Cav3.2 | Patch Clamp Electrophysiology | 310 nM | [1][4] |
| Cav3.3 | Patch Clamp Electrophysiology | 270 nM | [1][4] |
| Cav3.2 | Ca2+ Flux Assay | 150 nM | [3][4] |
Table 2: In Vitro DMPK Profile of this compound
| Parameter | Species | Value | Reference |
| Plasma Protein Binding (free fraction) | Rat | 9.1% | [2] |
| Plasma Protein Binding (free fraction) | Human | 3.3% | [2] |
| Intrinsic Clearance (CLint) | Rat Liver Microsomes | 115 mL/min/kg | [2] |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 12.7 mL/min/kg | [2] |
| CYP450 Inhibition (IC50) | 3A4 | >30 µM | [2] |
| CYP450 Inhibition (IC50) | 2C9 | >30 µM | [2] |
| CYP450 Inhibition (IC50) | 1A2 | 10.8 µM | [2] |
| CYP450 Inhibition (IC50) | 2D6 | 1.7 µM | [2] |
Experimental Protocols
Patch Clamp Electrophysiology for T-type Calcium Current Measurement
-
Cell Preparation: Prepare isolated neurons (e.g., STN neurons) or transfected HEK cells expressing the desired Cav3 subtype.
-
Recording Configuration: Establish a whole-cell voltage-clamp configuration.
-
Internal Solution (in mM): A typical internal solution may contain: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): The external solution may contain: 130 NaCl, 5 BaCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH. To isolate T-type currents, other voltage-gated channels can be blocked with appropriate antagonists (e.g., TTX for sodium channels, TEA for potassium channels).[6][7]
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Voltage Protocol: To elicit T-type currents, hold the cell at a hyperpolarized potential (e.g., -100 mV) and then apply a depolarizing step (e.g., to -30 mV).[6][7]
-
This compound Application: After establishing a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of this compound (e.g., 3 µM).[2]
-
Data Analysis: Measure the peak amplitude of the T-type current before and after this compound application to determine the percentage of inhibition.
Visualizations
Caption: Mechanism of action of this compound as a T-type calcium channel inhibitor.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 2, this compound selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ML218 Technical Support Center: Ensuring Consistent Delivery in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the consistent delivery of ML218 in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound, and how do I prepare it?
A1: For long-term in vivo studies, a vehicle that ensures the solubility and stability of this compound is crucial. A common issue with simple DMSO and oil mixtures is phase separation. To create a stable formulation, a combination of solvents and surfactants is recommended.
Experimental Protocol: Preparation of this compound Formulation
This protocol is designed to create a stable emulsion for the administration of this compound.
Materials:
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This compound compound
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween 80 (Polysorbate 80)
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Corn oil
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. The exact concentration will depend on the final desired dosing concentration.
-
Vehicle Preparation: In a sterile tube, combine the vehicle components. A commonly used stable vehicle formulation consists of:
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10% DMSO
-
40% PEG300
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5% Tween 80
-
45% Corn oil
-
-
Mixing: Vortex the vehicle mixture thoroughly until it forms a homogenous solution. Gentle warming may aid in this process, but ensure the temperature does not degrade any components.
-
Final Formulation: Add the appropriate volume of the this compound DMSO stock solution to the prepared vehicle to achieve the final desired concentration.
-
Final Mixing: Vortex the final formulation extensively to ensure the compound is evenly distributed. Sonication can be used to further ensure a stable emulsion.
-
Storage: Store the formulation as recommended (see Q2). It is best practice to prepare the formulation fresh before each administration, especially for long-term studies.
Q2: How should I store the prepared this compound formulation, and for how long is it stable?
A2: It is highly recommended to prepare the this compound formulation fresh before each use to minimize the risk of degradation and ensure consistent delivery. If short-term storage is necessary, store the formulation protected from light at 2-8°C. The stability of this compound in this specific vehicle has not been extensively reported in publicly available literature. Therefore, it is crucial for researchers to conduct their own stability studies to determine the acceptable storage duration for their specific experimental conditions.
Q3: I am observing precipitation in my this compound formulation. What should I do?
A3: Precipitation can lead to inconsistent dosing and potential toxicity. Here are some steps to troubleshoot this issue:
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Ensure Proper Mixing: Vortex the solution vigorously and consider sonication to ensure a homogenous emulsion.
-
Check Component Ratios: Verify the percentages of DMSO, PEG300, Tween 80, and corn oil are correct. An imbalance can lead to insolubility.
-
Fresh Preparation: Prepare the formulation immediately before administration, as prolonged storage can sometimes lead to precipitation.
-
Adjust Vehicle Composition: If precipitation persists, consider slightly increasing the percentage of PEG300 or Tween 80, as these components aid in solubility and emulsion stability.[1] However, be mindful of the potential for vehicle-induced biological effects.[2]
Q4: My animals are showing signs of irritation or adverse reactions at the injection site. What could be the cause?
A4: Injection site reactions can be caused by several factors:
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High DMSO Concentration: While an effective solvent, DMSO can cause local irritation at high concentrations. Ensure the final concentration in your formulation is as low as possible while maintaining solubility.
-
Improper Injection Technique: Ensure that injections are administered correctly and that the volume is appropriate for the size of the animal.
-
Vehicle Components: In rare cases, individual animals may have a sensitivity to one of the vehicle components.
-
Contamination: Ensure that all components and the final formulation are sterile.
It is always recommended to include a vehicle-only control group in your study to differentiate between effects of the vehicle and the compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the long-term delivery of this compound.
Table 1: Troubleshooting Common Issues with this compound Delivery
| Issue | Potential Cause | Recommended Action |
| Inconsistent animal response to this compound | Formulation instability (precipitation, degradation) | Prepare formulation fresh before each use. Conduct in-house stability testing of your formulation. Visually inspect for precipitation before administration. |
| Inaccurate dosing | Calibrate all pipettes and syringes. Ensure the formulation is homogenous before drawing each dose. | |
| Changes in animal physiology | Monitor animal health, body weight, and food/water intake throughout the study. | |
| Clogging of infusion catheters (for continuous delivery) | Precipitation of this compound in the formulation | Ensure complete solubilization during preparation (vortex, sonicate). Consider filtering the formulation through a low-protein-binding filter if appropriate for the vehicle. |
| Incompatibility with catheter material | Verify the compatibility of your formulation with the catheter material. | |
| Blood clot formation | Ensure proper catheter placement and patency. Consider co-infusion with a low-dose anticoagulant if appropriate for the study. | |
| Phase separation of the vehicle | Incorrect ratio of components | Double-check the percentages of DMSO, PEG300, Tween 80, and corn oil. |
| Inadequate mixing | Vortex the mixture for an extended period. Use a sonicator to create a stable emulsion. |
Visual Guides
Experimental Workflow for this compound Formulation and Administration
Caption: Workflow for preparing and administering this compound.
Troubleshooting Logic for Formulation Instability
Caption: Decision tree for troubleshooting this compound formulation instability.
References
impact of ML218 on cell health and viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML218 in cell-based experiments. The information covers its impact on cell health and viability, troubleshooting common experimental issues, and detailed protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] Its mechanism of action involves blocking the influx of calcium ions through these channels, which are known to be involved in regulating intracellular calcium levels.[2] T-type calcium channels are low voltage-activated channels that play a role in the repetitive firing of action potentials in cells with rhythmic firing patterns, such as neurons and cardiac muscle cells.[3]
Q2: What are the expected effects of this compound on cancer cells?
T-type calcium channels are abnormally expressed in a variety of cancer cells and are implicated in tumor cell proliferation and survival.[3][4][5] Inhibition of these channels by compounds like this compound is expected to reduce cancer cell proliferation and may induce apoptosis (programmed cell death).[4][5][6] Studies with other T-type calcium channel blockers have shown that their inhibition can lead to cell growth arrest, particularly at the G1/S phase of the cell cycle, and can trigger apoptotic pathways.[7][8][9]
Q3: In which cancer cell lines might this compound be effective?
T-type calcium channels are expressed in a wide range of human cancers, including breast, colon, prostate, ovarian, and melanoma.[3] Therefore, this compound may have an impact on the viability of cell lines derived from these tumors. The effectiveness of this compound will likely depend on the level of T-type calcium channel expression and the cell's reliance on calcium signaling for proliferation and survival.[10]
Q4: What are the known IC50 values for this compound?
This compound has been shown to inhibit T-type calcium channels with the following half-maximal inhibitory concentrations (IC50):
-
CaV3.2: 310 nM
-
CaV3.3: 270 nM
Q5: Are there any known off-target effects of this compound?
This compound is reported to be selective for T-type calcium channels with no significant inhibition of L- or N-type calcium channels, or KATP and hERG potassium channels.[1] However, as with any pharmacological inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is always recommended to include appropriate controls in your experiments to assess for non-specific effects.
Q6: How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in DMSO at a concentration of 125 mg/mL.[11] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.[1] For in vivo studies, this compound has been administered intravenously in a solution of 20% DMSO and 80% saline.[11]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect on cell viability | Cell line does not express T-type calcium channels or expresses them at very low levels. | Confirm the expression of CaV3.1, CaV3.2, or CaV3.3 in your cell line using techniques like RT-qPCR or Western blotting. |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. | |
| Incorrect preparation or degradation of this compound stock solution. | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store properly to avoid degradation.[1][12] | |
| Insufficient incubation time. | Extend the incubation time with this compound to allow for the compound to exert its effects. A time-course experiment may be necessary. | |
| High background or "edge effects" in plate-based assays | Evaporation from the outer wells of the microplate. | To minimize evaporation, fill the peripheral wells of the plate with sterile media or PBS without cells.[13] |
| Contamination of cell culture or reagents. | Ensure aseptic techniques are followed. Check media and reagents for any signs of contamination. | |
| Unexpectedly high cytotoxicity | This compound concentration is too high. | Reduce the concentration of this compound. Perform a dose-response curve to identify the cytotoxic threshold. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. | |
| Cell seeding density is too low. | Optimize the cell seeding density to ensure cells are in a healthy, logarithmic growth phase during the experiment.[13] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1] |
Table 2: Example Data Presentation for a Cell Viability Experiment
| Treatment | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle (0.1% DMSO) | 0 | 100 | 5.2 |
| This compound | 0.1 | 95.3 | 4.8 |
| This compound | 1 | 72.1 | 6.1 |
| This compound | 10 | 45.8 | 5.5 |
| This compound | 100 | 15.2 | 3.9 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes viable from non-viable cells based on membrane integrity.[15]
Materials:
-
Cell suspension treated with this compound
-
Trypan Blue solution (0.4%)[16]
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest the cells after treatment with this compound and resuspend them in PBS or serum-free medium.
-
Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution.[15]
-
Incubate the mixture at room temperature for approximately 3 minutes. Do not exceed 5 minutes as this can lead to an overestimation of cell death.[15][17]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemocytometer.[17]
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[16]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[18]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentrations of this compound for a specific duration. Include untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[19][20]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[21]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[21]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
The cell populations can be distinguished as follows:
Visualizations
Caption: Mechanism of action of this compound on T-type calcium channels.
Caption: Experimental workflow for assessing cell viability with this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional role of T-type calcium channels in tumour growth and progression: prospective in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium signaling and T-type calcium channels in cancer cell cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-type calcium channel blockade induces apoptosis in C2C12 myotubes and skeletal muscle via endoplasmic reticulum stress activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-type calcium channel blockers inhibit autophagy and promote apoptosis of malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T-type Ca2+ channel inhibition induces p53-dependent cell growth arrest and apoptosis through activation of p38-MAPK in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-type calcium channels and tumor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. benchchem.com [benchchem.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 17. brd.nci.nih.gov [brd.nci.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Controlling for ML218 Effects on Animal Motor Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML218 in animal studies. The information provided is intended to help control for the effects of this compound on animal motor function and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] T-type calcium channels are low-voltage activated calcium channels that play a crucial role in regulating neuronal excitability and rhythmic firing patterns in various brain regions, including those involved in motor control.[1][2] By blocking these channels, this compound can modulate neuronal activity.
Q2: What are the known effects of this compound on motor function in animals?
A2: Studies have shown that this compound can have sedative effects, which can directly impact motor function. In a study with MPTP-treated parkinsonian monkeys, systemic injections of this compound led to lethargy and increased sleep, and did not produce the expected antiparkinsonian effects.[3][4] However, in a rat model of Parkinson's disease (haloperidol-induced catalepsy), this compound was found to be orally efficacious, suggesting a potential therapeutic role in certain motor disorders.[1] It is crucial to be aware of these potential sedative and motor-impairing effects when designing and interpreting experiments.
Q3: What are the reported IC50 values for this compound?
A3: The inhibitory concentrations (IC50) of this compound for the different T-type calcium channel subtypes are summarized in the table below.
| Channel Subtype | IC50 (nM) | Assay Type |
| CaV3.1 | Not specified | |
| CaV3.2 | 150 | Calcium flux |
| CaV3.2 | 310 | Patch clamp electrophysiology |
| CaV3.3 | 270 | Patch clamp electrophysiology |
Data sourced from ACS Chemical Neuroscience.[1]
Troubleshooting Guide
Issue 1: Animals exhibit general motor impairment (e.g., lethargy, reduced movement) after this compound administration, confounding the results of motor function tests.
-
Possible Cause 1: Sedative effects of this compound.
-
Solution:
-
Dose-response study: Conduct a pilot study to determine the minimal effective dose of this compound for your primary outcome that produces the least sedative effects.
-
Time-course analysis: Characterize the time course of the sedative effects. It's possible that sedation is most prominent at a specific time point post-administration. Adjust your behavioral testing window to a time when the sedative effects have subsided but the desired pharmacological effect is still present.[5]
-
Control groups: Always include a vehicle-treated control group to differentiate the effects of the compound from other experimental variables.
-
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is reported to be selective for T-type calcium channels, consider potential off-target effects at higher concentrations. A thorough literature review for any reported off-target activities is recommended.
-
Issue 2: Inconsistent or unexpected results in specific motor function tests (e.g., Rotarod, Open Field Test).
-
Possible Cause 1: Confounding variables in the experimental setup.
-
Solution:
-
Acclimation: Ensure all animals are properly acclimated to the testing room and apparatus to reduce stress-induced behavioral changes.[6][7][8]
-
Environmental factors: Maintain consistent lighting, temperature, and noise levels during testing, as these can influence rodent behavior.[9][10]
-
Handling: Consistent and gentle handling of the animals is crucial to minimize stress.[9]
-
-
-
Possible Cause 2: Subjective scoring or experimenter bias.
Experimental Protocols
Rotarod Test
This test assesses motor coordination and balance.[6][14]
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Procedure:
-
Data Analysis: The primary measure is the latency to fall. An increase in latency is generally interpreted as improved motor coordination.
Open Field Test
This test measures general locomotor activity and anxiety-like behavior.[8][13][16]
-
Apparatus: A square or circular arena with walls.
-
Procedure:
-
Data Analysis:
-
Locomotor activity: Total distance traveled, average speed.
-
Anxiety-like behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), number of entries into the center zone.[16]
-
Visualizations
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T‐type calcium channels as therapeutic targets in essential tremor and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-type Calcium Channel Blocker this compound in MPTP-Treated Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. mmpc.org [mmpc.org]
- 8. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 9. researchgate.net [researchgate.net]
- 10. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open field test for mice [protocols.io]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Validation & Comparative
A Comparative Guide to T-Type Calcium Channel Inhibitors: ML218 vs. Z944
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent T-type calcium channel inhibitors, ML218 and Z944. T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) are crucial regulators of neuronal excitability and have emerged as significant therapeutic targets for a range of neurological disorders, including epilepsy and pain. This document summarizes key experimental data on the potency and selectivity of this compound and Z944, offers detailed experimental protocols for relevant assays, and visualizes the underlying signaling pathways.
Data Presentation: Quantitative Comparison of this compound and Z944
The following tables summarize the available quantitative data for this compound and Z944, focusing on their inhibitory potency against T-type calcium channel subtypes and other ion channels.
Table 1: Inhibitory Potency (IC50) against T-Type Calcium Channels
| Compound | Cav3.1 (nM) | Cav3.2 (nM) | Cav3.3 (nM) | Experimental System |
| This compound | - | 310[1][2] | 270[1][2] | Patch-clamp electrophysiology |
| 150[2] | - | Ca2+ flux assay | ||
| Z944 | 50 - 160 | 50 - 160 | 50 - 160 | Not specified |
| - | ~265[3] | - | Whole-cell patch-clamp in HEK293T cells |
Table 2: Selectivity Profile - Inhibition of Other Ion Channels
| Compound | Channel Type | IC50 | Notes |
| This compound | L-type Ca2+ channels | No significant inhibition[1] | --- |
| N-type Ca2+ channels | No significant inhibition[1] | --- | |
| KATP channels | No significant inhibition[1] | --- | |
| hERG K+ channels | No significant inhibition[1] | --- | |
| Cav1.2 | ~37 µM[3][4] | In HEK293T cells | |
| Cav1.4 | ~2 µM[4][5] | In HEK293T cells | |
| Z944 | N-type Ca2+ channels | >200-fold selectivity for T-type | --- |
| Cav1.2 | >150-fold selectivity for T-type | --- | |
| Cav1.4 | ~30 µM[4][5] | In HEK293T cells |
Note: This table is compiled from multiple sources and direct comparative selectivity profiling under uniform conditions is limited.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for the primary assays used to characterize T-type calcium channel inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel activity with high temporal and voltage resolution.
Objective: To measure the inhibitory effect of this compound and Z944 on T-type calcium currents in a heterologous expression system (e.g., HEK293 cells) or primary neurons.
Materials:
-
Cells: HEK293 cells stably or transiently expressing the T-type calcium channel subtype of interest (Cav3.1, Cav3.2, or Cav3.3).
-
External Solution (in mM): 110 BaCl2, 10 HEPES, 5 CsCl, 1 MgCl2, 10 Glucose. pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with CsOH.
-
Test Compounds: Stock solutions of this compound and Z944 dissolved in DMSO.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a single cell with the recording pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the availability of T-type channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type calcium currents.
-
-
Compound Application:
-
Establish a stable baseline recording of T-type currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound or Z944.
-
Record the currents in the presence of the compound until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Calculate the percentage of inhibition at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Calcium Flux Assay
This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation and inhibition.
Objective: To determine the potency of this compound and Z944 in blocking T-type calcium channel-mediated calcium influx.
Materials:
-
Cells: HEK293 cells expressing the target T-type calcium channel.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Depolarizing Solution: HBSS containing a high concentration of KCl (e.g., 90 mM) to depolarize the cell membrane and activate voltage-gated calcium channels.
-
Test Compounds: Serial dilutions of this compound and Z944.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom microplate.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye in the loading buffer.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells with the loading buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
-
Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the depolarizing solution to all wells simultaneously to activate the T-type calcium channels.
-
Record the fluorescence intensity over time to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the increase in fluorescence (ΔF) in response to depolarization for each well.
-
Normalize the data to the control wells (no compound).
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of T-Type Calcium Channel Inhibition
Caption: Inhibition of T-type calcium channels by this compound or Z944 blocks Ca²⁺ influx.
This diagram illustrates the mechanism of action for this compound and Z944. By binding to and blocking the T-type calcium channel, these inhibitors prevent the influx of calcium ions that would normally occur upon membrane depolarization. This reduction in calcium influx leads to decreased neuronal excitability and a reduction in neurotransmitter release, which are the therapeutic underpinnings for their use in conditions like epilepsy and neuropathic pain.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for characterizing T-type channel inhibitors using patch-clamp.
This flowchart outlines the key steps involved in a whole-cell patch-clamp experiment designed to test the efficacy of T-type channel inhibitors. The process begins with preparing the cells and the recording electrode, followed by establishing a stable recording configuration. Currents are measured before and after the application of the test compound, and the resulting data is analyzed to determine the inhibitory potency.
Logical Relationship: Therapeutic Rationale
Caption: Rationale for targeting T-type channels in neurological disorders.
This diagram illustrates the logical basis for using T-type calcium channel inhibitors as therapeutic agents. In certain pathological conditions, increased activity of these channels contributes to neuronal hyperexcitability. By inhibiting these channels, compounds like this compound and Z944 can normalize neuronal firing patterns, leading to a therapeutic benefit.
Summary and Conclusion
Both this compound and Z944 are potent inhibitors of T-type calcium channels. The available data suggests that they exhibit activity against multiple Cav3 subtypes. While both compounds are reported to be selective for T-type channels over some other ion channels, a comprehensive head-to-head comparison of their selectivity profiles is not extensively documented in publicly available literature. A recent study also indicates that both compounds can inhibit Cav1.4 channels, albeit at higher concentrations than those required for T-type channel inhibition[4][5].
The choice between this compound and Z944 for a specific research application may depend on factors such as the desired potency against a particular Cav3 subtype, the required selectivity profile, and the specific experimental model being used. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological properties of these important research tools. Further in vivo comparative studies are needed to fully understand their differential therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to T-Type Calcium Channel Blockers: ML218 versus TTA-P2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent T-type calcium channel inhibitors, ML218 and TTA-P2, focusing on their efficacy and selectivity. The information presented is collated from publicly available research to assist in the selection of the appropriate tool compound for preclinical research in neurology, psychiatry, and cardiovascular disorders.
At a Glance: Key Differences
| Feature | This compound | TTA-P2 |
| Primary Indication (Preclinical) | Parkinson's Disease | Pain, Epilepsy, Tremor |
| Potency (IC50) | Nanomolar range (e.g., 270-310 nM for Cav3.2/3.3) | Low nanomolar range (e.g., 22 nM for general T-type channels, 100 nM in DRG neurons)[1][2][3][4] |
| Selectivity | High selectivity for T-type over L- and N-type calcium channels, and other ion channels. Some off-target binding noted at higher concentrations. | Highly selective for T-type channels over high-voltage-activated calcium and sodium channels (100- to 1000-fold)[1][2]. |
| Blood-Brain Barrier Penetration | Yes | Yes[4] |
| Oral Bioavailability | Yes | Yes[4] |
Efficacy Data
The following tables summarize the reported in vitro and in vivo efficacy of this compound and TTA-P2. It is important to note that the IC50 values were determined in different studies and under varying experimental conditions, which should be considered when making a direct comparison.
In Vitro Efficacy: Inhibition of T-type Calcium Channels
| Compound | Assay Type | Channel Subtype(s) | Cell Type | IC50 (nM) | Reference |
| This compound | Patch Clamp Electrophysiology | Cav3.2 | - | 310 | [5][6][7] |
| Patch Clamp Electrophysiology | Cav3.3 | - | 270 | [5][6][7] | |
| Calcium Flux Assay | Cav3.2 | - | 150 | [5][7] | |
| TTA-P2 | Patch Clamp Electrophysiology | T-type (native) | Ventrobasal thalamocortical neurons | 22 | [4] |
| Patch Clamp Electrophysiology | T-type (native) | Dorsal Root Ganglion (DRG) neurons | 100 | [1][2][3] | |
| Recombinant expression | Cav3.1 | HEK cells | 93 | [1] | |
| Recombinant expression | Cav3.2 | HEK cells | 196 | [1] | |
| Recombinant expression | Cav3.3 | HEK cells | 84 | [1] |
In Vivo Efficacy: Preclinical Models
| Compound | Animal Model | Disease Model | Key Findings |
| This compound | Rat | Haloperidol-induced catalepsy (Parkinson's Disease model) | Dose-dependent reversal of catalepsy, comparable to a clinically validated A2A antagonist. |
| TTA-P2 | Mouse | Formalin-induced pain | Reduced pain responses in both phase 1 (acute) and phase 2 (inflammatory) of the test. |
| TTA-P2 | Rat | Streptozocin-induced diabetic neuropathy (Neuropathic pain model) | Completely reversed thermal hyperalgesia. |
Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity. The following table outlines the known selectivity of this compound and TTA-P2 against other ion channels and receptors.
| Compound | Target(s) | Selectivity Data |
| This compound | L-type and N-type Calcium Channels | No significant inhibition. |
| KATP and hERG Potassium Channels | No significant inhibition. | |
| Broad Panel (68 GPCRs, ion channels, transporters) | Significant binding only to sodium channel site 2 and sigma 1 receptors at 10 µM. | |
| TTA-P2 | High-Voltage-Activated (HVA) Calcium Channels | 100- to 1000-fold less sensitive to inhibition compared to T-type channels. |
| Sodium Channels | 100- to 1000-fold less sensitive to inhibition compared to T-type channels. |
Signaling Pathways and Mechanisms of Action
Both this compound and TTA-P2 exert their effects by blocking T-type calcium channels, which are low-voltage-activated channels involved in regulating neuronal excitability and firing patterns.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures used to characterize this compound and TTA-P2.
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for T-type Calcium Currents
This protocol is a generalized procedure for recording T-type calcium currents in either recombinant cell lines or primary neurons.
-
Cell Preparation: Culture cells expressing the T-type calcium channel subtype of interest (e.g., HEK293 cells transfected with Cav3.1, Cav3.2, or Cav3.3) or isolate primary neurons (e.g., dorsal root ganglion neurons).
-
Solutions:
-
External Solution (in mM): 110 BaCl2, 10 HEPES, 5 CsCl, 1 MgCl2, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal Pipette Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 GTP-tris. Adjust pH to 7.2 with CsOH.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure T-type channels are in a closed, available state.
-
Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type currents.
-
Record baseline currents.
-
Bath apply the test compound (this compound or TTA-P2) at various concentrations.
-
Record the inhibition of the T-type current at each concentration.
-
Analyze the concentration-response data to calculate the IC50 value.
-
FLIPR-Based Calcium Flux Assay
This protocol describes a high-throughput method for assessing T-type channel inhibition.
-
Cell Plating: Seed cells stably expressing a T-type calcium channel subtype in a 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a masking agent in a physiological buffer.
-
Remove the culture medium from the cell plate and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour to allow for dye loading and de-esterification.
-
-
Compound Preparation: Prepare serial dilutions of this compound or TTA-P2 in a separate compound plate.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Measure the baseline fluorescence of the cells.
-
The instrument will automatically add the compounds from the compound plate to the cell plate.
-
After a short incubation period with the compound, the instrument will add a depolarizing stimulus (e.g., a high concentration of KCl) to activate the T-type channels.
-
Measure the change in fluorescence, which corresponds to the influx of calcium.
-
The degree of inhibition of the calcium influx by the compound is used to determine its potency (IC50).
-
In Vivo Model: Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential anti-Parkinsonian effects of compounds.
-
Animals: Use male Sprague-Dawley rats.
-
Procedure:
-
Administer the test compound (e.g., this compound) orally or via intraperitoneal injection.
-
After a predetermined time (e.g., 30-60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.
-
At various time points after haloperidol administration, assess the degree of catalepsy. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the latency to remove them is measured.
-
A reversal of the haloperidol-induced increase in latency indicates potential anti-cataleptic (and thus anti-Parkinsonian) activity.
-
In Vivo Model: Formalin Test in Mice
This model is used to evaluate the analgesic properties of compounds in both acute and inflammatory pain.
-
Animals: Use male C57BL/6 mice.
-
Procedure:
-
Administer the test compound (e.g., TTA-P2) via the desired route (e.g., i.p.).
-
After a set pretreatment time, inject a dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of one hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (0-5 minutes post-formalin): Represents acute nociceptive pain.
-
Phase 2 (15-30 minutes post-formalin): Represents inflammatory pain.
-
-
A reduction in the time spent licking/biting in either phase indicates analgesic activity.
-
Conclusion
References
- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to T-Type Calcium Channel Blockers: ML218 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ML218 with other prominent T-type calcium channel blockers, namely NNC 55-0396 and Z944. The information is compiled from preclinical studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to T-Type Calcium Channels
T-type calcium channels (CaV3) are low voltage-activated calcium channels that play crucial roles in a variety of physiological processes, particularly in the cardiovascular and nervous systems.[1] They are implicated in conditions such as epilepsy, pain, sleep disorders, and Parkinson's disease, making them a significant target for therapeutic intervention.[2] The CaV3 family consists of three subtypes: CaV3.1, CaV3.2, and CaV3.3. Each subtype exhibits distinct expression patterns and biophysical properties.
Comparative Efficacy of T-Type Calcium Channel Blockers
The following tables summarize the available quantitative data on the potency of this compound, NNC 55-0396, and Z944 against the different T-type calcium channel subtypes. It is important to note that while these values provide a basis for comparison, they are often derived from different studies and experimental conditions.
Table 1: Inhibitory Potency (IC₅₀) of T-Type Calcium Channel Blockers
| Compound | CaV3.1 (IC₅₀) | CaV3.2 (IC₅₀) | CaV3.3 (IC₅₀) | Reference(s) |
| This compound | Not explicitly reported in cited sources | 150 nM (Ca²⁺ flux), 310 nM (patch clamp) | 270 nM (patch clamp) | [2][3] |
| NNC 55-0396 | 6.8 µM | Not explicitly reported in cited sources | Not explicitly reported in cited sources | [4] |
| Z944 | 50 nM | 160 nM | 110 nM | [5] |
Table 2: Selectivity Profile of T-Type Calcium Channel Blockers
| Compound | Selectivity Notes | Reference(s) |
| This compound | No significant inhibition of L- or N-type calcium channels, KATP or hERG potassium channels.[3] However, it can modulate CaV1.4 channels at concentrations used to block CaV3 channels. | [6] |
| NNC 55-0396 | Highly selective for T-type channels over high-voltage-activated (HVA) Ca²⁺ channels.[7] Does not produce the metabolite that causes inhibition of L-type Ca²⁺ channels, unlike its parent compound mibefradil. | [7] |
| Z944 | Highly selective for T-type channels with over 200-fold selectivity over N-type channels.[8] Minimal effects on hERG and NaV1.5 channels. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize T-type calcium channel blockers.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the effect of a compound on ion channel activity.
Objective: To determine the inhibitory concentration (IC₅₀) of a test compound on T-type calcium currents.
Cell Preparation:
-
HEK293 cells stably expressing the human CaV3.1, CaV3.2, or CaV3.3 subtype are cultured under standard conditions.
-
For recording, cells are plated on glass coverslips.
Recording Solutions:
-
External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂; pH adjusted to 7.4 with CsOH.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the membrane potential at -100 mV to ensure the availability of T-type channels.
-
Elicit T-type currents by applying a depolarizing voltage step to -30 mV for 200 ms.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound (e.g., this compound, NNC 55-0396, or Z944) and record the corresponding reduction in current amplitude.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the compound concentration to determine the IC₅₀ value.
Calcium Imaging Assay
This method provides a high-throughput-compatible way to assess the influx of calcium through T-type channels.
Objective: To measure the inhibition of depolarization-induced calcium influx by a test compound.
Cell Preparation and Dye Loading:
-
HEK293 cells stably expressing a T-type calcium channel subtype are grown in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a specified period.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Induce depolarization by adding a high-potassium solution to open the T-type calcium channels.
-
Immediately measure the peak fluorescence intensity.
-
Calculate the percentage of inhibition of the calcium response for each concentration of the test compound to determine the IC₅₀.
In Vivo Models
Preclinical animal models are essential for evaluating the therapeutic potential of T-type calcium channel blockers.
Example: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Objective: To assess the analgesic efficacy of a test compound in a model of persistent inflammatory pain.[10]
-
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw of a rat or mouse.[8]
-
Assess baseline mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.
-
Administer the test compound (e.g., Z944) via an appropriate route (e.g., intraperitoneal injection).[10]
-
Measure the withdrawal threshold to mechanical stimulation at various time points after drug administration.
-
Compare the withdrawal thresholds of treated animals to vehicle-treated controls to determine the analgesic effect.
-
Visualizing T-Type Calcium Channel Signaling and Experimental Workflow
The following diagrams illustrate the signaling pathway of T-type calcium channels and a typical experimental workflow for evaluating a novel T-type channel blocker.
Caption: T-type calcium channel signaling pathway.
Caption: Experimental workflow for T-type blocker evaluation.
Conclusion
This compound, NNC 55-0396, and Z944 are all potent and selective blockers of T-type calcium channels, each with a distinct profile. This compound and Z944 demonstrate nanomolar potency against CaV3 subtypes, with Z944 showing particularly high affinity for CaV3.1. NNC 55-0396 is a highly selective tool, especially valuable for its reduced off-target effects on L-type calcium channels compared to its predecessor, mibefradil. The choice of blocker will ultimately depend on the specific research question, the T-type channel subtype of interest, and the experimental model being used. This guide provides a foundational comparison to aid in this selection process.
References
- 1. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ML218's Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of ML218's activity across various ion channels, supported by experimental data and detailed methodologies.
This compound has been identified as a potent and selective inhibitor of T-type calcium channels, which play a crucial role in neuronal excitability and have been implicated in a variety of neurological disorders.[1][2][3][4] This guide focuses on the experimental validation of this compound's selectivity over other ion channels, providing a clear overview of its performance against a panel of targets. While the initial query included interest in Kir4.1/5.1 channels, a thorough review of published literature did not yield any direct experimental data on the effect of this compound on this specific potassium channel.
Quantitative Analysis of this compound's Ion Channel Selectivity
The following table summarizes the inhibitory activity of this compound against its primary targets, the T-type calcium channels, and a range of other ion channels. The data is compiled from patch-clamp electrophysiology and radioligand binding assays.
| Ion Channel Target | Measurement | Value | Reference |
| Primary Targets | |||
| Cav3.2 (T-type Calcium Channel) | IC50 | 310 nM | [1] |
| Cav3.3 (T-type Calcium Channel) | IC50 | 270 nM | [1] |
| Off-Target Screening | |||
| L-type Calcium Channels | % Inhibition @ 10 µM | 17-49% | [1] |
| N-type Calcium Channels | % Inhibition @ 10 µM | 17-49% | [1] |
| KATP (Potassium Channel) | % Inhibition @ 10 µM | 4% | [1] |
| hERG (Potassium Channel) | % Inhibition @ 10 µM | 48% | [1] |
| Sodium Channel (Site 2) | % Inhibition @ 10 µM | >50% | [1] |
| Sigma 1 Receptor | % Inhibition @ 10 µM | >50% | [1] |
| TTX-sensitive Na+ currents | Effect @ 1 µM | No effect | |
| Outward K+ currents in DRG neurons | Effect @ 1 µM | No effect |
Experimental Protocols
The selectivity of this compound was primarily determined using automated patch-clamp electrophysiology. This technique allows for the high-throughput screening of compound activity against a panel of cells expressing specific ion channels.
Representative Automated Patch-Clamp Electrophysiology Protocol for Ion Channel Selectivity Screening:
-
Cell Preparation:
-
HEK293 cells stably expressing the ion channel of interest (e.g., Cav3.2, Cav3.3, hERG) are cultured to 70-90% confluency.
-
On the day of the experiment, cells are harvested using a non-enzymatic cell dissociation solution to ensure membrane integrity.
-
Cells are washed and resuspended in an extracellular buffer solution at a concentration of 1-5 x 106 cells/mL.
-
-
Electrophysiology Recordings:
-
Automated patch-clamp recordings are performed using a high-throughput platform (e.g., Patchliner, QPatch).
-
The intracellular solution is loaded into the instrument's microfluidic chips. A typical intracellular solution for recording calcium channel currents contains (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
The extracellular solution is also loaded into the instrument. A typical extracellular solution for recording T-type calcium channel currents contains (in mM): 140 Choline-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with CsOH.
-
Cells are captured on the microfluidic chips, and whole-cell patch-clamp configuration is established.
-
-
Compound Application and Data Acquisition:
-
A stable baseline recording of the ion channel activity is established.
-
This compound, dissolved in an appropriate solvent (e.g., DMSO) and diluted in the extracellular solution, is applied to the cells at various concentrations (e.g., ranging from 1 nM to 30 µM).
-
The effect of the compound on the ion channel current is recorded. For voltage-gated channels, specific voltage protocols are applied to elicit channel opening and measure the resulting current. For T-type calcium channels, a typical voltage protocol would involve a holding potential of -100 mV, followed by a depolarizing step to -30 mV to elicit the T-type current.
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
-
Data Analysis:
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the ion channel current.
-
For off-target screening, a single high concentration of this compound (e.g., 10 µM) is typically used to determine the percentage of inhibition. A value below 50% is generally considered to indicate a lack of significant activity.
-
Visualizing the Scientific Process
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of T-type calcium channels and the inhibitory action of this compound.
Caption: Experimental workflow for determining the ion channel selectivity of this compound.
References
- 1. Automated ion channel screening: patch clamping made easy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. maxcyte.com [maxcyte.com]
- 4. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of ML218 with L-type and N-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the T-type calcium channel inhibitor, ML218, with other relevant compounds, focusing on its cross-reactivity with L-type and N-type calcium channels. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Executive Summary
This compound is a potent and selective inhibitor of T-type (low-voltage-activated) calcium channels.[1][2][3] Experimental data demonstrates that this compound exhibits minimal activity against high-voltage-activated L-type and N-type calcium channels, highlighting its utility as a selective tool for studying the physiological and pathological roles of T-type channels.[1][2] This guide presents a comparative analysis of this compound's selectivity profile against other calcium channel blockers, details the experimental methods used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of this compound and other selected calcium channel blockers against different calcium channel subtypes. This data is crucial for assessing the selectivity of these compounds.
| Compound | Primary Target(s) | T-type Channel IC₅₀ | L-type Channel Activity | N-type Channel Activity |
| This compound | T-type (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) | Caᵥ3.2: 310 nM, Caᵥ3.3: 270 nM[1][3] | 17% inhibition at 10 µM[1] | 49% inhibition at 10 µM[1] |
| Mibefradil | T-type and L-type | 2.7 µM | IC₅₀: 18.6 µM | - |
| Zonisamide | T-type and Sodium Channels | - | No effect on L-type currents | - |
| Ethosuximide | T-type | - | - | - |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the channel activity. A lower IC₅₀ indicates higher potency. The data for L-type and N-type channel activity for this compound is presented as percentage inhibition at a high concentration (10 µM), as specific IC₅₀ values are not available, indicating low potency.
Experimental Protocols
The determination of ion channel selectivity and potency, as presented in the table above, is primarily achieved through the whole-cell patch-clamp electrophysiology technique . This gold-standard method allows for the direct measurement of ion currents through specific channels in living cells.
Detailed Protocol for Assessing Calcium Channel Blocker Selectivity using Whole-Cell Patch-Clamp
1. Cell Culture and Preparation:
-
HEK293 cells stably expressing the specific human calcium channel subunits of interest (e.g., Caᵥ3.2 for T-type, Caᵥ1.2 for L-type, or Caᵥ2.2 for N-type) are cultured in appropriate media.
-
Cells are plated onto glass coverslips 24-48 hours before the experiment to allow for adherence and isolation of single cells for recording.
2. Solutions:
-
External (Bath) Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂; adjusted to pH 7.4 with CsOH. For recording L-type and N-type currents, BaCl₂ (10-20 mM) can be used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA, 2 MgCl₂; adjusted to pH 7.2 with CsOH. ATP and GTP are often included to maintain channel activity.
3. Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.
4. Voltage Protocols to Elicit Specific Currents:
-
T-type currents: From a holding potential of -100 mV, a depolarizing step to -30 mV is applied.
-
L-type currents: From a holding potential of -80 mV, a depolarizing step to 0 mV is applied.
-
N-type currents: From a holding potential of -90 mV, a depolarizing step to +10 mV is applied.
5. Drug Application:
-
A stable baseline current is recorded.
-
The cells are then perfused with the external solution containing various concentrations of the test compound (e.g., this compound).
-
The effect of the compound on the current amplitude is recorded until a steady-state block is achieved.
6. Data Analysis:
-
The percentage of current inhibition is calculated for each concentration.
-
Dose-response curves are generated, and the IC₅₀ value is determined by fitting the data to the Hill equation.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining ion channel inhibitor potency.
Caption: Simplified signaling pathways of voltage-gated calcium channels.
Conclusion
The available data strongly supports the classification of this compound as a highly selective T-type calcium channel inhibitor. Its negligible activity against L-type and N-type calcium channels at concentrations that potently block T-type channels makes it a superior pharmacological tool for dissecting the specific roles of T-type channels in cellular and systemic physiology. For researchers investigating phenomena where the involvement of L-type or N-type calcium channels needs to be avoided, this compound is a more suitable choice than less selective blockers like mibefradil. The detailed experimental protocol provided in this guide offers a framework for independently verifying these findings and for screening novel compounds against a panel of calcium channels.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of ML218 and Ethosuximide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two T-type calcium channel inhibitors, ML218 and ethosuximide. This analysis is based on available preclinical data and highlights the distinct experimental contexts in which each compound has been evaluated.
While both this compound and ethosuximide target T-type calcium channels, a direct comparative in vivo study evaluating their efficacy in the same animal model of epilepsy is not publicly available. This guide, therefore, presents a parallel examination of their demonstrated in vivo effects in different, yet relevant, preclinical models. Ethosuximide, a long-established anti-absence seizure medication, has been extensively studied in genetic models of absence epilepsy. In contrast, this compound, a more recently developed and potent T-type calcium channel inhibitor, has published in vivo data in a rodent model of Parkinson's disease, demonstrating its central nervous system activity and target engagement.
Mechanism of Action
Both this compound and ethosuximide exert their primary pharmacological effects through the inhibition of T-type calcium channels. These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are implicated in the generation of rhythmic oscillatory activity in thalamocortical circuits, which is a hallmark of absence seizures. By blocking these channels, both compounds reduce the abnormal neuronal firing patterns associated with this type of epilepsy.[1]
This compound is a potent and selective inhibitor of all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3).[2][3] Ethosuximide also blocks T-type calcium channels, and this is considered its primary mechanism of action for controlling absence seizures.[1]
In Vitro Potency
A key differentiator between the two compounds is their potency at the molecular target.
| Compound | Target | IC₅₀ | Reference |
| This compound | CaV3.2 | 310 nM | [2][3] |
| CaV3.3 | 270 nM | [2][3] | |
| Ethosuximide | T-type calcium channels | 12 ± 2 mM (for α₁G isoform) |
In Vivo Efficacy Comparison
As no head-to-head in vivo studies in an epilepsy model are available, this section presents data from distinct preclinical models to illustrate the in vivo activity of each compound.
Ethosuximide in a Model of Absence Epilepsy
The Genetic Absence Epilepsy Rat from Strasbourg (GAERS) is a well-validated animal model that mimics human absence epilepsy, characterized by spontaneous spike-and-wave discharges (SWDs) on electroencephalogram (EEG).
| Animal Model | Compound | Dose | Route of Administration | Effect on Seizures | Reference |
| GAERS Rats | Ethosuximide | 100 mg/kg | Intraperitoneal (i.p.) | Suppressed spike-and-wave discharge activity | |
| GAERS Rats | Ethosuximide | Average of 300 mg/kg/day | In drinking water (chronic) | Significantly reduced time in seizure (1.6% vs 7.1% in controls) |
This compound in a Model of Parkinson's Disease
This compound has been evaluated in the haloperidol-induced catalepsy model in rats, a preclinical model used to assess potential treatments for Parkinson's disease. This model assesses a compound's ability to reverse motor deficits induced by dopamine receptor blockade, and the positive results for this compound demonstrate its ability to penetrate the central nervous system and modulate neuronal circuits in vivo.
| Animal Model | Compound | Dose | Route of Administration | Effect | Reference |
| Sprague-Dawley Rats | This compound | 0.03-30 mg/kg | Oral | Reversed cataleptic behavior induced by haloperidol |
Experimental Protocols
Ethosuximide in GAERS Rats
Objective: To evaluate the effect of ethosuximide on spontaneous spike-and-wave discharges (SWDs) in a genetic model of absence epilepsy.
Animal Model: Genetic Absence Epilepsy Rats from Strasbourg (GAERS).
Methodology:
-
Adult GAERS rats were used in the study.
-
For acute studies, ethosuximide was administered intraperitoneally (i.p.) at a dose of 100 mg/kg.
-
For chronic studies, ethosuximide was administered in the drinking water from 3 to 22 weeks of age, resulting in an average daily dose of approximately 300 mg/kg.
-
Continuous electroencephalogram (EEG) recordings were performed to monitor and quantify the occurrence and duration of spike-and-wave discharges.
-
Behavioral assessments were also conducted to monitor for any adverse effects.
Endpoint: The primary endpoint was the reduction in the total time spent in seizure activity, as measured by the duration of SWDs on the EEG.
This compound in Haloperidol-Induced Catalepsy in Rats
Objective: To assess the in vivo efficacy of this compound in a rodent model of Parkinson's disease.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Catalepsy was induced in rats by the administration of haloperidol (0.75 mg/kg).
-
This compound was administered orally at doses ranging from 0.03 to 30 mg/kg.
-
The degree of catalepsy was measured at various time points post-drug administration using a bar test, which assesses the time the animal maintains an imposed posture.
-
Plasma and brain concentrations of this compound were also determined to establish pharmacokinetic/pharmacodynamic relationships.
Endpoint: The primary endpoint was the reversal of haloperidol-induced catalepsy, indicating central nervous system activity and engagement of relevant neuronal pathways.
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and ethosuximide are valuable tools for studying the role of T-type calcium channels in neurological disorders. Ethosuximide is a clinically established drug with proven efficacy against absence seizures, supported by extensive preclinical data in relevant animal models like the GAERS rat. This compound is a potent and selective next-generation T-type calcium channel inhibitor. While its in vivo efficacy has been demonstrated in a model of Parkinson's disease, highlighting its CNS penetrance and activity, further studies are required to evaluate its potential as an anti-epileptic agent in models of seizure. A direct, head-to-head comparison in a validated epilepsy model would be necessary to definitively compare the in vivo anti-seizure efficacy of this compound and ethosuximide.
References
- 1. Validation of the zebrafish pentylenetetrazol seizure model: locomotor versus electrographic responses to antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
A Head-to-Head Comparison of T-Type Calcium Channel Blockers: ML218 vs. Mibefradil
In the landscape of pharmacological tools for studying T-type calcium channels (CaV3), two prominent molecules have emerged: ML218, a novel and selective research probe, and mibefradil, a clinically tested but withdrawn pharmaceutical agent. This guide provides a comprehensive side-by-side comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Blockers
Both this compound and mibefradil exert their primary effects by inhibiting the activity of T-type calcium channels, which are low-voltage activated channels crucial for a variety of physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction.[1] However, their selectivity profiles distinguish them significantly.
This compound is a potent and highly selective inhibitor of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3).[2] Extensive screening has demonstrated its minimal activity against other ion channels, including L-type and N-type calcium channels, as well as KATP and hERG potassium channels, making it a precise tool for dissecting the role of T-type channels in various biological systems.
Mibefradil , on the other hand, exhibits a dual-blocking action, inhibiting both T-type and L-type calcium channels.[3] While it shows a preference for T-type channels, its engagement with L-type channels contributes to its cardiovascular effects and was a factor in its clinical profile.[3] Furthermore, studies have revealed that mibefradil can also interact with other ion channels, including certain potassium and sodium channels, as well as Orai channels, which can contribute to off-target effects.[4][5][6]
Comparative Performance Data
The following tables summarize the quantitative data available for this compound and mibefradil, providing a clear comparison of their in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
| Parameter | This compound | Mibefradil | Reference |
| CaV3.2 IC50 | 310 nM (patch clamp) | ~250 nM (Ca2+ influx) | [2][7] |
| CaV3.3 IC50 | 270 nM (patch clamp) | Not explicitly reported | [2] |
| L-type Ca2+ Channel Inhibition | No significant inhibition at 10 µM | IC50: ~3 µM | [2][3] |
| N-type Ca2+ Channel Inhibition | No significant inhibition at 10 µM | Not explicitly reported | [2] |
| KATP Channel Inhibition | No significant inhibition at 10 µM | Potent block (IC50 = 0.50 µM) | [2][4] |
| hERG Channel Inhibition | 48% inhibition at 10 µM | Not explicitly reported | [2] |
| Sodium Channel Inhibition | Binds to site 2 | Potent blocker (apparent Ki = 17 nM) | [2][5] |
| Orai Channel Inhibition | No or minimal effects | Potent inhibitor | [6] |
| Ca2+-activated Cl- Channel Inhibition | Not reported | Inhibits (Ki = 4.7 µM) | [8] |
| Volume-sensitive Cl- Channel Inhibition | Not reported | Inhibits (Ki = 5.4 µM) | [8] |
Table 1: In Vitro Potency and Selectivity. This table highlights the superior selectivity of this compound for T-type calcium channels compared to mibefradil, which exhibits a broader spectrum of activity against other ion channels.
| Parameter | This compound | Mibefradil | Reference |
| Bioavailability | Orally efficacious in rats | ~90% (chronic dosing) | [2][9] |
| Half-life (t1/2) | ~7 hours (rat, IV) | 17-25 hours (human) | [2][9] |
| Metabolism | Not detailed | Esterase-catalyzed hydrolysis and CYP3A4-mediated oxidation | [10] |
| CNS Penetration | Excellent brain levels | Poor penetration | [2] |
Table 2: Pharmacokinetics. This table showcases the distinct pharmacokinetic profiles of the two compounds, with this compound demonstrating good CNS penetration, a key feature for neurological research.
| Application | This compound | Mibefradil | Reference |
| Parkinson's Disease Model | Reverses haloperidol-induced catalepsy in a dose-dependent manner (oral dosing) | Not typically studied in this model | [2][11] |
| Hypertension | Not clinically tested | Effective at 50-100 mg/day; dose-dependent reduction in blood pressure | [3][12][13] |
| Angina Pectoris | Not clinically tested | Effective at 50-100 mg/day; dose-related increases in exercise duration | [3] |
Table 3: In Vivo Efficacy. This table illustrates the different primary applications for which these compounds have been evaluated, reflecting their distinct selectivity and pharmacokinetic properties.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Currents
This protocol is a generalized procedure for recording T-type calcium currents and assessing the inhibitory effects of compounds like this compound and mibefradil.
1. Cell Preparation:
-
Culture cells expressing the desired T-type calcium channel subtype (e.g., HEK293 cells stably transfected with CaV3.1, CaV3.2, or CaV3.3).
-
On the day of recording, detach cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips at a low density.
2. Solutions:
-
External Solution (in mM): 110 CaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 4-AP, 0.1 CdCl2 (to block other voltage-gated calcium channels), adjusted to pH 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -100 mV to ensure channels are in a closed, available state.
-
Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms).
-
After establishing a stable baseline recording, perfuse the bath with the external solution containing the test compound (this compound or mibefradil) at various concentrations.
-
Record the current amplitude at each concentration to determine the dose-dependent inhibition and calculate the IC50 value.
Haloperidol-Induced Catalepsy in Rats (for this compound)
This in vivo model is used to assess the potential anti-parkinsonian effects of compounds.[7][14][15][16][17][18]
1. Animals:
-
Use male Sprague-Dawley rats (200-250 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Procedure:
-
Administer the test compound (this compound) or vehicle orally (p.o.) at desired doses.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (1 mg/kg, intraperitoneally, i.p.) to induce catalepsy.[14][16]
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy using the bar test.
-
For the bar test, gently place the rat's forepaws on a horizontal bar raised 9 cm from the surface.
-
Measure the time (in seconds) the rat remains in this position (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
A significant reduction in the descent latency by the test compound compared to the vehicle-treated group indicates an anti-cataleptic effect.
Blood Pressure Measurement in Conscious Canines (for Mibefradil)
This protocol describes a method for evaluating the cardiovascular effects of compounds in a conscious large animal model.[19][20][21][22]
1. Animal Preparation:
-
Surgically implant telemetry devices in beagle dogs to continuously monitor blood pressure and heart rate.
-
Allow for a sufficient recovery period after surgery.
2. Procedure:
-
House the dogs in a quiet, controlled environment.
-
Record baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic blood pressure, and heart rate) for a defined period before drug administration.
-
Administer mibefradil or placebo orally at the desired doses.[10]
-
Continuously record cardiovascular parameters for at least 24 hours post-dosing.
-
Analyze the data to determine the time course and magnitude of the effects on blood pressure and heart rate.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil potently blocks ATP-activated K(+) channels in adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition by mibefradil, a novel calcium channel antagonist, of Ca(2+)- and volume-activated Cl- channels in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mibefradil: A New Selective T-Channel Calcium Antagonist for Hypertension and Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single- and multiple-dose mibefradil pharmacokinetics in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Figure 3, this compound reverses haloperidol-induced catalepsy in a dose-dependent manner upon oral dosing - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dose-response characteristics of mibefradil, a novel calcium antagonist, in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mibefradil, a novel calcium antagonist, in elderly patients with hypertension: favorable hemodynamics and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 16. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Different effects of mibefradil and amlodipine on coronary vessels and during beta-adrenergic stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of mibefradil on large and small coronary arteries in conscious dogs: role of vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of calcium entry blockers on blood pressure and heart rate in neurogenic hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of blood flow parameters in addition to blood pressure and electrocardiogram in the conscious telemetered beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Validation of ML218: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of ML218, a potent T-type calcium channel inhibitor. While direct validation of this compound using knockout models is not yet available in published literature, this document summarizes existing data for this compound and compares it with alternative T-type channel blockers that have been characterized in knockout animals. This approach offers a framework for assessing the on-target specificity of this compound and understanding its pharmacological profile in the context of current research.
Introduction to this compound and T-Type Calcium Channels
This compound is a selective inhibitor of T-type calcium channels, which include the subtypes Cav3.1, Cav3.2, and Cav3.3.[1][2][3][4] These channels are low-voltage activated and play crucial roles in neuronal excitability, including the generation of burst firing in neurons.[1][2] T-type calcium channels are implicated in a variety of physiological and pathophysiological processes, making them attractive therapeutic targets for conditions such as epilepsy, pain, and Parkinson's disease.[1][2][3]
On-Target Effects of this compound in Wild-Type Models
Studies in wild-type rodents and in vitro preparations have demonstrated the on-target effects of this compound. Electrophysiological recordings in subthalamic nucleus neurons have shown that this compound effectively inhibits T-type calcium currents, leading to a reduction in low-threshold spikes and rebound burst activity.[1][2][3] In a rodent model of Parkinson's disease, oral administration of this compound was shown to reverse haloperidol-induced catalepsy, a behavioral effect consistent with the inhibition of T-type calcium channels in the basal ganglia circuitry.[1][2][5] A recent study has also explored the neuroprotective effects of this compound in a mouse model of cerebral ischemia-reperfusion injury, suggesting a role in modulating calcium-dependent neurotoxic pathways.[6]
Validation of T-Type Calcium Channel Inhibitors Using Knockout Models
The gold standard for validating the on-target effects of a pharmacological agent is to demonstrate a lack of efficacy in animals where the target has been genetically removed (knockout models). While studies utilizing this compound in Cav3 knockout mice are not yet published, research on other selective T-type calcium channel inhibitors provides a valuable benchmark for comparison.
Comparative Analysis with Alternative Inhibitors
Several other potent and selective T-type calcium channel inhibitors, including TTA-A2, TTA-P2, and Z944, have been evaluated in Cav3.2 knockout mice. These studies provide strong evidence for the on-target action of these compounds in vivo.
For instance, the locomotor-stimulating effect of cocaine, which is partially mediated by T-type calcium channels, was significantly attenuated in Cav3.2 knockout mice compared to wild-type controls. The administration of the T-type channel blocker TTA-A2 mimicked this effect in wild-type mice, and importantly, had no further effect in the Cav3.2 knockout mice, confirming that its mechanism of action is indeed through the Cav3.2 channel.[7]
Similarly, the analgesic effects of TTA-P2 in a model of inflammatory pain were absent in Cav3.2 knockout mice, providing direct evidence of its on-target activity.[3][8] Furthermore, in a model of CGRP-induced allodynia, relevant to migraine, the T-type channel blocker Z944 was effective in wild-type mice but had no effect in Cav3.2 knockout animals, again demonstrating on-target engagement.[9]
Data Presentation
Table 1: In Vitro Selectivity and Potency of T-Type Calcium Channel Inhibitors
| Compound | Target(s) | IC50 (Cav3.2) | IC50 (Cav3.3) | Off-Target Activity (Notable) | Reference(s) |
| This compound | Cav3.1, Cav3.2, Cav3.3 | ~310 nM | ~270 nM | No significant inhibition of L- or N-type calcium channels, KATP, or hERG channels. | [1][4] |
| TTA-A2 | T-type Channels | Potent inhibitor | - | - | [7] |
| TTA-P2 | T-type Channels | ~100 nM (in DRG neurons) | - | 100- to 1000-fold less sensitive for high-voltage-activated calcium and sodium channels. | [3][10] |
| Z944 | T-type Channels | Potent inhibitor | - | Minimal effects on other voltage-gated calcium channels and hERG channels. |
Table 2: In Vivo Validation of T-Type Calcium Channel Inhibitors Using Knockout Models
| Compound | Animal Model | Key Finding | Implication for On-Target Validation | Reference(s) |
| This compound | No knockout studies published to date | - | On-target effects in vivo are inferred from wild-type studies and selectivity profile. | - |
| TTA-A2 | Cav3.2 Knockout Mice | TTA-A2 reduced cocaine-induced hyperlocomotion in wild-type mice but had no effect in Cav3.2 knockout mice. | Demonstrates that the behavioral effects of TTA-A2 are mediated by Cav3.2. | [7] |
| TTA-P2 | Cav3.2 Knockout Mice | Analgesic effects of TTA-P2 in a formalin-induced pain model were absent in Cav3.2 knockout mice. | Confirms that the analgesic properties of TTA-P2 are dependent on Cav3.2. | [3][8] |
| Z944 | Cav3.2 Knockout Mice | Z944 abolished CGRP-induced allodynia in wild-type mice, but had no effect in Cav3.2 knockout mice. | Validates that the anti-allodynic effect of Z944 is through Cav3.2. | [9] |
Experimental Protocols
General Protocol for Validating a T-Type Channel Inhibitor in Knockout Mice (based on available literature)
-
Animal Models: Utilize homozygous Cav3.x knockout mice and wild-type littermates on the same genetic background.
-
Behavioral/Physiological Endpoint Selection: Choose an endpoint that is known to be modulated by the specific T-type calcium channel subtype being investigated. Examples include:
-
Pain Models: Formalin-induced paw licking, thermal hyperalgesia, mechanical allodynia.
-
Neurological Models: Psychostimulant-induced hyperlocomotion, seizure threshold measurements.
-
Electrophysiology: In vivo or ex vivo recordings of neuronal activity in relevant brain regions.
-
-
Drug Administration: Administer the T-type channel inhibitor (e.g., this compound) or vehicle to both knockout and wild-type groups. The route of administration and dosage should be based on prior pharmacokinetic and pharmacodynamic studies.
-
Data Collection and Analysis: Measure the selected endpoint at appropriate time points after drug administration. Statistical analysis should compare the effects of the drug versus vehicle in both genotypes.
-
Interpretation: A significant effect of the drug in wild-type animals that is absent or significantly attenuated in the knockout animals provides strong evidence for on-target activity.
Visualizations
Signaling Pathway of T-Type Calcium Channel Modulation
Caption: Inhibition of T-type calcium channels by this compound reduces calcium influx, leading to decreased neuronal excitability and other downstream effects.
Experimental Workflow for On-Target Validation
Caption: A typical experimental design to validate the on-target effects of a drug using knockout and wild-type animals.
Conclusion and Future Directions
This compound is a valuable research tool for studying the function of T-type calcium channels. While its in vitro selectivity and in vivo efficacy in wild-type models are well-documented, direct validation of its on-target effects using knockout mice is a critical next step. The experimental frameworks established with other T-type channel blockers such as TTA-A2, TTA-P2, and Z944 in Cav3.2 knockout mice provide a clear path forward for such studies. Future research should prioritize the evaluation of this compound in Cav3.1, Cav3.2, and Cav3.3 knockout models to definitively confirm its on-target mechanism in vivo and further solidify its role as a selective pharmacological probe. This will be essential for the confident interpretation of data generated using this compound and for its potential development as a therapeutic agent.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. In vivo osteoarthritis target validation utilizing genetically-modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of ML218 in Diverse Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of ML218 and its Alternatives
This guide provides a comprehensive comparison of the T-type calcium channel inhibitor this compound with other commonly used alternatives. The specificity of a compound is paramount for its utility as a research tool and its potential as a therapeutic agent. This document summarizes quantitative data on the on-target and off-target effects of this compound and its alternatives in various cell types, details the experimental protocols for assessing specificity, and visually represents key signaling pathways and experimental workflows.
Data Presentation: A Side-by-Side Look at Inhibitor Specificity
The following tables summarize the inhibitory concentrations (IC50) of this compound and its alternatives against T-type calcium channel isoforms and their effects on the proliferation of different cancer cell lines. This data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Inhibitory Activity against T-type Calcium Channel Isoforms
| Compound | Cav3.1 (IC50) | Cav3.2 (IC50) | Cav3.3 (IC50) | Selectivity Notes |
| This compound | - | 310 nM[1] | 270 nM[1] | Selective for T-type over L-type and N-type calcium channels, as well as KATP and hERG potassium channels. |
| Mibefradil | ~270 nM (in 2 mM Ca2+)[2] | ~140 nM (in 2 mM Ca2+)[2] | - | 10-20 times higher selectivity for T-type over L-type Ca2+ channels.[3] Also inhibits other ion channels at higher concentrations. |
| Zonisamide | Less sensitive | Moderate blocker (15.4-30.8% reduction at 50-200 µM)[4] | Less sensitive | Also blocks voltage-gated sodium channels and inhibits carbonic anhydrase.[5] |
| Z944 | 50-160 nM | 50-160 nM | 50-160 nM | Exhibits 50 to 600-fold selectivity for Cav3.x channels over Cav1.2, hERG, and Nav1.5. |
| KYS-05090S | - | Low micromolar affinity[6] | - | - |
Table 2: Inhibitory Activity on Cancer Cell Proliferation (IC50)
| Cell Line | Cancer Type | This compound | Mibefradil | Pimozide |
| Y79 | Retinoblastoma | - | 1.5 µM[7] | 0.6 µM[7] |
| WERI-Rb1 | Retinoblastoma | - | ~1.5 µM[7] | ~1.5 µM[7] |
| MCF7 | Breast Cancer | - | 1.5 µM[7] | 0.8 µM[7] |
| C6 | Glioma | - | 5 µM[7] | 8 µM[7] |
| MOLT-4 | Leukemia | - | Induces apoptosis[3] | - |
| Jurkat | Leukemia | - | Induces apoptosis[3] | - |
| ONS-76 | Medulloblastoma | - | 1-10 µM (inhibits viability)[8] | - |
| DAOY | Medulloblastoma | - | 1-10 µM (inhibits viability)[8] | - |
Experimental Protocols: Methodologies for Assessing Specificity
The following are detailed protocols for key experiments used to determine the specificity of T-type calcium channel inhibitors.
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
This technique allows for the direct measurement of ion channel currents and is the gold standard for determining the potency of channel blockers.
1. Cell Preparation:
- Culture cells expressing the T-type calcium channel of interest (e.g., HEK293 cells stably expressing Cav3.2) on glass coverslips.
- On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
2. Pipette and Solutions:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
- Internal Solution (example): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
- External Solution (example): Containing BaCl2 or CaCl2 as the charge carrier, and blockers for other channels (e.g., TTX for sodium channels, CsCl and TEA for potassium channels) to isolate T-type currents.
3. Recording Procedure:
- Form a giga-ohm seal between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential where T-type channels are available to open (e.g., -100 mV).
- Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.
- Record baseline currents.
- Perfuse the chamber with increasing concentrations of the test compound (e.g., this compound) and record the resulting inhibition of the T-type current.
4. Data Analysis:
- Measure the peak current amplitude at each compound concentration.
- Normalize the current inhibition to the baseline current.
- Fit the concentration-response data to a Hill equation to determine the IC50 value.
Calcium Imaging Assay for High-Throughput Screening
This method uses fluorescent calcium indicators to measure changes in intracellular calcium concentration in response to channel activation and inhibition.
1. Cell Preparation:
- Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
2. Dye Loading:
- Prepare a Fluo-4 AM dye-loading solution. For example, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of Pluronic F-127 and add to 5 mL of a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[9]
- Remove the culture medium from the cells and wash with assay buffer.
- Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.[9]
- Wash the cells with assay buffer to remove excess dye.
3. Assay Procedure:
- Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
- Establish a baseline fluorescence reading.
- Add the test compound at various concentrations to the wells.
- Add a depolarizing stimulus (e.g., a high concentration of KCl) to activate the T-type calcium channels.
- Monitor the change in fluorescence intensity over time.
4. Data Analysis:
- Calculate the increase in fluorescence in response to the stimulus in the presence and absence of the inhibitor.
- Determine the percent inhibition for each concentration of the compound.
- Plot the concentration-response curve and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway of T-type Calcium Channels
Caption: T-type calcium channel signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for comparing the specificity of T-type calcium channel inhibitors.
Logical Relationship: On-Target vs. Off-Target Effects
Caption: Conceptual diagram illustrating on-target versus off-target effects of inhibitors.
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-parkinsonian drug zonisamide reduces neuroinflammation: Role of microglial Nav 1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the T-type channel blocker KYS-05090S in mouse models of acute and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Pharmacokinetic Profiles of ML218 and Alternative T-Type Calcium Channel Blockers
A comprehensive review of the absorption, distribution, metabolism, and excretion (ADME) properties of the novel T-type calcium channel inhibitor ML218, alongside a comparative analysis with the established drug ethosuximide and the clinical-stage compound Z944. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at the pharmacokinetic profiles of these compounds, supported by experimental data and detailed methodologies.
T-type calcium channels are crucial in regulating neuronal excitability and have emerged as promising therapeutic targets for various neurological disorders. This guide focuses on the pharmacokinetic properties of this compound, a novel and potent T-type calcium channel inhibitor, and compares it with two other notable T-type calcium channel blockers: ethosuximide, a long-established antiepileptic drug, and Z944, a compound that has undergone clinical investigation. Understanding the pharmacokinetic profiles of these compounds is essential for interpreting preclinical efficacy studies and guiding the development of new therapeutics.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound, Z944, and ethosuximide following oral administration in rats. This data provides a quantitative basis for comparing the absorption, exposure, and elimination characteristics of these three compounds.
| Parameter | This compound | Z944 | Ethosuximide |
| Dose (mg/kg) | 100 (p.o.) | Data Not Available | 40 (i.p.) |
| Cmax | 5440 ng/mL | Low micromolar concentrations in rodent plasma | Data Not Available |
| Tmax | Data Not Available | Data Not Available | Data Not Available |
| AUC | 21800 ng·h/mL | Data Not Available | Data Not Available |
| Half-life (t½) | Data Not Available | Data Not Available | Shorter for (R)-enantiomer |
| Bioavailability | Orally efficacious | Highly bioavailable | > 90% (in humans) |
| Brain Penetration | Excellent brain levels | CNS-penetrant | Partitions outside total body water |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the accurate interpretation and replication of pharmacokinetic data. Below are the generalized protocols for key experiments cited in this guide.
Oral Gavage Pharmacokinetic Study in Rats
This protocol outlines the general procedure for assessing the pharmacokinetics of a compound after oral administration in rats.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used. Animals are fasted overnight before the administration of the compound.
-
Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.
Bioanalytical Method for Compound Quantification in Plasma
The accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation by adding a solvent like acetonitrile. After centrifugation, the supernatant is collected for analysis.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a suitable column (e.g., C18). The compound of interest is separated from other plasma components using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and a specific fragment ion of the analyte, ensuring high sensitivity and specificity.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the compound in the plasma samples.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes relevant to the comparative analysis of these T-type calcium channel blockers.
A Comparative Guide to the Off-Target Profiles of T-Type Calcium Channel Inhibitors: ML218 vs. First-Generation Agents
For Immediate Release
This guide provides a detailed comparison of the off-target profile of the novel T-type calcium channel inhibitor, ML218, against first-generation inhibitors: zonisamide, ethosuximide, and mibefradil. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates.
Executive Summary
This compound emerges as a highly selective T-type calcium channel inhibitor with a demonstrably cleaner off-target profile compared to its first-generation predecessors. While first-generation agents exhibit activity against multiple other ion channels and enzymes, often leading to undesirable side effects, this compound maintains a potent and selective inhibition of T-type calcium channels. This guide presents a comprehensive analysis of available quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Comparative Off-Target Profile
The following table summarizes the known on-target and off-target activities of this compound and first-generation T-type calcium channel inhibitors. Data is presented as IC50 values where available, representing the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
| Target | This compound | Zonisamide | Ethosuximide | Mibefradil |
| On-Target Activity | ||||
| CaV3.1 (T-type Ca²⁺ Channel) | Potent Inhibitor | Weak Inhibitor | Weak Inhibitor | 0.27 µM[1] |
| CaV3.2 (T-type Ca²⁺ Channel) | 310 nM[2] | Weak Inhibitor | Weak Inhibitor | 0.14 µM[1] |
| CaV3.3 (T-type Ca²⁺ Channel) | 270 nM[2] | Weak Inhibitor | Weak Inhibitor | Potent Inhibitor |
| Off-Target Activity | ||||
| L-type Ca²⁺ Channels | 17-49% inhibition @ 10 µM | No significant effect | No significant effect | 13 µM[1] |
| N-type Ca²⁺ Channels | 17-49% inhibition @ 10 µM | Data not available | Data not available | Data not available |
| Voltage-gated Na⁺ Channels | No significant effect | Active | Data not available | 17 nM (Ki)[3] |
| KATP Channels | 4% inhibition @ 10 µM | Data not available | Data not available | Data not available |
| hERG K⁺ Channel | 48% inhibition @ 10 µM | Data not available | Data not available | Data not available |
| Carbonic Anhydrase | Data not available | Active | Data not available | Data not available |
| Orai Channels | Data not available | Data not available | Data not available | Active |
| CYP450 Inhibition | ||||
| CYP1A2 | 10.8 µM | Data not available | No enzyme-inducing properties[4] | Active |
| CYP2D6 | 1.7 µM | Data not available | No enzyme-inducing properties[4] | 129 nM[5] |
| CYP3A4 | >30 µM | Data not available | No enzyme-inducing properties[4] | 33 nM[5] |
| CYP2C9 | >30 µM | Data not available | No enzyme-inducing properties[4] | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: T-Type Calcium Channel Signaling Pathway.
Caption: Off-Target Profiling Experimental Workflow.
Experimental Protocols
Automated Patch Clamp Assay for Ion Channel Selectivity
This method is employed to determine the inhibitory activity of compounds against a panel of ion channels.
-
Cell Lines: HEK293 or CHO cells stably expressing the ion channel of interest are used.
-
Procedure:
-
Cells are cultured to 70-90% confluency and harvested.
-
An automated patch-clamp system (e.g., Patchliner, QPatch) is used for whole-cell recordings.
-
A specific voltage protocol is applied to elicit channel activation.
-
The test compound is applied at various concentrations to determine the concentration-response relationship.
-
The current inhibition is measured, and IC50 values are calculated.
-
-
Solutions:
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Radioligand Binding Assay for Off-Target Profiling
This assay is used to assess the binding affinity of a compound to a wide range of receptors and transporters.
-
Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the target of interest.
-
Procedure:
-
Membranes are incubated with a specific radioligand and varying concentrations of the test compound.
-
The incubation is carried out in a binding buffer at a specified temperature and duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter plate to separate bound from free radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
-
Binding Buffer: Composition varies depending on the specific target but generally contains a buffer (e.g., Tris-HCl), salts, and protease inhibitors.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes.
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes.
-
Procedure:
-
The test compound is pre-incubated with the enzyme source and a specific CYP isoform substrate in a phosphate buffer.
-
The reaction is initiated by the addition of NADPH.
-
After a set incubation time, the reaction is stopped (e.g., by adding acetonitrile).
-
The formation of the metabolite is quantified using LC-MS/MS.
-
The percent inhibition at each concentration is calculated, and the IC50 value is determined.
-
-
Substrates: Specific probe substrates are used for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
Conclusion
The data presented in this guide highlight the superior selectivity of this compound as a T-type calcium channel inhibitor. Its limited off-target activity, particularly in comparison to the broader and more problematic off-target profiles of first-generation inhibitors, positions this compound as a valuable tool for precise pharmacological studies and as a promising scaffold for the development of future therapeutics with an improved safety profile. Researchers are encouraged to consider these comparative data when selecting an appropriate inhibitor for their studies.
References
- 1. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mibefradil - AdisInsight [adisinsight.springer.com]
- 5. The Mibefradil Derivative NNC55-0396, a Specific T-Type Calcium Channel Antagonist, Exhibits Less CYP3A4 Inhibition than Mibefradil - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ML218 and Other Neuroprotective Agents
In the quest for effective neuroprotective therapies, a variety of compounds with diverse mechanisms of action are under investigation. This guide provides a comparative analysis of ML218, a novel T-type calcium channel inhibitor, with other neuroprotective agents. Due to a lack of direct head-to-head studies, this comparison is based on an indirect analysis of data from studies utilizing similar preclinical models of neurodegeneration. The primary models for comparison are the haloperidol-induced catalepsy model, an in-vivo assay relevant to Parkinson's disease, and in-vitro electrophysiological assessments of neuronal activity.
Mechanism of Action: A Tale of Different Targets
The neuroprotective agents discussed herein exert their effects through distinct molecular pathways. This compound is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, CaV3.3).[1][2] In neurological disorders like Parkinson's disease, abnormal burst firing in the subthalamic nucleus (STN), driven by T-type calcium currents, is a key pathological feature.[1][3][4] By blocking these channels, this compound reduces this aberrant neuronal activity.[1][3][4]
In contrast, other neuroprotective agents operate through different mechanisms. For instance, N-acetylcysteine (NAC) is an antioxidant that works by replenishing intracellular glutathione (GSH), a major cellular antioxidant, and by directly scavenging reactive oxygen species (ROS).[5] Edaravone is another potent antioxidant and free radical scavenger. The precise mechanisms of other potential neuroprotective agents vary widely.
Preclinical Efficacy: An Indirect Comparison
To provide a semblance of a head-to-head comparison, we have collated data from studies that employed the haloperidol-induced catalepsy model in rodents. This model is widely used to screen for drugs with potential therapeutic benefit in Parkinson's disease by assessing their ability to reverse the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol.
Table 1: Comparison of Neuroprotective Agents in the Haloperidol-Induced Catalepsy Model
| Agent | Class | Animal Model | Dosing | Key Findings | Reference |
| This compound | T-type Calcium Channel Inhibitor | Rat | 3, 10, 30 mg/kg, p.o. | Dose-dependent reversal of catalepsy, comparable to an A2A antagonist.[1] | [1] |
| N-acetylcysteine (NAC) | Antioxidant | Rat | 50, 500, 1500 mg/kg/day for 21 days | Did not reverse catalepsy but prevented haloperidol-induced increases in superoxide levels and lipid peroxidation in the striatum.[5] | [5] |
| Pterocarpus marsupium extract | Herbal Extract | Mouse | 100, 200, 400 mg/kg, p.o. for 21 days | Dose-dependent and significant attenuation of haloperidol-induced catalepsy.[6] | [6] |
| Barringtonia racemosa extract | Herbal Extract | Rat | 200, 400 mg/kg for 15 days | Significant reduction in cataleptic behavior at both doses.[3] | [3] |
Note: This table presents data from separate studies and does not represent a direct head-to-head comparison in a single study.
In Vitro Electrophysiology: Modulating Neuronal Firing
This compound has been shown to modulate the firing patterns of subthalamic nucleus (STN) neurons, a key area of pathology in Parkinson's disease. Abnormal burst firing in these neurons is a hallmark of the disease.
Table 2: In Vitro Effects of this compound on Subthalamic Nucleus (STN) Neurons
| Parameter | Concentration | Effect | Reference |
| T-type calcium current | 3 µM | ~45% reduction | [1] |
| Low threshold spike (LTS) amplitude | 3 µM | >50% inhibition | [1] |
| Rebound burst activity | 3 µM | >60% depression | [1] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This protocol is a generalized representation based on common methodologies.[3][6][9][10][11][12][13][14][15][16][17]
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and experimental groups.
-
Drug Administration:
-
The test compound (e.g., this compound, NAC, or herbal extracts) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific pre-treatment time (typically 30-60 minutes), haloperidol (e.g., 1 mg/kg, i.p.) is administered to induce catalepsy. The control group receives vehicle instead of the test compound, followed by haloperidol. A negative control group receives vehicle for both administrations.
-
-
Assessment of Catalepsy (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120, 180 minutes), the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
The time taken for the rat to remove both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically set.
-
-
Data Analysis: The descent latency is compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
In Vitro Electrophysiology in Subthalamic Nucleus (STN) Neurons
This protocol is a generalized representation based on the methodology described for this compound.[1]
-
Slice Preparation: Coronal brain slices containing the STN are prepared from rodents.
-
Recording: Whole-cell patch-clamp recordings are performed on visually identified STN neurons.
-
Measurement of T-type Calcium Currents:
-
Neurons are voltage-clamped.
-
T-type currents are evoked by a specific voltage protocol (e.g., a step to -70 mV from a holding potential of -90 mV).
-
This compound is bath-applied, and the change in the T-type current amplitude is measured.
-
-
Measurement of Low Threshold Spike (LTS) and Rebound Burst Firing:
-
Neurons are current-clamped.
-
LTS and rebound burst firing are elicited by injecting hyperpolarizing and depolarizing current steps.
-
The effect of this compound on the amplitude of the LTS and the number of spikes in the rebound burst is quantified.
-
-
Data Analysis: The electrophysiological parameters before and after the application of this compound are compared using appropriate statistical tests.
Conclusion
This guide provides an indirect comparison of this compound with other neuroprotective agents, highlighting the differences in their mechanisms of action and their effects in relevant preclinical models. This compound, as a T-type calcium channel inhibitor, demonstrates efficacy in a model of Parkinson's disease by directly modulating the pathological neuronal activity.[1] In contrast, antioxidant agents like N-acetylcysteine appear to address a different aspect of neurodegeneration, namely oxidative stress, without directly impacting the electrophysiological abnormalities in the same manner.[5]
The choice of a neuroprotective agent for further development will depend on the specific pathology being targeted. For disorders characterized by aberrant neuronal firing patterns, such as Parkinson's disease, agents like this compound that directly modulate ion channels may hold significant promise. For conditions where oxidative stress is a primary driver of neuronal damage, antioxidants remain a critical area of investigation. Direct head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these different classes of neuroprotective agents.
References
- 1. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type calcium channel blockers as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. Effect of chronic N-acetyl cysteine administration on oxidative status in the presence and absence of induced oxidative stress in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for a cholinergic role in haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
ML218: A Comparative Performance Analysis Against Gold-Standard Treatments
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the T-type calcium channel inhibitor ML218 against established therapeutic agents, supported by experimental data.
This guide provides a detailed comparative analysis of this compound, a potent and selective T-type calcium channel inhibitor, against gold-standard treatments for several neurological disorders. The following sections present quantitative data, experimental methodologies, and visual representations of signaling pathways to offer a comprehensive overview of this compound's performance characteristics.
Performance Comparison in a Preclinical Model of Parkinson's Disease
This compound has demonstrated significant efficacy in preclinical models of Parkinson's disease. In the haloperidol-induced catalepsy model in rats, a widely used assay to screen for potential anti-Parkinsonian drugs, this compound was shown to be as effective as a gold-standard adenosine A2A antagonist.[1]
| Compound | Dose | Route of Administration | Efficacy |
| This compound | 30 mg/kg | Oral (p.o.) | Equivalent to A2A antagonist |
| Gold-Standard A2A Antagonist | 56.6 mg/kg | Oral (p.o.) | Established benchmark |
Table 1: Comparative Efficacy of this compound and a Gold-Standard A2A Antagonist in the Haloperidol-Induced Catalepsy Model. This table summarizes the dose-dependent efficacy of orally administered this compound in reversing haloperidol-induced catalepsy, showing comparable performance to a standard A2A antagonist.[1]
In Vitro Potency Against T-Type Calcium Channels: A Comparison with Anti-Epileptic Drugs
This compound exhibits high potency and selectivity for T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[2] This contrasts with some established anti-epileptic drugs like ethosuximide and valproate, which also target these channels but with lower affinity and selectivity.
| Compound | Target | IC50 | Assay |
| This compound | Cav3.2 | 310 nM | Patch Clamp Electrophysiology |
| Cav3.3 | 270 nM | Patch Clamp Electrophysiology | |
| Ethosuximide | T-type channels (general) | ~0.6 mM (600,000 nM) | Patch Clamp Electrophysiology |
| Valproate | T-type channels (general) | Blocks currents by 20-53% at therapeutic concentrations | Patch Clamp Electrophysiology |
Table 2: Comparative In Vitro Potency of this compound and Gold-Standard Anti-Epileptic Drugs on T-Type Calcium Channels. This table highlights the significantly higher potency of this compound in inhibiting T-type calcium channels compared to ethosuximide and valproate.[3][4]
Signaling Pathway and Mechanism of Action
This compound's therapeutic potential in Parkinson's disease stems from its ability to modulate the aberrant neuronal activity within the basal ganglia circuitry. In Parkinson's disease, the depletion of dopamine leads to overactivity in the indirect pathway of the basal ganglia, partly driven by abnormal burst firing of neurons in the subthalamic nucleus (STN). T-type calcium channels are key contributors to this pathological burst firing. By selectively inhibiting these channels, this compound can normalize the firing pattern of STN neurons, thereby restoring a more balanced activity in the basal ganglia circuits.
Figure 1: Indirect Pathway of the Basal Ganglia and the Site of Action for this compound.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This protocol is a standard method for evaluating the anti-Parkinsonian potential of test compounds.
1. Animal Subjects: Male Sprague-Dawley rats weighing 200-250g are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Induction of Catalepsy:
-
Haloperidol, a dopamine D2 receptor antagonist, is dissolved in a vehicle solution (e.g., saline with 2% Tween 80).
-
A dose of 1 mg/kg of haloperidol is administered intraperitoneally (i.p.) to induce a cataleptic state.[5]
3. Drug Administration:
-
Test compounds (this compound or a reference compound like an A2A antagonist) are prepared in an appropriate vehicle for the intended route of administration (e.g., oral gavage).
-
The test compound or vehicle is administered at a specified time before the catalepsy assessment.
4. Assessment of Catalepsy:
-
The "bar test" is commonly used to quantify catalepsy.
-
The rat's forepaws are gently placed on a horizontal bar (approximately 10 cm high).
-
The latency to remove both forepaws from the bar is measured, with a predetermined cut-off time (e.g., 180 seconds).
-
Measurements are typically taken at multiple time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes).
5. Data Analysis: The latency to step down is recorded for each animal. A significant reduction in the latency in the drug-treated group compared to the vehicle-treated group indicates anti-cataleptic (and thus potential anti-Parkinsonian) activity.
Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channel Inhibition
This technique is the gold standard for characterizing the effects of compounds on ion channel function.
1. Cell Preparation:
-
Human embryonic kidney (HEK-293) cells are stably transfected with the cDNA for the specific T-type calcium channel subtype of interest (e.g., Cav3.1, Cav3.2, or Cav3.3).
-
Cells are cultured under standard conditions until they are ready for recording.
2. Recording Solutions:
-
External Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): e.g., 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.2 with CsOH.
3. Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential where T-type channels are available for activation (e.g., -100 mV).
-
T-type calcium currents are elicited by depolarizing voltage steps (e.g., to -30 mV).
4. Drug Application and Data Analysis:
-
The test compound (e.g., this compound) is applied to the cell via a perfusion system at various concentrations.
-
The peak inward current at each concentration is measured and compared to the control current (before drug application).
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the maximal current.
Figure 2: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
References
- 1. Figure 3, this compound reverses haloperidol-induced catalepsy in a dose-dependent manner upon oral dosing - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ML218: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the T-type calcium channel inhibitor, ML218, ensuring laboratory safety and regulatory compliance.
This document provides detailed procedures for the proper disposal of this compound, a potent and selective T-type calcium channel inhibitor used in neuroscience research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations. This information is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. Key data is summarized in the table below.
| Property | Value |
| Chemical Name | 3,5-dichloro-N-[[(1α,5α,6α)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide |
| CAS Number | 1346233-68-8 |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O |
| Molecular Weight | 369.3 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 0.1-1 mg/ml (Slightly soluble)Ethanol: 1-10 mg/ml (Sparingly soluble) |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains critical information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
General Handling Guidelines:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.
Hazard Identification: Based on available safety information for similar research compounds, this compound should be handled as a potentially hazardous substance. One safety data sheet for a similar compound indicates it is "Suspected of damaging fertility or the unborn child." Therefore, appropriate precautions should be taken, especially by individuals of reproductive age.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance. The following procedures outline the steps for disposing of solid this compound waste and contaminated materials.
Waste Identification and Segregation:
-
Characterize the Waste: All unused or waste this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous chemical waste.[1]
-
Segregate Waste Streams: Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Keep solid chemical waste separate from liquid waste.[3]
Containerization and Labeling:
-
Use Appropriate Containers: Collect solid this compound waste in a designated, leak-proof, and chemically compatible container.[1] The original container is often the best choice for unused product.[2] For contaminated labware, use a rigid, sealable container clearly marked for solid chemical waste.[3][4]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings. Include the name of the principal investigator and the laboratory location.[2]
Storage of Chemical Waste:
-
Designated Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and incompatible materials.[2]
-
Secondary Containment: It is good practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[2]
Arranging for Disposal:
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[4]
-
Documentation: Complete any required waste disposal forms accurately and completely. Maintain records of all disposed chemical waste as required by your institution and local regulations.[4]
Disposal of Empty Containers: Empty containers that previously held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1]
Experimental Protocols and Workflows
Visualizing the procedural steps and the underlying biological context can enhance understanding and compliance with safety protocols.
Signaling Pathway Inhibition by this compound
This compound functions as an inhibitor of T-type calcium channels. The influx of calcium through these channels can activate downstream signaling pathways, such as the mTORC2/Akt pathway, which is involved in cell survival and proliferation. By blocking these channels, this compound can disrupt this signaling cascade, leading to the activation of apoptotic pathways.[5][6]
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of T-type calcium channels disrupts Akt signaling and promotes apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling ML218
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of ML218, a selective T-type calcium channel inhibitor. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and the integrity of your research. This compound is classified as a suspected human reproductive toxicant, necessitating stringent safety protocols.
Essential Safety Information
All personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined in this guide. Always consult the Safety Data Sheet (SDS) for this compound before use.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or solution form:
-
Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated, punctured, or torn.
-
Eye Protection: Safety glasses with side shields or a face shield must be worn.
-
Lab Coat: A fully buttoned lab coat with tight-fitting cuffs is required.
-
Respiratory Protection: When handling this compound powder or creating aerosols, a properly fitted NIOSH-approved respirator is necessary.
Engineering Controls
-
Fume Hood: All handling of this compound powder and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Quantitative Data Summary
| Data Point | Value | Species/System | Source |
| IC50 (CaV3.2) | 310 nM | Patch Clamp Electrophysiology | [1][2] |
| IC50 (CaV3.3) | 270 nM | Patch Clamp Electrophysiology | [1][2] |
| Most Common Adverse Effects (Human) | Nausea and vomiting (18%), Headache (8%), Abdominal pain (8%), Diarrhea (6%) | Human (Phase I Clinical Trial) | [3] |
Experimental Protocols
In Vivo Administration of this compound in Rodents
This protocol is adapted from studies involving the administration of this compound to rats.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Appropriate syringes and needles
-
Animal handling and restraint equipment
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in 100% DMSO.
-
For intravenous (IV) administration, dilute the stock solution with saline to achieve the final desired concentration in a vehicle of 20% DMSO and 80% saline.
-
-
Dosing:
-
Intravenous (IV): Administer the prepared this compound solution via the tail vein or another appropriate route. A typical dose used in studies is 1 mg/kg.
-
Oral Gavage: For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose in water.
-
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for assessing the effect of this compound on T-type calcium channels in a cell line (e.g., HEK-293 cells) expressing the channel of interest.
Materials:
-
HEK-293 cells transfected with the T-type calcium channel subtype of interest (e.g., CaV3.2)
-
This compound stock solution (in DMSO)
-
External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation:
-
Culture and maintain the transfected HEK-293 cell line according to standard protocols.
-
Plate cells onto glass coverslips at an appropriate density for patch-clamp recording 24-48 hours before the experiment.
-
-
Solution Preparation:
-
Prepare and filter-sterilize the external and internal recording solutions.
-
Prepare a series of dilutions of the this compound stock solution in the external solution to achieve the desired final concentrations for application.
-
-
Recording:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline T-type calcium currents using a suitable voltage protocol (e.g., holding at -100 mV and stepping to various test potentials).
-
Perfuse the cells with the this compound-containing external solution and record the currents at steady-state inhibition.
-
Wash out the compound to observe any reversal of the effect.
-
Operational and Disposal Plans
Spills
-
Small Spills (Solid): Gently cover the spill with absorbent paper. Wearing appropriate PPE, carefully collect the material and place it in a sealed container for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact the institutional safety office immediately.
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, tubes, contaminated absorbent materials) must be disposed of in a designated hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal.
Visual Guidance
References
- 1. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of this compound: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
